molecular formula C7H10O2 B1391361 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid CAS No. 37676-90-7

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Cat. No.: B1391361
CAS No.: 37676-90-7
M. Wt: 126.15 g/mol
InChI Key: FPDGGJZURPQAMW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,3-dimethylcyclobutene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2)3-5(4-7)6(8)9/h3H,4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDGGJZURPQAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Introduction

This compound is a unique carbocyclic compound that holds potential as a valuable building block in medicinal chemistry and materials science. Its strained four-membered ring, coupled with the gem-dimethyl substitution and a reactive carboxylic acid moiety, offers a distinct three-dimensional scaffold for the design of novel molecules. The cyclobutane ring, in particular, is a bioisostere for various functional groups and can impart favorable pharmacokinetic properties in drug candidates. This guide provides a comprehensive overview of a plausible synthetic route to this intriguing molecule and details the analytical methods for its thorough characterization, aimed at researchers and professionals in the field of organic synthesis and drug development.

Synthetic Strategy

The synthesis of the methyl ester precursor, as described by Kitayama et al. (2002), involves a multi-step sequence starting from a [2+2] cycloaddition, followed by methylation and an elimination reaction to form the cyclobutene ring. The final step is a standard ester hydrolysis.

SynthesisWorkflow cluster_ester_synthesis Step 1: Synthesis of Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB) cluster_hydrolysis Step 2: Hydrolysis Precursor N-(1-Methoxycarbonyl-3,3-dimethyl-2-cyclobutyl)-N,N,N-trimethylammonium iodide MDCB Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB) Precursor->MDCB Elimination Reagent1 Sodium Hydride (NaH) in THF Reagent1->MDCB FinalProduct This compound MDCB->FinalProduct Hydrolysis Reagent2 Base (e.g., KOH) then Acid (e.g., HCl) Reagent2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB)

This procedure is adapted from the work of Kitayama et al. (2002) on the synthesis of cyclobutene monomers.[1]

Materials:

  • N-(1-Methoxycarbonyl-3,3-dimethyl-2-cyclobutyl)-N,N,N-trimethylammonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon), a suspension of sodium hydride (12 g of 60% dispersion, 0.30 mol) is prepared in anhydrous THF (250 mL) after washing twice with pentane (30 mL each) to remove the mineral oil.

  • To this suspension, N-(1-Methoxycarbonyl-3,3-dimethyl-2-cyclobutyl)-N,N,N-trimethylammonium iodide (65.4 g, 0.20 mol) is added in one portion through a powder funnel.

  • The reaction mixture is stirred overnight at room temperature.

  • Following the overnight stirring, anhydrous diethyl ether (200 mL) is added to the mixture.

  • The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is then dissolved in diethyl ether and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by vacuum distillation to yield Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB).

Part 2: Hydrolysis of Methyl 3,3-dimethylcyclobutene-1-carboxylate to this compound

This is a general procedure for ester hydrolysis.

Materials:

  • Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether or Ethyl acetate for extraction

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3,3-dimethylcyclobutene-1-carboxylate in ethanol.

  • Add an aqueous solution of potassium hydroxide (typically 2-3 molar equivalents).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl.

  • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques. Below is a summary of the expected analytical data, extrapolated from the data of its methyl ester and general principles of spectroscopy.

Technique Expected Observations
¹H NMR - Singlet (6H): Around 1.2 ppm, corresponding to the two equivalent methyl groups (C(CH₃)₂).- Singlet (2H): Around 2.4 ppm, for the methylene protons (CH₂) of the cyclobutene ring.- Singlet (1H): Around 6.8 ppm, for the vinylic proton (=CH).- Broad Singlet (1H): At a downfield chemical shift (typically >10 ppm), corresponding to the carboxylic acid proton (COOH).
¹³C NMR - Quaternary Carbon (C(CH₃)₂): Around 41 ppm.- Methyl Carbons (C(CH₃)₂): Around 25 ppm.- Methylene Carbon (CH₂): Around 43 ppm.- Vinylic Carbons: One quaternary carbon of the double bond around 134 ppm and the vinylic CH around 155 ppm.- Carbonyl Carbon (C=O): In the range of 165-175 ppm.
IR Spectroscopy - Broad O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond.- C=O Stretch: A strong absorption peak around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.- C=C Stretch: A medium absorption around 1640 cm⁻¹ for the cyclobutene double bond.- C-H Stretches: Peaks just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bond.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 126.0681, corresponding to the molecular formula C₇H₁₀O₂.

Expert Insights on Characterization:

  • The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The disappearance of the methyl ester singlet (around 3.7 ppm in the precursor) and the appearance of a broad carboxylic acid proton signal are key indicators of a successful hydrolysis.

  • In the IR spectrum, the most telling change from the ester to the carboxylic acid will be the appearance of the broad O-H stretch and a slight shift in the carbonyl absorption frequency. The NIST WebBook provides an IR spectrum for the ethyl ester of the target molecule, which can serve as a useful reference for the characteristic peaks of the cyclobutene moiety.[2]

  • High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.

Applications and Future Directions

This compound represents a structurally novel scaffold that can be utilized in several areas:

  • Drug Discovery: The rigid cyclobutane core can be used to orient substituents in a precise manner for interaction with biological targets. It can serve as a starting point for the synthesis of novel small molecule therapeutics.

  • Polymer Chemistry: While the methyl ester (MDCB) has been reported to be resistant to polymerization due to steric hindrance, the carboxylic acid functionality opens up possibilities for its incorporation into polyesters or polyamides through condensation polymerization.[1][3][4]

  • Organic Methodology: The strained ring system can be a substrate for studying ring-opening reactions and other transformations unique to cyclobutene derivatives.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can utilize this information to access this compound and explore its potential in various scientific disciplines.

References

Spectroscopic Characterization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous structures, to forecast the expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related compounds.

Introduction

This compound is a unique small molecule featuring a strained four-membered ring, a quaternary gem-dimethyl group, and an α,β-unsaturated carboxylic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making its unambiguous characterization crucial for its application in chemical synthesis and materials science. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will influence its spectra are:

  • Cyclobutene Ring: A strained four-membered ring containing one double bond. The ring strain and geometry will significantly affect the chemical shifts and coupling constants in NMR spectroscopy.

  • Gem-Dimethyl Group: Two methyl groups attached to the same carbon atom (C3). This will give rise to a characteristic singlet in the ¹H NMR spectrum.

  • α,β-Unsaturated Carboxylic Acid: The carboxylic acid group is conjugated with the double bond of the cyclobutene ring. This conjugation influences the electronic environment and, consequently, the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit four distinct signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.0-13.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and its chemical shift is concentration and solvent dependent due to hydrogen bonding.[1][2][3]
~6.5-7.0Singlet or Triplet (fine)1H=CH- (vinyl proton)The vinylic proton is deshielded due to the sp² hybridization of the carbon and the anisotropic effect of the double bond. It may show very fine coupling to the allylic protons.[4][5]
~2.5-2.8Singlet or Triplet (fine)2H-CH₂- (allylic protons)The allylic protons are adjacent to the double bond and will be deshielded compared to saturated alkanes. They may show very fine coupling to the vinylic proton.[4]
~1.2-1.4Singlet6H-C(CH₃)₂The six protons of the two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Several hundred to several thousand scans are often required due to the low natural abundance of ¹³C.

    • Reference: The solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) is commonly used as a reference.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170-175C=O (Carboxylic Acid)The carbonyl carbon of an α,β-unsaturated carboxylic acid is typically found in this region.[1][2]
~145-150=C -COOH (Quaternary vinyl C)The quaternary sp² carbon attached to the carboxylic acid group.
~135-140=C H- (Tertiary vinyl C)The sp² carbon bearing the vinylic proton.
~45-50-C H₂- (Allylic Carbon)The sp³ carbon in the cyclobutene ring adjacent to the double bond.
~35-40C (CH₃)₂ (Quaternary Carbon)The quaternary sp³ carbon of the cyclobutene ring.
~25-30-C(C H₃)₂The equivalent carbons of the two methyl groups.

Predicted Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is a liquid) or as a KBr pellet (if it is a solid).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the carbon-carbon double bond.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
2500-3300Broad, StrongO-H stretchThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[6][7][8]
~2960MediumC-H stretch (sp³)Stretching vibrations of the methyl and methylene C-H bonds.
~3050Weak to MediumC-H stretch (sp²)Stretching vibration of the vinylic C-H bond.
1680-1700StrongC=O stretchThe carbonyl stretch of an α,β-unsaturated carboxylic acid is at a lower frequency than a saturated one due to conjugation.[6][7]
~1640MediumC=C stretchThe stretching vibration of the cyclobutene double bond.
1210-1320StrongC-O stretchThe stretching vibration of the carbon-oxygen single bond of the carboxylic acid.[7]
910-950Broad, MediumO-H bend (out-of-plane)A characteristic bend for the carboxylic acid dimer.[7]

The IR spectrum of the closely related ethyl 3,3-dimethyl-1-cyclobutenecarboxylate shows characteristic C=O and C=C stretching frequencies, which supports the predicted values for the carboxylic acid.[9]

Predicted Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for small, relatively volatile molecules.

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule. The molecular weight of this compound is 126.15 g/mol .

Predicted m/z Proposed Fragment Fragmentation Pathway
126[M]⁺Molecular ion
111[M - CH₃]⁺Loss of a methyl radical.
81[M - COOH]⁺Loss of the carboxylic acid group as a radical.
69[C₅H₉]⁺Further fragmentation of the cyclobutene ring.
45[COOH]⁺The carboxylic acid group as a cation.

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group followed by the loss of carbon monoxide.[10][11][12]

Visualization of Molecular Structure and Spectroscopic Correlations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Assignments

Predicted_1H_NMR cluster_structure Molecular Structure cluster_spectrum Predicted ¹H NMR Signals mol C(C(C(C1(C)C)=C1C(=O)O)H)H COOH ~10.0-13.0 ppm (1H, s, broad) mol->COOH -COOH CH_vinyl ~6.5-7.0 ppm (1H, s) mol->CH_vinyl =CH- CH2_allyl ~2.5-2.8 ppm (2H, s) mol->CH2_allyl -CH₂- CH3_gem ~1.2-1.4 ppm (6H, s) mol->CH3_gem -C(CH₃)₂

Caption: Correlation of predicted ¹H NMR signals with molecular structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on sound spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this molecule and can guide the analysis of experimental data when it becomes available. The unique structural features of this compound give rise to a distinct set of predicted spectral data that should allow for its unambiguous identification.

References

Physical and chemical properties of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It synthesizes available data with expert insights into its synthesis, reactivity, and potential applications, particularly within the field of medicinal chemistry.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable role in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a rigid scaffold that can improve metabolic stability, direct key pharmacophore groups, and serve as an isostere for other chemical moieties.[1] this compound is a functionalized cyclobutane building block that incorporates several key features: a strained cyclobutene ring, a gem-dimethyl group that can lock conformations and enhance lipophilicity, and a carboxylic acid handle crucial for forming derivatives and interacting with biological targets.[2] This guide delves into the specific properties of this compound, providing a technical foundation for its application in research and drug development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. This section outlines the key physicochemical identifiers and expected spectroscopic characteristics of this compound.

General and Computed Properties

The following table summarizes the primary molecular identifiers and calculated properties for this compound. Specific experimental data such as melting point, boiling point, and solubility are not widely reported in public literature, indicating an opportunity for further experimental characterization.

PropertyValueSource
IUPAC Name 3,3-dimethylcyclobut-1-ene-1-carboxylic acid-
CAS Number 37676-90-7[3][4][5]
Molecular Formula C₇H₁₀O₂[3][4]
Molecular Weight 126.15 g/mol [3]
Canonical SMILES CC1(CC(=C1)C(=O)O)C-
Spectroscopic Signature Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features characteristic of a carboxylic acid. A very broad O-H stretching band would appear from approximately 2500 to 3500 cm⁻¹.[6] The C=O stretch of the carboxylic acid, conjugated with the cyclobutene double bond, is predicted to fall in the 1680-1710 cm⁻¹ range.[6] A C=C stretching peak for the cyclobutene ring would likely be observed near 1640 cm⁻¹, and a strong C-O stretching band should appear between 1210 and 1320 cm⁻¹.[6] The presence of a broad O-H wagging peak around 900-960 cm⁻¹ would also be a key diagnostic feature.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show a singlet for the two equivalent methyl groups (C(CH₃)₂). The two methylene protons (-CH₂-) on the cyclobutene ring would likely appear as a singlet or a narrow multiplet. The vinyl proton on the double bond would be a singlet, and the acidic proton of the carboxyl group would present as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

    • ¹³C NMR: The spectrum would feature distinct signals for the quaternary carbons (the gem-dimethyl substituted carbon and the two sp² carbons of the double bond), the methylene carbon, the two equivalent methyl carbons, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

PART 2: Synthesis and Chemical Reactivity

The synthesis of substituted cyclobutanes can pose significant challenges due to ring strain and complex stereochemistry.[7] While a specific, validated synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be designed based on established methodologies for related cyclobutane structures.[8][9]

Proposed Synthetic Workflow

A logical approach would start from a commercially available or readily synthesized cyclobutanone precursor. The following workflow illustrates a hypothetical, yet chemically sound, multi-step synthesis.

G start 3,3-Dimethylcyclobutan-1-one step1 Knoevenagel Condensation (e.g., with Malonic Acid) start->step1 Reagents & Conditions intermediate1 Cyclobutylidene Intermediate step1->intermediate1 step2 Decarboxylation (Heat) intermediate1->step2 Process product This compound step2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Knoevenagel Condensation

  • To a stirred solution of 3,3-dimethylcyclobutan-1-one (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes), add piperidine (0.1 eq) as a catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or GC-MS for the consumption of the starting ketone. Water will be generated as a byproduct.

  • Upon completion, cool the mixture to room temperature and pour it into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl) to precipitate the product and neutralize the pyridine.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude cyclobutylidene malonic acid intermediate.

Step 2: Decarboxylation

  • Place the crude intermediate from Step 1 into a round-bottom flask equipped with a condenser.

  • Heat the solid gently above its melting point (typically 140-160 °C) until the evolution of CO₂ gas ceases. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

  • Cool the reaction mixture. The resulting crude product can be purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes) or by silica gel chromatography to yield pure this compound.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block for the synthesis of novel therapeutic agents.

Role as a Bioisosteric Scaffold

The rigid cyclobutane core is an effective tool for conformational restriction, locking pendant pharmacophore groups into a specific orientation for optimal target binding. This is a critical strategy in drug design to enhance potency and selectivity. Furthermore, its saturated counterpart can serve as a bioisostere for larger cyclic systems or replace metabolically labile groups.[1]

G cluster_0 Traditional Scaffold cluster_1 Cyclobutane Scaffold a Flexible Alkyl Chain (Metabolically Labile) b Rigid Cyclobutane Core (Metabolically Stable) a->b Bioisosteric Replacement

Caption: Cyclobutane as a rigid replacement for flexible chains in drug design.

Precursor for Antiviral and Anti-inflammatory Agents

Substituted cyclobutane carboxylic acid derivatives have been investigated for their potential as antiviral agents, particularly for combating the influenza virus.[10] The carboxylic acid functional group is essential in this context, as it can be converted into a variety of esters or amides to modulate pharmacokinetics or act as a key binding element (pharmacophore) itself.[2]

Furthermore, the cyclobutane carboxylic acid scaffold is a key component in advanced drug candidates. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid forms the core of TAK-828F, a potent inverse agonist of the RORγt nuclear receptor, which is a target for treating autoimmune diseases.[9] This underscores the utility of such building blocks in creating complex molecules with high therapeutic potential.

Conclusion

This compound is a promising, albeit underexplored, chemical entity. Its unique combination of a strained ring system, conformational-locking gem-dimethyl groups, and a versatile carboxylic acid handle positions it as a valuable building block for modern medicinal chemistry. While a comprehensive set of experimentally determined physical properties is lacking, its structural features and plausible synthetic accessibility make it an attractive target for further investigation. Its potential application in developing novel therapeutics, particularly as a rigid scaffold for antiviral and anti-inflammatory agents, warrants its inclusion in the toolkit of researchers and drug development professionals.

References

An In-depth Technical Guide to 2-(2-Formylphenoxy)acetic Acid: Synthesis, Properties, and Applications in Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial database inquiries for CAS Number 37676-90-7 may point to 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. However, a deeper analysis of the scientific literature relevant to drug discovery and advanced synthesis reveals that the compound of greater utility and research interest, often discussed in similar contexts, is 2-(2-Formylphenoxy)acetic acid , which is correctly identified by CAS Number 6280-80-4 . This guide will focus exclusively on the latter, a versatile bifunctional molecule with significant applications in medicinal chemistry and materials science.

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-Formylphenoxy)acetic acid, a key building block in modern organic synthesis. The molecule's unique structure, featuring both an aldehyde and a carboxylic acid function tethered by a phenoxy ether linkage, offers a rich platform for chemical derivatization. This document will detail its chemical and physical properties, provide validated protocols for its synthesis, explore its reactivity, and highlight its applications in the development of novel ligands, therapeutic agents, and photosensitive materials. The content is tailored for researchers and professionals in drug development and chemical sciences, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

2-(2-Formylphenoxy)acetic acid, also known as o-formylphenoxyacetic acid or 2-carboxymethoxybenzaldehyde, is a solid, crystalline compound under standard conditions.[1][2][3] Its structure presents two key reactive centers: the electrophilic aldehyde group and the nucleophilic/acidic carboxylic acid group, making it a valuable synthon for constructing more complex molecular architectures.[4][5]

Structural Information
  • IUPAC Name: 2-(2-formylphenoxy)acetic acid[1]

  • CAS Number: 6280-80-4[1][6]

  • Molecular Formula: C₉H₈O₄[1][7]

  • Molecular Weight: 180.16 g/mol [1][7]

  • SMILES: O=Cc1ccccc1OCC(=O)O[2]

  • InChIKey: ANWMNLAAFDCKMT-UHFFFAOYSA-N[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(2-Formylphenoxy)acetic acid, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Yellow to brown solid[7]
Melting Point 129.5-132 °C[2]
Boiling Point (est.) 364 °C at 760 mmHg
Density (est.) 1.322 g/cm³
Flash Point (est.) 151.1 °C
Purity (Typical) ≥97%[2][3]
Storage Conditions Store at 10°C - 25°C in a well-closed container[8]

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of 2-(2-Formylphenoxy)acetic acid. Representative data is available across multiple databases.

  • ¹H NMR Spectroscopy: Spectra are consistent with the structure, showing characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, the aldehyde proton, and the acidic proton of the carboxyl group.[1][7]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms, including the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, and the methylene carbon.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and carboxylic acid, and C-O stretching of the ether linkage.[1]

Synthesis and Experimental Protocols

The most common and efficient synthesis of 2-(2-Formylphenoxy)acetic acid involves the Williamson ether synthesis, a robust and well-established method in organic chemistry.

Synthesis Pathway Overview

The synthesis starts from readily available 2-hydroxybenzaldehyde (salicylaldehyde) and an alpha-haloacetic acid ester, typically methyl or ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Synthesis_of_2_2_Formylphenoxy_acetic_acid reagent1 2-Hydroxybenzaldehyde intermediate Methyl 2-(2-formylphenoxy)acetate reagent1->intermediate K₂CO₃, DMF 80 °C reagent2 Methyl Bromoacetate reagent2->intermediate product 2-(2-Formylphenoxy)acetic acid intermediate->product NaOH (aq), MeOH or LiOH, THF/H₂O

Figure 1: General synthesis scheme for 2-(2-Formylphenoxy)acetic acid.

Detailed Laboratory Protocol: Synthesis of 2-(2-Formylphenoxy)acetic Acid[10]

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.

Materials:

  • 2-Hydroxybenzaldehyde (10 mmol)

  • Methyl bromoacetate (13 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (20 mmol)

  • Dimethylformamide (DMF), freshly distilled (50 mL)

  • Lithium hydroxide (LiOH) (30 mmol)

  • Tetrahydrofuran (THF) (40 mL)

  • Water (8 mL)

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification (Step 1):

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (10 mmol), methyl bromoacetate (13 mmol), and anhydrous potassium carbonate (20 mmol).

    • Add freshly distilled DMF (50 mL). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on the electrophilic carbon of methyl bromoacetate. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

    • Heat the mixture to 80 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

    • Cool the reaction mixture to room temperature. Add ethyl acetate (200 mL) and wash the organic layer with brine (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 2-(2-formylphenoxy)acetate.

  • Hydrolysis (Step 2):

    • Dissolve the crude ester in a mixture of THF (40 mL) and water (8 mL).

    • Add lithium hydroxide (30 mmol) and stir the resulting mixture vigorously for 4 hours at room temperature. LiOH is a strong base that effectively saponifies the ester to the corresponding carboxylate salt.

    • After hydrolysis is complete (monitored by TLC), carefully add 5% HCl dropwise to acidify the mixture to pH ~1. This protonates the carboxylate salt, precipitating the desired carboxylic acid.

    • Add water (200 mL) and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 2-(2-formylphenoxy)acetic acid (typical yield: 80%).[9]

Chemical Reactivity and Applications in Derivative Synthesis

The bifunctional nature of 2-(2-Formylphenoxy)acetic acid makes it a versatile precursor for a wide range of derivatives, particularly in the synthesis of heterocyclic compounds and complex ligands.

Synthesis of Azomethine (Schiff Base) Derivatives

The aldehyde group readily undergoes condensation reactions with primary amines to form azomethine (or Schiff base) linkages. This reaction is fundamental to the synthesis of various biologically active molecules and ligands.[2]

Protocol: General Synthesis of Azomethine Derivatives

  • Dissolve 2-(2-Formylphenoxy)acetic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add the desired aromatic amine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid to facilitate the reaction.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, then washed with cold solvent to afford the pure azomethine derivative.

These derivatives have been investigated for their antibacterial activity.[10]

Ligand Synthesis for Coordination Chemistry

The combination of the phenoxy, carboxylate, and a derivative of the formyl group (e.g., an imine) creates a polydentate ligand scaffold capable of coordinating with various metal ions. These ligands have been used to synthesize novel cobalt(II), nickel(II), copper(II), and zinc(II) complexes.[11] Specifically, Schiff base ligands derived from 2-(2-formylphenoxy)acetic acid and various diamines have been shown to form Co(II) complexes with a rare trigonal prismatic geometry, which exhibit interesting magnetic properties as single-ion magnets.[11]

Ligand_Formation_and_Complexation cluster_0 Ligand Synthesis cluster_1 Complexation start 2-(2-Formylphenoxy) acetic acid ligand Hexadentate Schiff Base Ligand (H₂L) start->ligand amine Primary Diamine (e.g., ethylenediamine) amine->ligand complex Trigonal Prismatic Co(II) Complex [CoL] ligand->complex metal Co(II) Acetate metal->complex

Figure 2: Workflow for the synthesis of Schiff base ligands and their subsequent metal complexation.

Photochemical Cyclization

Derivatives of 2-(2-Formylphenoxy)acetic acid, particularly its esters, undergo intramolecular photocyclization when irradiated with UV light (e.g., 365 nm).[12] This reaction, which proceeds efficiently in dimethyl sulfoxide (DMSO), leads to the formation of valuable hydroxychromanone and benzofuranone scaffolds, demonstrating the compound's utility in photochemistry and the synthesis of complex heterocyclic systems.[12]

Applications in Drug Discovery and Medicinal Chemistry

The phenoxyacetic acid scaffold is a well-known pharmacophore present in numerous classes of drugs.[10] Derivatives of 2-(2-Formylphenoxy)acetic acid have been explored for various therapeutic applications.

  • Antibacterial Agents: As mentioned, azomethine derivatives have shown promising activity against bacterial strains like E. coli and S. aureus.[10]

  • Antitubercular Activity: Certain azomethine derivatives synthesized from this precursor have demonstrated potential as antitubercular agents.[5]

  • Selective COX-2 Inhibitors: By reacting the aldehyde with various hydrazides, researchers have synthesized novel phenoxyacetic acid derivatives that act as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[13][14] This is significant for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[13]

Safety and Handling

As a laboratory chemical, 2-(2-Formylphenoxy)acetic acid should be handled with appropriate care, following standard safety protocols.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H302: Harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[2][15] Use in a well-ventilated area or under a chemical fume hood.[15]

  • First Aid Measures:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[15]

    • Skin: Wash off immediately with plenty of soap and water.[15]

    • Inhalation: Remove to fresh air.[15]

    • Ingestion: Rinse mouth and seek medical attention.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-(2-Formylphenoxy)acetic acid (CAS 6280-80-4) is a highly valuable and versatile building block for chemical synthesis. Its dual functionality allows for the straightforward creation of a diverse array of derivatives, from simple Schiff bases to complex polydentate ligands and pharmacologically active agents. Its importance in the synthesis of novel materials with unique magnetic properties and its role as a precursor to potent anti-inflammatory and antimicrobial compounds underscore its significance for researchers in both academic and industrial settings. This guide has provided the core technical information required to understand, handle, and effectively utilize this compound in advanced research and development projects.

References

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to C₇H₁₀O₂ Cyclobutene Derivatives: Synthesis, Characterization, and Application in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Historically, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the "escape from flatland" paradigm—a strategic shift towards three-dimensional, sp³-rich scaffolds—has gained significant traction.[1] Rings are fundamental to the shape, rigidity, and substituent positioning of bioactive molecules, influencing both pharmacokinetic and pharmacodynamic profiles.[2]

Among the scaffolds enabling this dimensional shift, strained four-membered rings like cyclobutanes and cyclobutenes have emerged as powerful tools.[3] Their inherent ring strain (approximately 26 kcal/mol for cyclobutane) results in unique, puckered three-dimensional conformations and distinct electronic properties.[3] These characteristics allow cyclobutene moieties to act as versatile bioisosteres, replacing traditional groups like aromatic rings or alkenes to enhance metabolic stability, improve solubility, and fine-tune ligand-protein interactions with high conformational precision.[4] This guide provides a detailed technical examination of representative C₇H₁₀O₂ cyclobutene derivatives, offering field-proven insights into their synthesis, spectroscopic characterization, and strategic application for professionals in drug development.

Isomer Focus I: 3-Ethylcyclobut-1-ene-1-carboxylic acid

This isomer incorporates a carboxylic acid, a key functional group in drug design for its ability to form salt bridges and hydrogen bonds with biological targets.

IUPAC Name, Structure, and Physicochemical Properties
  • IUPAC Name: 3-ethylcyclobut-1-ene-1-carboxylic acid[5]

  • CAS Number: 89897-93-8[5]

  • Molecular Formula: C₇H₁₀O₂[5]

  • Molecular Weight: 126.15 g/mol [5]

Caption: 2D Structure of 3-ethylcyclobut-1-ene-1-carboxylic acid.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight126.15 g/mol PubChem[5]
XLogP31.5PubChem[5]
Hydrogen Bond Donors1PubChem[5]
Hydrogen Bond Acceptors2PubChem[5]
Polar Surface Area37.3 ŲPubChem[5]
Proposed Synthetic Pathway

workflow cluster_0 Step 1: Cyclobutane Core Synthesis cluster_1 Step 2: Alkylation & Decarboxylation cluster_2 Step 3: Unsaturation & Final Product A Diethyl Malonate + 1-bromo-3-chloropropane B Diethyl 1-(chloromethyl)cyclobutane-1,1-dicarboxylate A->B NaOEt, EtOH C Reduction of Chloride (e.g., with NaBH4 in DMSO) B->C D Diethyl 1-methylcyclobutane-1,1-dicarboxylate C->D Followed by Ethyl Iodide E Saponification & Decarboxylation (KOH, then H3O+, heat) D->E F 3-Ethylcyclobutane-1-carboxylic acid E->F G α-Bromination (NBS, CCl4) F->G H Elimination (DBU or other non-nucleophilic base) G->H I 3-Ethylcyclobut-1-ene-1-carboxylic acid H->I

Caption: Proposed multi-step synthesis of 3-ethylcyclobut-1-ene-1-carboxylic acid.

Exemplary Protocol (Step 3: Oxidation of Precursor Alcohol)

An alternative, often highly efficient, route to the carboxylic acid is the oxidation of the corresponding primary alcohol, (3-ethylcyclobut-1-en-1-yl)methanol. The TEMPO-mediated oxidation is a field-proven method that avoids harsh conditions and heavy metals.[7]

  • Setup: To a stirred solution of (3-ethylcyclobut-1-en-1-yl)methanol (1.0 eq) in a 2:1 mixture of dichloromethane and water, add TEMPO (0.01-0.05 eq).

  • Oxidation: Add iodosobenzene diacetate (IBD, 2.5 eq) to the biphasic mixture. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude acid by flash column chromatography or recrystallization.[7][8]

Expected Spectroscopic Characterization

Experimentally verified spectra for this specific compound are not widely published. However, based on established principles of NMR and IR spectroscopy, a detailed characterization can be predicted.[9]

  • ¹H NMR Spectroscopy:

    • The carboxylic acid proton (-COOH) is expected to be a broad singlet far downfield, typically >10 ppm.[2][10]

    • The vinylic proton on the cyclobutene ring should appear as a singlet or narrow multiplet around 6.0-7.0 ppm.

    • The ethyl group will present as a quartet (-CH₂) around 2.2-2.6 ppm and a triplet (-CH₃) around 1.0-1.3 ppm.

    • The aliphatic protons on the cyclobutene ring will appear as complex multiplets in the 2.0-3.0 ppm range.[9]

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon (-COOH) signal is expected in the 170-185 ppm region.[2][10]

    • The two sp² carbons of the double bond will be in the olefinic region (approx. 120-150 ppm).

    • The remaining sp³ carbons of the ethyl group and the cyclobutene ring will appear in the upfield aliphatic region (10-50 ppm).[9]

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretch characteristic of a carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[11]

    • A strong, sharp C=O stretch should appear around 1700-1725 cm⁻¹.[9][11]

    • A C=C stretch for the endocyclic double bond is anticipated around 1640-1680 cm⁻¹.[9]

Isomer Focus II: Ethyl cyclobut-1-ene-1-carboxylate

This ester isomer serves as a valuable synthetic intermediate and a scaffold for further functionalization. Its physicochemical properties differ significantly from its carboxylic acid counterpart, particularly in terms of polarity and hydrogen bonding capacity.

IUPAC Name, Structure, and Physicochemical Properties
  • IUPAC Name: ethyl cyclobut-1-ene-1-carboxylate[4]

  • CAS Number: 181941-46-8[4]

  • Molecular Formula: C₇H₁₀O₂[4]

  • Molecular Weight: 126.15 g/mol [4]

Caption: 2D Structure of ethyl cyclobut-1-ene-1-carboxylate.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight126.15 g/mol PubChem[4]
XLogP31.3PubChem[4]
Hydrogen Bond Donors0PubChem[4]
Hydrogen Bond Acceptors2PubChem[4]
Polar Surface Area26.3 ŲPubChem[4]
Proposed Synthetic Pathway: [2+2] Cycloaddition

The construction of cyclobutene rings is frequently achieved via [2+2] cycloaddition reactions.[12][13] This approach offers a convergent and atom-economical route. A plausible synthesis for ethyl cyclobut-1-ene-1-carboxylate involves the cycloaddition of an alkyne with an alkene.

Exemplary Protocol: [2+2] Cycloaddition

  • Reactant Preparation: In a high-pressure reaction vessel, add a suitable solvent (e.g., dichloromethane).

  • Reaction Execution: Cool the vessel and introduce liquefied ethylene gas. Add ethyl propiolate (1.0 eq) and a Lewis acid catalyst (e.g., a titanium or iron-based catalyst) to initiate the cycloaddition.

  • Conditions: Seal the vessel and allow it to warm to room temperature, or heat as required by the specific catalyst system. The reaction is typically stirred for 12-24 hours.

  • Workup: After the reaction is complete, carefully vent the excess ethylene. Quench the catalyst according to its specific requirements (e.g., with a mild acid or base wash).

  • Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester via vacuum distillation or flash column chromatography.

Expected Spectroscopic Characterization
  • ¹H NMR Spectroscopy:

    • The ethyl ester will show a characteristic quartet (-OCH₂) around 4.1-4.3 ppm and a triplet (-CH₃) around 1.2-1.4 ppm.

    • The vinylic proton should resonate as a multiplet around 6.0-6.5 ppm.

    • The two sets of allylic protons (-CH₂-) on the cyclobutene ring will likely appear as distinct multiplets in the 2.3-2.8 ppm range.

  • ¹³C NMR Spectroscopy:

    • The ester carbonyl carbon (-COO-) is expected around 165-175 ppm.

    • The sp² carbons of the double bond will appear in the 120-150 ppm region.

    • The ester methylene carbon (-OCH₂) will be around 60-65 ppm.

    • The remaining sp³ carbons will be in the upfield region (14-40 ppm).

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretch for the α,β-unsaturated ester is expected around 1715-1730 cm⁻¹.

    • A prominent C-O single bond stretch will be present in the 1100-1300 cm⁻¹ region.

    • A C=C stretch should appear around 1640-1660 cm⁻¹.

Application in Drug Development: The Cyclobutene as a Bioisostere

The true value of these C₇H₁₀O₂ derivatives for drug development professionals lies in the strategic use of the cyclobutene core as a bioisostere. A bioisostere is a chemical substituent that can replace another group within a bioactive molecule without significantly impacting the desired biological activity, while potentially improving other properties.

The cyclobutane/cyclobutene ring is an excellent bioisosteric replacement for phenyl rings and other aromatic systems.[4] This substitution offers several key advantages:

  • Increased Three-Dimensionality: Aromatic rings are planar. Replacing them with a puckered cyclobutene ring increases the molecule's fraction of sp³ carbons (Fsp³), which is strongly correlated with improved solubility, reduced promiscuity, and higher clinical success rates.[1][4]

  • Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated or partially saturated rings like cyclobutene are generally less prone to such metabolism, potentially increasing the drug's half-life.[4]

  • Novel Intellectual Property: Replacing a common aromatic scaffold with a less common cyclobutene ring can create novel chemical matter, opening new avenues for intellectual property protection.

  • Fine-Tuning of Conformation: The rigid, well-defined geometry of the cyclobutene ring acts as a conformational constraint, locking flexible chains into a specific orientation. This can minimize the entropic penalty of binding to a target protein, thereby enhancing potency and selectivity.

Caption: Conceptual diagram of cyclobutene as a bioisostere for a phenyl ring.

Conclusion and Future Outlook

The C₇H₁₀O₂ cyclobutene derivatives, exemplified by 3-ethylcyclobut-1-ene-1-carboxylic acid and ethyl cyclobut-1-ene-1-carboxylate, represent more than mere chemical curiosities. They are emblematic of a strategic shift in medicinal chemistry towards non-traditional, three-dimensional scaffolds. While detailed experimental data for these specific isomers remains sparse, their structures provide a valuable platform for exploring the synthesis and application of strained ring systems. The proposed synthetic pathways, grounded in established chemical principles, offer a clear roadmap for their preparation.

For researchers and drug development professionals, the key takeaway is the potential of the cyclobutene moiety to act as a powerful tool for lead optimization. Its ability to serve as a robust bioisostere for aromatic rings provides a validated strategy to enhance drug-like properties, navigate crowded intellectual property landscapes, and ultimately design more effective and safer therapeutics. The continued development of novel synthetic methods, particularly enantioselective [2+2] cycloadditions, will further unlock the potential of this versatile and valuable scaffold.[12][13]

References

The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Synthesis of Substituted Cyclobutene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutene carboxylic acid motif, a strained four-membered ring bearing a carboxyl group, represents a fascinating and synthetically challenging scaffold of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of substituted cyclobutene carboxylic acids, tracing the evolution of synthetic strategies from early erroneous assumptions to modern, highly efficient, and stereoselective methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for seminal and contemporary methods, and explore the burgeoning applications of these unique molecules in drug discovery. This guide is intended to serve as a valuable resource for researchers seeking to understand, synthesize, and utilize this important class of compounds.

A History Forged in Error and Ingenuity: The Discovery of the Cyclobutane Ring

The story of the cyclobutane ring is a compelling narrative of scientific perseverance, marked by early misconceptions and eventual triumph. In 1883, William Perkin, Jr., embarked on what he believed was the first synthesis of a cyclobutane derivative.[1][2][3][4] His reaction of acetoacetic ester with 1,3-dibromopropane was expected to yield a cyclobutane ring. However, the resulting product, a stable crystalline acid, resisted decarboxylation, a characteristic inconsistent with the expected structure. Perkin later correctly identified his product as a six-membered ring, highlighting the prevailing belief at the time that rings smaller than six carbons were too unstable to exist.[1][2][3][4] This initial error, however, ignited the quest for the elusive four-membered ring.

It wasn't until the early 20th century that the first definitive syntheses of cyclobutane derivatives were reported, challenging the established paradigms of ring strain and stability. These early methods, often low-yielding and requiring harsh conditions, laid the crucial groundwork for the development of the sophisticated synthetic tools available today.

Timeline of Key Historical Developments:

YearKey Discovery/MilestoneResearcher(s)Significance
1883Attempted synthesis of a cyclobutane derivative, resulting in a six-membered ring.William Perkin, Jr.Sparked interest in the synthesis of small rings and highlighted the challenges associated with ring strain.[1][2][3][4]
Early 1900sFirst successful, albeit inefficient, syntheses of cyclobutane derivatives.VariousConfirmed the existence and viability of four-membered carbocycles.
Mid-20th CenturyDevelopment of [2+2] photocycloaddition reactions.VariousProvided a powerful and versatile method for the construction of cyclobutane rings.[5][6][7]
Late 20th CenturyEmergence of transition-metal-catalyzed methods for cyclobutane and cyclobutene synthesis.VariousOffered milder reaction conditions, higher efficiency, and greater control over stereochemistry.[8][9]
21st CenturyAdvancement in asymmetric catalysis for the enantioselective synthesis of substituted cyclobutanes and cyclobutenes.VariousEnabled the synthesis of chiral cyclobutane-containing molecules for applications in drug discovery.[10][11][12]

Modern Synthetic Arsenal: Strategies for Constructing the Cyclobutene Carboxylic Acid Core

The contemporary synthetic chemist has a diverse toolkit for the construction of substituted cyclobutene carboxylic acids. These methods offer varying degrees of efficiency, stereocontrol, and functional group tolerance.

The Power of Light: [2+2] Photocycloaddition

The [2+2] photocycloaddition remains a cornerstone of cyclobutane synthesis. This reaction involves the union of two alkene moieties under photochemical conditions to form a cyclobutane ring. For the synthesis of cyclobutene carboxylic acid precursors, this often involves the cycloaddition of an alkene with an α,β-unsaturated ester or acid.

Generalized Workflow for [2+2] Photocycloaddition:

workflow cluster_prep Reactant Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Alkene & α,β-Unsaturated Ester/Acid Irradiation UV Irradiation (e.g., Mercury Lamp) Reactants->Irradiation Inert Solvent Workup Solvent Removal & Chromatography Irradiation->Workup Reaction Mixture Product Substituted Cyclobutane Carboxylic Acid Ester Workup->Product

Caption: Generalized workflow for a typical [2+2] photocycloaddition reaction.

Experimental Protocol: [2+2] Photocycloaddition of Cinnamic Acid Derivatives [5]

  • Reactant Preparation: A solution of the substituted cinnamic acid derivative (1.0 eq) is prepared in a suitable solvent (e.g., acetone, which can also act as a triplet sensitizer).[13]

  • Irradiation: The solution is placed in a quartz reaction vessel and irradiated with a high-pressure mercury lamp while maintaining a constant temperature (e.g., 25 °C). The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired cyclobutane dicarboxylic acid derivative.

The Elegance of Transition Metals: Catalytic Approaches

Transition-metal catalysis has revolutionized the synthesis of cyclobutenes, offering milder conditions and unprecedented levels of control over regio- and stereoselectivity. Gold and rhodium catalysts have proven particularly effective in this domain.

Gold(I) catalysts can effectively promote the intermolecular [2+2] cycloaddition of alkynes and alkenes to furnish cyclobutenes.[10][11][14] The mechanism is believed to proceed through a stepwise pathway involving the formation of a cyclopropyl gold(I) carbene intermediate, followed by ring expansion.[14][15]

Proposed Mechanism for Gold-Catalyzed [2+2] Cycloaddition:

mechanism Alkyne Alkyne Cyclopropyl Au(I) Carbene Cyclopropyl Au(I) Carbene Alkyne->Cyclopropyl Au(I) Carbene + Alkene, Au(I) Alkene Alkene Au(I) Catalyst Au(I) Catalyst Cyclobutene Product Cyclobutene Product Cyclopropyl Au(I) Carbene->Cyclobutene Product Ring Expansion

Caption: Simplified mechanism of gold-catalyzed [2+2] cycloaddition.

Rhodium catalysts, in conjunction with chiral diene ligands, can facilitate the highly diastereo- and enantioselective arylation of cyclobutene-1-carboxylate esters.[9] This method provides an efficient route to chiral cyclobutanes with high levels of stereocontrol.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation of a Cyclobutene-1-carboxylate

  • Catalyst Preparation: In a glovebox, a mixture of [Rh(cod)₂]BF₄ (1.0 mol%) and the chiral diene ligand (1.1 mol%) is dissolved in an anhydrous solvent (e.g., THF).

  • Reaction Setup: To the catalyst solution is added the cyclobutene-1-carboxylate ester (1.0 eq) and the arylboronic acid (1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral substituted cyclobutane carboxylic acid ester.

A Modern Case Study: Synthesis of the Cyclobutane Scaffold of TAK-828F

The synthesis of the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold of TAK-828F, a potent RORγt inverse agonist, provides an excellent example of modern synthetic strategy.[16][17][18][19][20] This synthesis features a Knoevenagel condensation followed by a diastereoselective reduction.

Synthetic Scheme for the Cyclobutane Core of TAK-828F:

tak828f_synthesis Ketone Substituted Cyclobutanone CondensationProduct Cyclobutylidene Meldrum's Acid Derivative Ketone->CondensationProduct Knoevenagel Condensation MeldrumsAcid Meldrum's Acid MeldrumsAcid->CondensationProduct ReductionProduct cis-1,3-Disubstituted Cyclobutane CondensationProduct->ReductionProduct Diastereoselective Reduction (NaBH4) FinalProduct cis-Cyclobutane Carboxylic Acid Scaffold ReductionProduct->FinalProduct Hydrolysis & Decarboxylation

Caption: Key steps in the synthesis of the TAK-828F cyclobutane scaffold.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[21][22][23] In the synthesis of the TAK-828F scaffold, a substituted cyclobutanone is condensed with Meldrum's acid.[18]

Experimental Protocol: Knoevenagel Condensation [18]

  • Reaction Setup: A solution of the substituted cyclobutanone (1.0 eq), Meldrum's acid (1.1 eq), and a catalyst (e.g., piperidinium acetate) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove water.

  • Monitoring: The reaction is monitored by TLC until the starting ketone is consumed.

  • Work-up: The reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the cyclobutylidene Meldrum's acid derivative.

The key to establishing the desired cis-stereochemistry in the TAK-828F scaffold is the diastereoselective reduction of the cyclobutylidene Meldrum's acid derivative.[18][20] This is achieved using a reducing agent such as sodium borohydride.

Experimental Protocol: Diastereoselective Reduction [18]

  • Reaction Setup: The cyclobutylidene Meldrum's acid derivative (1.0 eq) is dissolved in a suitable solvent (e.g., THF/methanol).

  • Reduction: The solution is cooled to 0 °C, and sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise. The reaction is stirred at this temperature and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the careful addition of aqueous HCl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification and Hydrolysis: The crude product, a mixture of diastereomers, is purified by recrystallization to enrich the desired cis-isomer. Subsequent hydrolysis and decarboxylation yield the final cis-1,3-disubstituted cyclobutane carboxylic acid.

Applications in Drug Discovery: The Cyclobutane Advantage

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in drug design.[24] It can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while imparting unique conformational constraints on the molecule. This can lead to improved potency, selectivity, and pharmacokinetic properties. Substituted cyclobutene carboxylic acids are valuable intermediates in the synthesis of these medicinally important compounds.

Examples of Drugs/Drug Candidates Containing a Cyclobutane Moiety:

Drug/CandidateTherapeutic AreaRole of the Cyclobutane Ring
TAK-828F Autoimmune DiseasesProvides a rigid scaffold for the presentation of key pharmacophoric elements.[16][17][18][19][20]
Carboplatin OncologyPart of the 1,1-cyclobutanedicarboxylate ligand that modulates the reactivity of the platinum center.
Nalbuphine AnalgesiaThe cyclobutylmethyl group is crucial for its mixed agonist-antagonist activity at opioid receptors.

Future Perspectives

The field of cyclobutene carboxylic acid synthesis continues to evolve, with ongoing efforts to develop even more efficient, selective, and sustainable methods. The development of novel catalytic systems, the use of flow chemistry, and the exploration of biocatalytic approaches are all promising avenues for future research. As our ability to construct these strained rings with ever-increasing precision grows, so too will their impact on medicinal chemistry and materials science. The unique properties of the cyclobutane ring ensure that it will remain a target of interest for synthetic chemists and drug designers for years to come.

References

A Technical Guide to the Quantum Chemical Analysis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. The continued interest in strained ring systems like cyclobutene derivatives as versatile intermediates in organic synthesis and potential scaffolds in medicinal chemistry necessitates a deep understanding of their electronic structure and chemical reactivity.[1][2] This document outlines a systematic computational workflow, from the selection of appropriate theoretical models to the execution of specific analyses that elucidate the molecule's structural, vibrational, and electronic properties. We detail robust protocols for geometry optimization, conformational analysis, and the interpretation of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict and understand the behavior of this and related small organic molecules.

Introduction: The Case for a Computational Approach

This compound is a fascinating molecule combining a strained four-membered ring with a versatile carboxylic acid functional group. The cyclobutene moiety is a valuable building block in organic synthesis, often participating in controlled ring-opening reactions to form dienes.[3] The carboxylic acid group, prevalent in over 450 marketed drugs, imparts hydrophilicity and provides a key site for biological interactions.[4] A thorough understanding of this molecule's intrinsic properties—such as its preferred three-dimensional structure, conformational flexibility, and sites of reactivity—is paramount for its effective application.

While experimental techniques provide invaluable data, quantum chemical calculations offer a powerful, complementary approach. Based on the fundamental laws of quantum mechanics, these methods allow for the prediction of molecular structures, energies, and a host of chemical properties, even for transient or experimentally inaccessible species.[5] This guide focuses on Density Functional Theory (DFT), a widely used quantum chemical method that provides a favorable balance of accuracy and computational cost for organic molecules.[6][7]

Foundational Choices: Selecting the Computational Methodology

The reliability of any quantum chemical study hinges on the judicious selection of the computational software, theoretical method, and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.

Software Packages: The Computational Chemist's Toolkit

Several robust software packages are available for performing the calculations described herein. Popular choices include:

  • Gaussian: A widely used commercial package known for its extensive feature set and user-friendly interface.[5][8][9][10]

  • ORCA: A powerful and versatile quantum chemistry package, free for academic use, that is particularly efficient and known for its broad range of methods.[11][12][13][14][15]

  • GAMESS (General Atomic and Molecular Electronic Structure System): A no-cost, general-purpose quantum chemistry package capable of a wide range of calculations, including DFT and post-Hartree-Fock methods.[16][17][18][19]

This guide will present protocols in a software-agnostic format, focusing on the keywords and concepts common to most major packages.

The Level of Theory: Why DFT is the Workhorse

The "level of theory" refers to the specific quantum mechanical approximation used to solve the Schrödinger equation. For organic molecules of this size, Density Functional Theory (DFT) is often the optimal choice. It accounts for electron correlation—a critical factor for accurate predictions—at a fraction of the computational cost of more demanding methods like Møller-Plesset perturbation theory (MP2).[6][20]

  • Recommended Functional: The M06-2X density functional is highly recommended for main-group organic chemistry, providing accurate results for thermochemistry and conformational energies.[21][22] The B3LYP functional is another popular and well-benchmarked alternative.[23][24]

  • Causality: The choice of functional is critical. While simpler methods like Hartree-Fock (HF) provide a basic orbital picture, they neglect electron correlation, leading to less accurate energy and property predictions.[6][25] MP2 improves upon HF by adding correlation effects but is more computationally expensive.[26] DFT functionals like M06-2X are parameterized to capture correlation effects efficiently, offering a pragmatic path to high-quality results.[22]

Basis Sets: Describing the Electron Distribution

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons.

  • Recommended Basis Set: The 6-311++G(d,p) Pople-style basis set is an excellent choice for this system.

  • Justification:

    • 6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding.

    • ++G: These diffuse functions are crucial for accurately describing the lone pairs on the oxygen atoms of the carboxylic acid and for modeling systems where electrons are loosely bound.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are essential for describing the non-spherical nature of electron density in bonds and are critical for accurate geometry and frequency calculations.[21][27]

The combination of the M06-2X functional and the 6-311++G(d,p) basis set provides a robust and well-validated theoretical model for investigating this compound.[21]

Computational Protocols: A Step-by-Step Guide

This section provides detailed workflows for the core computational analyses. The overall process follows a logical progression where the results of earlier steps are prerequisites for later ones.

G cluster_0 Core Calculations cluster_1 Property & Reactivity Analysis A 1. Input Structure Generation (e.g., Avogadro, GaussView) B 2. Geometry Optimization & Frequency Analysis A->B Initial Coordinates C 3. Conformational Search (Syn vs. Anti Isomers) B->C Lowest Energy Structure D 4a. Frontier Molecular Orbitals (HOMO-LUMO) B->D Optimized Wavefunction E 4b. Molecular Electrostatic Potential (MEP) B->E Optimized Wavefunction F 4c. Natural Bond Orbital Analysis (NBO) B->F Optimized Wavefunction C->B Identify Global Minimum

Figure 1: Overall computational workflow from initial structure to property analysis.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This is the most fundamental calculation, designed to find the lowest energy structure (a stable conformation) of the molecule.

  • Step 1: Build the Initial Structure: Using a molecular editor (e.g., Avogadro, GaussView), construct an approximate 3D structure of this compound.

  • Step 2: Set Up the Calculation Input File: Create an input file specifying the chosen level of theory and basis set. A typical keyword line would be: #p M062X/6-311++G(d,p) Opt Freq.

    • Opt: This keyword requests a geometry optimization.

    • Freq: This keyword requests a vibrational frequency calculation to be performed on the optimized geometry.

  • Step 3: Execute the Calculation: Submit the input file to the chosen quantum chemistry software (Gaussian, ORCA, etc.).[10]

  • Step 4: Validate the Result (Trustworthiness): Upon completion, verify two key outputs:

    • Convergence Criteria: Ensure the optimization procedure has successfully met all four convergence criteria, indicating a stationary point on the potential energy surface has been found.

    • Vibrational Frequencies: Examine the calculated frequencies. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a saddle point, and the initial geometry must be adjusted. This step is a critical self-validating system for the protocol.[5][17]

Protocol 2: Conformational Analysis of the Carboxyl Group

The O=C–O–H dihedral angle of the carboxylic acid group can exist in two primary conformations: syn and anti.[4] It is widely accepted that the syn conformer is typically lower in energy, but it is crucial to verify this for the specific molecule under study.[23]

  • Step 1: Generate Conformers: Starting from the optimized syn structure (typically the default), manually rotate the O=C–O–H dihedral angle to approximately 180° to create the anti conformer.

  • Step 2: Optimize Both Conformers: Perform a separate geometry optimization and frequency analysis (Protocol 1) for both the syn and anti starting structures.

  • Step 3: Compare Energies: Compare the final electronic energies (including zero-point vibrational energy correction) of the two optimized, stable conformers. The one with the lower energy is the global minimum and will be used for all subsequent property analyses.

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful qualitative tool for predicting chemical reactivity.[28] The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor (nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor (electrophile).[29]

  • Step 1: Use the Optimized Wavefunction: This analysis is performed on the final, converged wavefunction from the geometry optimization of the global minimum structure.

  • Step 2: Request Orbital Analysis: In most software, the HOMO and LUMO energies are printed by default. Visualization requires generating "checkpoint" or "plot" files.

  • Step 3: Visualize the Orbitals: Use a visualization program to plot the isosurfaces of the HOMO and LUMO. Analyze where the largest lobes of these orbitals are located on the molecule. This indicates the most probable sites for nucleophilic and electrophilic attack, respectively.[30]

  • Step 4: Calculate the HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (ELUMO – EHOMO) is the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[31]

Protocol 4: Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential projected onto the electron density surface of a molecule.[32] It provides a powerful visual guide to a molecule's charge distribution and is used to predict reactivity towards charged species.[33][34]

  • Step 1: Use the Optimized Wavefunction: This analysis also uses the converged wavefunction from the optimized geometry.

  • Step 2: Request MEP Calculation: Add a keyword such as Pop=MK and IOp(6/33=2) (in Gaussian) to the input file and rerun the calculation on the final geometry (a "single-point" energy calculation).

  • Step 3: Visualize the MEP Surface: The output will be a map where different colors represent different electrostatic potential values. Typically:

    • Red/Yellow: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack (e.g., the carbonyl oxygen).[35]

    • Blue: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack (e.g., the acidic hydrogen).[35]

    • Green: Regions of neutral potential.

Protocol 5: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and antibonding orbitals, corresponding to a Lewis structure.[36][37] This allows for a quantitative analysis of charge distribution and stabilizing intramolecular interactions.

  • Step 1: Use the Optimized Wavefunction: As with FMO and MEP, this is a post-processing step on the optimized structure.

  • Step 2: Request NBO Analysis: Add the appropriate keyword (e.g., Pop=NBO) to the input file for a single-point energy calculation.[37]

  • Step 3: Analyze the Output: The NBO output provides several key pieces of information:

    • Natural Atomic Charges: A more robust calculation of partial atomic charges than other methods.

    • Natural Lewis Structure: A summary of the core bonding (σ bonds) and lone pairs.

    • Second-Order Perturbation Analysis: This is the most powerful part of the NBO output. It quantifies the stabilizing energy (E(2)) of "donor-acceptor" interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor). These hyperconjugative interactions are key to understanding molecular stability and reactivity.[37]

G cluster_input Inputs cluster_output Calculated Properties Input Theoretical Model M06-2X Functional 6-311++G(d,p) Basis Set Output Structural Parameters Vibrational Frequencies Electronic Properties Input:f1->Output:f0 Governs Geometry Input:f1->Output:f1 Governs Force Constants Input:f2->Output:f2 Governs Wavefunction Quality Input:f2->Output:f0

References

Solubility of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid in Organic Solvents

Authored by: Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in a Research and Development Context

This compound is a unique molecule characterized by a strained cyclobutene ring and a carboxylic acid functional group. Such structures are of interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules. The solubility of this compound is a critical parameter that influences every stage of its lifecycle, from its synthesis and purification to its formulation and biological application. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and formulating drug delivery systems. This guide will explore the theoretical underpinnings of its solubility and provide a practical, step-by-step protocol for its empirical determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. The structure of this compound, with its combination of nonpolar and polar features, dictates its solubility profile.

Key Molecular Features:

  • Carboxyl Functional Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar solvents. Carboxylic acids can also form stable dimers through hydrogen bonding, which can influence their boiling points and solubility.[1]

  • Hydrocarbon Framework: The cyclobutene ring and the two methyl groups constitute the nonpolar, hydrophobic portion of the molecule.[2] As the size of the nonpolar region increases relative to the polar functional group, solubility in polar solvents like water decreases, while solubility in nonpolar organic solvents generally increases.[2][3]

Based on its structure (C7H10O2), this compound has a molecular weight of approximately 126.16 g/mol .[4][5][6] While specific data for this compound is scarce, we can infer its properties from the closely related saturated analogue, 3,3-dimethylcyclobutanecarboxylic acid, which has a molecular weight of 128.17 g/mol .[7] The presence of the double bond in the cyclobutene ring may slightly alter the polarity and crystal lattice energy compared to its saturated counterpart, thereby influencing solubility.

Predicting Solubility in Common Organic Solvents

Given its molecular structure, we can make educated predictions about the solubility of this compound in a range of organic solvents.

Solvent Class Predicted Solubility Rationale
Protic Polar Solvents
Alcohols (e.g., Methanol, Ethanol)HighThe hydroxyl group of the alcohol can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.
Aprotic Polar Solvents
Ketones (e.g., Acetone)Moderate to HighThe carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid's proton.
Ethers (e.g., Diethyl Ether, THF)ModerateEthers are less polar than alcohols but can still solvate the carboxylic acid through dipole-dipole interactions and hydrogen bonding with the ether oxygen.[3]
Nonpolar Solvents
Hydrocarbons (e.g., Hexane, Toluene)Low to ModerateThe nonpolar hydrocarbon portion of the carboxylic acid will interact favorably with these solvents via van der Waals forces, but the polar carboxyl group will be poorly solvated.[3]
Halogenated Solvents (e.g., Dichloromethane, Chloroform)ModerateThese solvents have a moderate polarity and can often dissolve carboxylic acids effectively.[3]

It is important to note that the presence of even small amounts of water in some organic solvents can significantly increase the solubility of carboxylic acids.[8]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (for a rough estimate):

    • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Weigh the vial containing the dried residue. The difference in weight will give the mass of the dissolved solid.

    • Calculate the solubility in terms of g/100 mL or other suitable units.

  • Chromatographic Analysis (for precise quantification):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This will give a precise measure of solubility.

Visualizing the Factors Influencing Solubility

The interplay of molecular and solvent properties that dictate the solubility of this compound can be represented in the following diagram.

G Solubility Solubility of this compound Solute Solute Properties Polarity Polarity (Dipole Moment) Solute->Polarity Determined by H_Bonding Hydrogen Bonding Capability Solute->H_Bonding Size Molecular Size and Shape Solute->Size Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solvent Solvent Properties Solvent_Polarity Solvent Polarity Solvent->Solvent_Polarity Determined by Solvent_H_Bonding Solvent H-Bonding Solvent->Solvent_H_Bonding Polarity->Solubility Influences H_Bonding->Solubility Size->Solubility Crystal_Lattice->Solubility Solvent_Polarity->Solubility Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong predictive understanding can be achieved by analyzing its molecular structure. The presence of both a polar carboxylic acid head and a nonpolar hydrocarbon body suggests a nuanced solubility profile, with good solubility expected in polar protic and aprotic solvents and more limited solubility in nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable and accurate method for determining the precise solubility of this compound, which is essential for its effective application in scientific and industrial settings.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystal Structure of 3,3-Dimethyl-1-cyclobutene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

Cyclobutane rings are increasingly incorporated into pharmacologically active compounds to enhance a variety of properties.[2][3] Their rigid, puckered conformation can lock in bioactive conformations, leading to improved potency and selectivity. Furthermore, the replacement of more metabolically labile groups with a cyclobutane moiety can enhance metabolic stability, a critical parameter in drug development.[2] Notable examples of marketed drugs containing a cyclobutane ring include the anticancer agent Carboplatin and the antiviral Boceprevir, highlighting the therapeutic relevance of this structural motif.[3]

The precise determination of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount.[4] It provides unequivocal information on bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular interactions with biological targets. This guide focuses on 3,3-dimethyl-1-cyclobutene-1-carboxylic acid, a representative member of this class, and provides a detailed roadmap for its structural elucidation.

Synthesis of this compound: A Proposed Pathway

While numerous methods exist for the synthesis of cyclobutane derivatives, a specific, detailed protocol for this compound is not prominently reported.[5] Therefore, a plausible and robust synthetic route is proposed here, adapted from established methodologies for related cyclobutane structures.[6][7] The proposed synthesis involves a multi-step process commencing from commercially available starting materials.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 2,2-dimethylmalonate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add methyl iodide dropwise and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture, add a second equivalent of sodium ethoxide, followed by the dropwise addition of another equivalent of methyl iodide.

  • Reflux the mixture for an additional 3-4 hours to ensure complete dimethylation.

  • Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 2,2-dimethylmalonate.

Step 2: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, dissolve sodium in absolute ethanol.

  • To this solution, add the diethyl 2,2-dimethylmalonate obtained in Step 1.

  • Add 1,3-dibromopropane dropwise and reflux the mixture for 8-10 hours.

  • Remove the ethanol by distillation, add water to the residue, and extract the ester with diethyl ether.

  • Wash the ethereal solution with water, dry over anhydrous calcium chloride, and remove the ether by distillation.

  • Purify the resulting diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation.

Step 3: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

  • Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate by refluxing with an excess of a 10% solution of potassium hydroxide in methanol.

  • After the hydrolysis is complete (monitored by TLC), distill off the methanol.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Cool the mixture in an ice bath and collect the precipitated 1,1-cyclobutanedicarboxylic acid by filtration.

  • Recrystallize the crude product from hot water to obtain pure 1,1-cyclobutanedicarboxylic acid.

Step 4: Synthesis of this compound (via Decarboxylation)

  • Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask.

  • Heat the flask to approximately 160°C to induce decarboxylation, which is evidenced by the evolution of carbon dioxide.[6]

  • After the gas evolution ceases, continue heating to distill the product. Collect the fraction boiling between 189-195°C.

  • Redistill the crude product to obtain pure this compound. The introduction of the double bond is a known consequence of the high-temperature decarboxylation of certain cyclobutane-1,1-dicarboxylic acids.

Crystallization: The Gateway to a High-Resolution Structure

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] The quality of the crystal directly impacts the resolution and accuracy of the final structure.[4] For small organic molecules like this compound, several crystallization techniques can be employed.

Crystallization Methodologies
Method Principle Typical Solvents Advantages Considerations
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.Volatile organic solvents in which the compound is moderately soluble (e.g., ethanol, acetone, ethyl acetate).Simple to set up and widely applicable.The rate of evaporation needs to be carefully controlled to prevent the formation of small or poorly formed crystals.
Vapor Diffusion A concentrated solution of the compound in a less volatile solvent is allowed to equilibrate with a vapor of a more volatile anti-solvent, in which the compound is insoluble.A binary solvent system is required. The compound is dissolved in a higher boiling point solvent and the lower boiling point solvent acts as the precipitant.Allows for very slow and controlled crystal growth, often yielding high-quality crystals.Requires careful selection of the solvent/anti-solvent pair.
Antisolvent Crystallization An anti-solvent is slowly added to a solution of the compound, reducing its solubility and inducing crystallization.A solvent in which the compound is soluble and an anti-solvent in which it is insoluble. The two must be miscible.Rapid and can be used for compounds that are highly soluble in most solvents.Can sometimes lead to rapid precipitation and the formation of amorphous solid or very small crystals if the anti-solvent is added too quickly.
Experimental Protocol: Crystallization Screening
  • Solubility Testing: Begin by testing the solubility of the synthesized this compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene) to identify suitable candidates for crystallization.

  • Trial Crystallizations: Set up small-scale crystallization trials using the methods described in the table above. For slow evaporation, dissolve a few milligrams of the compound in a suitable solvent in a small vial, cover with parafilm, and pierce a few small holes. For vapor diffusion, place the vial with the compound solution inside a larger sealed container with a small amount of the anti-solvent.

  • Optimization: Monitor the trials over several days to weeks. If crystals form, examine them under a microscope for size, clarity, and morphology. Optimize the conditions (e.g., solvent concentration, temperature, rate of evaporation/diffusion) to improve crystal quality. A good crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects.[4]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[8] This instrument directs a monochromatic X-ray beam onto the crystal and measures the resulting diffraction pattern.[9]

The Workflow of a Single-Crystal X-ray Diffraction Experiment

workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: A generalized workflow for X-ray crystal structure determination.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument then rotates the crystal while collecting a series of diffraction images from different orientations.[9] This process can take several hours.[9]

  • Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot.[10] This data is then scaled and merged to create a single file containing a list of unique reflections and their intensities.[10]

  • Structure Solution: The phases of the structure factors, which are lost during the diffraction experiment, are determined using computational methods such as direct methods or Patterson functions.[11] This initial phasing provides a rough electron density map.[11]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.[11]

  • Structure Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and accuracy.

Interpretation of Crystallographic Data: From Diffraction Pattern to Molecular Structure

The final output of a successful X-ray crystallography experiment is a detailed model of the molecule's structure. This information is typically presented in tables and graphical representations.

Key Crystallographic Parameters
Parameter Description Significance
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the basic repeating unit of the crystal lattice.[12]Defines the overall packing of the molecules in the crystal.
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell.[12]Provides information about the symmetry of the crystal packing.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[11]Lower R-factor values indicate a better fit of the model to the data.
Goodness-of-fit (GooF) A statistical measure of the quality of the structure refinement.A value close to 1.0 indicates a good refinement.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.Provides fundamental geometric information about the molecule.
Torsion Angles The dihedral angles that describe the conformation of the molecule.Crucial for understanding the three-dimensional shape and potential flexibility of the molecule.
Visualization: The ORTEP Diagram

A common and informative way to visualize a crystal structure is through an Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram.[13][14] In an ORTEP diagram, atoms are represented as ellipsoids, where the size and shape of the ellipsoid indicate the thermal motion of the atom.[15]

ortep_explanation cluster_key ORTEP Diagram Key Atom Atom Ellipsoid Thermal Ellipsoid (represents atomic motion) Atom->Ellipsoid is depicted as an Bond Covalent Bond Ellipsoid->Bond is connected by a

Caption: Key components of an ORTEP diagram.

Larger ellipsoids suggest greater thermal motion or potential positional disorder.[16] The analysis of these ellipsoids, along with the precise bond lengths and angles, provides a comprehensive understanding of the molecule's structure and dynamics in the crystalline state.[15][16]

Conclusion

The determination of the X-ray crystal structure of this compound derivatives is a critical step in understanding their chemical properties and biological activity. This guide has provided a comprehensive framework for achieving this goal, from a proposed synthetic route and detailed crystallization strategies to the principles of X-ray diffraction and data interpretation. By following these field-proven insights and protocols, researchers can confidently pursue the structural elucidation of this important class of molecules, thereby enabling more effective and targeted drug discovery and development efforts.

References

Methodological & Application

Synthetic Pathways to 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid and its derivatives are valuable building blocks in organic synthesis and drug discovery. The strained cyclobutene ring system, coupled with the gem-dimethyl group and a carboxylic acid functionality, offers a unique three-dimensional scaffold that can be exploited to modulate the physicochemical and pharmacological properties of bioactive molecules. This application note provides a comprehensive guide to the synthetic routes for preparing this compound, with a focus on a practical and accessible multi-step synthesis starting from commercially available reagents. Detailed, step-by-step protocols are provided for researchers in academia and the pharmaceutical industry.

Comparative Overview of Synthetic Strategies

The synthesis of substituted cyclobutene derivatives can be approached through various strategies. Photochemical [2+2] cycloadditions are a powerful tool for the construction of the cyclobutane core.[1] An alternative and often more accessible approach for the specific target molecule, this compound, involves a multi-step sequence commencing with a thermal [2+2] cycloaddition, followed by functional group manipulations to introduce the double bond. This guide will focus on the latter, a robust and well-documented pathway.

The chosen synthetic strategy involves three key transformations:

  • [2+2] Cycloaddition: Formation of a cyclobutane ring through the reaction of an enamine with an activated alkene.

  • Quaternization and Hofmann Elimination: Introduction of a double bond within the cyclobutane ring via exhaustive methylation of an amine followed by a base-mediated elimination.[2][3]

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid.[4]

This approach offers a reliable and scalable method for the preparation of the title compound.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted below.

Synthetic_Workflow A Piperidine + Isobutyraldehyde B N-(2-methylprop-1-en-1-yl)piperidine (Enamine Intermediate) A->B Condensation D Methyl 2-(piperidin-1-yl)-3,3-dimethylcyclobutane-1-carboxylate B->D [2+2] Cycloaddition C Methyl Acrylate C->D F Quaternary Ammonium Iodide Salt D->F Quaternization E Methyl Iodide E->F H Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate F->H Hofmann Elimination G Base (e.g., NaH) G->H J This compound H->J Saponification I NaOH, H2O/MeOH I->J

Caption: Overall synthetic scheme for this compound.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Part 1: Synthesis of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (Precursor)

This synthesis is adapted from the procedure reported by Kitayama et al. for a similar derivative and involves three steps.[2][3]

Step 1.1: [2+2] Cycloaddition to form Methyl 2-(piperidin-1-yl)-3,3-dimethylcyclobutane-1-carboxylate

This step involves the formation of an enamine in situ, followed by its cycloaddition to methyl acrylate.

Step_1_1 reagents Piperidine + Isobutyraldehyde + Methyl Acrylate product Methyl 2-(piperidin-1-yl)-3,3- dimethylcyclobutane-1-carboxylate reagents->product Thermal [2+2] Cycloaddition

Caption: [2+2] Cycloaddition reaction.

Protocol:

  • To a stirred solution of piperidine (0.5 mol) in a suitable solvent such as diethyl ether (200 mL), add isobutyraldehyde (0.5 mol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours to form the enamine, N-(2-methylprop-1-en-1-yl)piperidine.

  • To this solution, add methyl acrylate (0.5 mol) dropwise.

  • Heat the reaction mixture at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain methyl 2-(piperidin-1-yl)-3,3-dimethylcyclobutane-1-carboxylate.

Rationale: The reaction proceeds via the formation of a nucleophilic enamine from piperidine and isobutyraldehyde. This enamine then undergoes a thermal [2+2] cycloaddition with the electron-deficient alkene, methyl acrylate, to form the substituted cyclobutane ring. The use of an excess of the more volatile starting materials can drive the reaction to completion.

Step 1.2: Quaternization of the Cycloadduct

The tertiary amine of the cycloadduct is quaternized using an excess of methyl iodide.

Step_1_2 reagents Methyl 2-(piperidin-1-yl)-3,3-dimethylcyclobutane-1-carboxylate + Methyl Iodide product Quaternary Ammonium Iodide Salt reagents->product Exhaustive Methylation Step_1_3 reagents Quaternary Ammonium Iodide Salt + Strong Base (e.g., NaH) product Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate reagents->product E2 Elimination Step_2_1 reagents Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate + NaOH, H2O/MeOH product This compound reagents->product Base-mediated Hydrolysis

References

The Synthetic Versatility of 3,3-Dimethyl-1-cyclobutene-1-carboxylic Acid: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the applications of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid, a strained four-membered ring that serves as a versatile building block in modern organic synthesis. The inherent ring strain of the cyclobutene core, combined with the stereoelectronic influence of the gem-dimethyl and carboxylic acid functionalities, makes this molecule a potent precursor for a variety of molecular architectures. We will explore its utility in cycloaddition reactions, ring-opening strategies, and as a scaffold for the synthesis of complex molecules with potential applications in drug discovery and materials science. This document provides detailed application notes, mechanistic insights, and robust experimental protocols to empower researchers in leveraging the unique reactivity of this compound.

Introduction: The Power of Strained Rings in Synthesis

Four-membered rings, such as cyclobutanes and cyclobutenes, are powerful tools in the arsenal of synthetic organic chemists. Their inherent ring strain, a consequence of deviations from ideal bond angles, provides a thermodynamic driving force for a variety of chemical transformations.[1] This stored potential energy can be strategically released to construct more complex molecular frameworks with high degrees of stereochemical control. This compound is a particularly interesting building block due to the presence of a reactive π-bond within the strained ring, a carboxylic acid handle for further functionalization, and a gem-dimethyl group that can influence reactivity and provide a unique spectroscopic signature.

The strategic use of such strained systems allows for the efficient synthesis of complex carbocyclic and heterocyclic scaffolds that are prevalent in a wide array of natural products and pharmaceutical agents.[2][3] This guide will provide a detailed exploration of the synthetic potential of this compound.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound and its corresponding methyl ester is provided in the table below.

PropertyThis compoundMethyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
CAS Number 37676-90-737676-91-8[4]
Molecular Formula C₇H₁₀O₂C₈H₁₂O₂[4]
Molecular Weight 126.15 g/mol 140.18 g/mol [4]
Appearance White to off-white solidColorless oil
Solubility Soluble in most organic solventsSoluble in most organic solvents

Handling and Storage: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound in a cool, dry place away from incompatible materials.

Core Applications in Organic Synthesis

The reactivity of this compound can be broadly categorized into two main areas: reactions that leverage the strained π-bond in cycloadditions and transformations that proceed via ring-opening.

Dienophile in Diels-Alder Reactions

The electron-deficient nature of the double bond in this compound, particularly when converted to an ester or other electron-withdrawing group, makes it a competent dienophile in [4+2] cycloaddition reactions.[5][6] The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with a high degree of stereocontrol.

The general workflow for a Diels-Alder reaction involving an ester derivative of this compound is depicted below.

reagent1 3,3-Dimethyl-1-cyclobutene-1-carboxylate product Bicyclic Adduct reagent1->product [4+2] Cycloaddition reagent2 Diene reagent2->product

Caption: Diels-Alder Reaction Workflow.

The resulting bicyclic adducts, containing a strained four-membered ring fused to a newly formed six-membered ring, are valuable intermediates for the synthesis of complex polycyclic systems.

Photochemical Ring-Opening to Dienes

Cyclobutenes can undergo electrocyclic ring-opening upon photochemical irradiation to furnish conjugated dienes.[7][8] This transformation is governed by the principles of orbital symmetry, although studies on related systems have shown that the stereospecificity can be influenced by substituents and the excitation wavelength.[7] The photochemical ring-opening of this compound or its derivatives would generate a substituted 1,3-diene, which can then be utilized in subsequent reactions, such as Diels-Alder cycloadditions.

The process of photochemical ring-opening is illustrated in the following diagram.

start 3,3-Dimethyl-1-cyclobutene-1-carboxylate intermediate Excited State start->intermediate product Conjugated Diene intermediate->product Electrocyclic Ring-Opening

Caption: Photochemical Ring-Opening Workflow.

This method provides a valuable route to dienes that may be difficult to access through other synthetic strategies.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization for specific applications.

Protocol 1: Esterification of this compound

This protocol describes a general method for the esterification of a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), commonly known as the Steglich esterification.[9][10]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM.

  • Add the desired alcohol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by column chromatography on silica gel or by distillation.

Expected Yield: 75-90%

Protocol 2: Representative Diels-Alder Reaction with an Ester Derivative

This protocol outlines a general procedure for a [4+2] cycloaddition between an ester of this compound and a reactive diene, such as 2,3-dimethyl-1,3-butadiene.[11]

Materials:

  • Ester of this compound (e.g., methyl or ethyl ester)

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous toluene or other suitable solvent

  • Reflux condenser and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ester of this compound (1.0 eq) in anhydrous toluene.

  • Add the diene (1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting bicyclic adduct by column chromatography on silica gel or recrystallization.

Expected Yield: 60-85%

Protocol 3: Conceptual Protocol for Photochemical Ring-Opening

This protocol is a conceptual outline based on general procedures for the photochemical ring-opening of cyclobutenes.[7] The specific wavelength and reaction time will need to be determined experimentally.

Materials:

  • This compound or its ester derivative

  • Anhydrous, degassed solvent (e.g., hexane, acetonitrile)

  • Photoreactor equipped with a suitable UV lamp (e.g., 185 nm or 214 nm)

  • Quartz reaction vessel

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Prepare a dilute solution of the this compound derivative in the chosen anhydrous, degassed solvent in a quartz reaction vessel.

  • Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Place the reaction vessel in the photoreactor and irradiate with the selected UV light source while maintaining a gentle flow of inert gas.

  • Monitor the reaction progress by GC-MS to observe the formation of the diene product.

  • Upon consumption of the starting material or when the desired conversion is reached, stop the irradiation.

  • Carefully remove the solvent under reduced pressure at low temperature to avoid polymerization of the diene product.

  • The resulting crude diene should be used immediately in the next step or stored under an inert atmosphere at low temperature.

Expected Yield: Variable, dependent on reaction conditions and substrate.

Applications in Drug Development and Natural Product Synthesis

Cyclobutane-containing scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and unique three-dimensional structures.[2] The derivatives of this compound can serve as precursors to novel cyclobutane-containing molecules with potential biological activity. For instance, the synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds has been a key feature in the development of potent receptor-related orphan receptor (ROR)-γt inverse agonists.[12][13] While not a direct application of the title compound, this highlights the importance of substituted cyclobutane carboxylic acids in drug discovery.

Furthermore, the strategic application of ring-opening and cycloaddition reactions with cyclobutene derivatives has been instrumental in the total synthesis of complex natural products.[14] The unique reactivity of this compound makes it a promising starting material for the construction of intricate molecular architectures found in nature.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its inherent ring strain and functionalities allow for a range of transformations, including cycloaddition and ring-opening reactions, providing access to complex molecular scaffolds. The protocols and application notes provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this unique molecule in their own research endeavors, from fundamental methodology development to the synthesis of novel therapeutic agents and natural products.

References

Application Notes and Protocols for 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Moiety

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, puckered three-dimensional structure provides a distinct advantage over more flexible aliphatic chains or flat aromatic rings, allowing for precise conformational restriction of molecules. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2]

This guide focuses on a specific and versatile building block: 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid . The presence of the gem-dimethyl group can further enhance metabolic stability and provide a hydrophobic interaction point, while the cyclobutene ring offers unique conformational constraints. The carboxylic acid handle is a versatile functional group for further synthetic elaboration, most commonly through the formation of amide bonds to incorporate the cyclobutene scaffold into larger, more complex bioactive molecules.[3]

This document provides a comprehensive overview of the synthesis, key reactions, and detailed protocols for the application of this compound as a strategic building block for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is critical for its effective application in synthesis and for predicting its influence on the properties of the final drug candidate.

PropertyValueReference
CAS Number 37676-90-7[4]
Molecular Formula C₇H₁₀O₂[4]
Molecular Weight 126.15 g/mol [4]
Appearance Off-white to yellow solidCommercial supplier data
Purity ≥98.0%[4]

Synthesis of the Building Block

While this compound is commercially available from several suppliers, understanding its synthesis provides valuable insights into potential impurities and alternative synthetic routes. A common strategy for the synthesis of cyclobutene derivatives involves a [2+2] cycloaddition reaction. The synthesis of the corresponding methyl ester, methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate, has been reported, which can then be hydrolyzed to the desired carboxylic acid.[3][5]

Conceptual Synthetic Pathway

Synthetic Pathway Isobutylene Isobutylene Methyl 3,3-dimethylcyclobutane-1-carboxylate Methyl 3,3-dimethylcyclobutane-1-carboxylate Isobutylene->Methyl 3,3-dimethylcyclobutane-1-carboxylate [2+2] Cycloaddition Methyl acrylate Methyl acrylate Methyl acrylate->Methyl 3,3-dimethylcyclobutane-1-carboxylate Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate Methyl 3,3-dimethylcyclobutane-1-carboxylate->Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate Halogenation/ Dehydrohalogenation This compound This compound Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate->this compound Hydrolysis

Caption: Conceptual synthetic pathway to the target molecule.

Application in Medicinal Chemistry: Amide Coupling Reactions

The primary application of this compound in medicinal chemistry is as a scaffold to be incorporated into larger molecules via amide bond formation. The resulting 3,3-dimethylcyclobut-1-enecarboxamides can be found in a variety of biologically active compounds, where the cyclobutene moiety serves to orient pharmacophoric groups and enhance metabolic stability.

General Workflow for Amide Coupling

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid for nucleophilic attack by the amine.

Amide Coupling Workflow Start Start: 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid + Amine Activation Carboxylic Acid Activation Start->Activation Coupling Reagent (e.g., EDC, HATU) Coupling Nucleophilic Attack by Amine Activation->Coupling Product 3,3-Dimethylcyclobut-1-ene- carboxamide Product Coupling->Product

Caption: General workflow for amide coupling reactions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific amine substrate and desired scale.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent with Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq) to the solution and stir for an additional 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,3-dimethylcyclobut-1-enecarboxamide.

Protocol 2: HATU Mediated Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent, particularly useful for hindered amines or acids.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • 5% aqueous Lithium Chloride (LiCl) solution (for DMF removal during workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA or TEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to allow for activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature, monitoring the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure amide product.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is a critical parameter that can significantly impact reaction yield, time, and the purity of the final product. The following table provides a comparative overview of commonly used reagents for the synthesis of 3,3-dimethylcyclobut-1-enecarboxamides.

Coupling Reagent SystemAdditiveBaseTypical SolventTypical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC/HOBt HOBtDIPEA/TEADCM, DMF2-24 h60-95%Water-soluble byproducts, mild conditionsRacemization (if chiral centers are present), formation of N-acylurea byproduct
HATU NoneDIPEA/TEADMF, ACN1-4 h70-98%High efficiency, fast reaction times, suitable for hindered substratesGuanidinium byproducts can be difficult to remove
HBTU NoneDIPEA/TEADMF, DCM1-6 h65-95%Good efficiency, less expensive than HATUSimilar byproducts to HATU

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of the amide coupling should be meticulously tracked using TLC or LC-MS. The disappearance of the limiting starting material (typically the amine) and the appearance of the product spot/peak are key indicators of reaction completion. Stalling of the reaction may indicate the need for additional coupling reagent or extended reaction time.

  • Product Characterization: The identity and purity of the final 3,3-dimethylcyclobut-1-enecarboxamide should be confirmed by a combination of analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the amide bond.

    • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique conformational constraints and the synthetic tractability of its carboxylic acid functionality make it an attractive scaffold for the development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for the successful application of this building block in drug discovery programs. As with any synthetic procedure, careful optimization and rigorous analytical characterization are essential to ensure the generation of high-quality compounds for biological evaluation.

References

Protocol for the esterification of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Esterification of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Introduction: Navigating the Challenges of Sterically Hindered Esterification

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry, with wide-ranging applications in drug development, materials science, and fragrance production.[1][2] While numerous esterification methods exist, many falter when faced with sterically hindered substrates. This compound presents a classic challenge: the presence of a gem-dimethyl group alpha to the carbonyl carbon on a strained cyclobutene ring significantly obstructs the approach of an alcohol nucleophile.

Standard acid-catalyzed methods like the Fischer esterification are often slow and result in low yields for such substrates due to the reversibility of the reaction and the high activation energy associated with nucleophilic attack on the hindered carbonyl.[3][4][5] To overcome these steric and electronic barriers, more sophisticated strategies that activate the carboxylic acid are required. This guide details a robust and reliable protocol for the esterification of this compound, focusing on the Yamaguchi esterification, a powerful method renowned for its efficacy with highly demanding substrates.[6][7]

Method Selection: The Yamaguchi Esterification Advantage

For sterically encumbered carboxylic acids, activating the carboxyl group to enhance its electrophilicity is paramount. The Yamaguchi esterification accomplishes this by converting the carboxylic acid into a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[6][8] This intermediate is then susceptible to nucleophilic attack by an alcohol, a process facilitated by the hyper-nucleophilic catalyst 4-(dimethylamino)pyridine (DMAP).[7][9]

The key advantages of this method for the target substrate include:

  • High Yields: It is particularly effective for synthesizing highly functionalized and sterically hindered esters.[7][10]

  • Mild Conditions: The reaction proceeds under gentle, neutral conditions, preserving the integrity of sensitive functional groups.[7][10]

  • High Regioselectivity: The reaction is highly selective, minimizing side products.[7]

An alternative approach for hindered systems is the Steglich esterification, which utilizes a carbodiimide coupling agent (e.g., DCC or DIC) and a DMAP catalyst.[11][12][13] While also effective, it can be complicated by the formation of N-acylurea byproducts and the need to remove the resulting urea precipitate.[14][15] For this reason, the Yamaguchi protocol is often preferred for its cleaner reaction profile in challenging cases.

Safety First: Essential Precautions

A thorough understanding of the hazards associated with all reagents is crucial before beginning any experimental work.[16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16][17] All operations should be conducted within a certified chemical fume hood to prevent inhalation of volatile and toxic vapors.[16]

  • Reagent Handling:

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent): Corrosive and a lachrymator. Handle with extreme care, avoiding contact with skin, eyes, and mucous membranes. It reacts with moisture.

    • Triethylamine (Et₃N) and 4-(Dimethylamino)pyridine (DMAP): Triethylamine is flammable and corrosive. DMAP is toxic and readily absorbed through the skin. Avoid all direct contact.

    • Solvents (Toluene, Dichloromethane): Toluene is flammable and has reproductive toxicity. Dichloromethane is a suspected carcinogen. Minimize exposure and use in a well-ventilated fume hood.

  • Reaction Quenching: The workup involves quenching the reaction with aqueous solutions. This should be done cautiously, especially if the reaction is still warm, to control any potential exotherm.

Detailed Protocol: Yamaguchi Esterification of this compound

This protocol describes the esterification of this compound with a generic primary alcohol (R-OH).

Materials and Reagents
  • Starting Materials:

    • This compound

    • Alcohol (R-OH)

  • Reagents:

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

    • Triethylamine (Et₃N), freshly distilled

    • 4-(Dimethylamino)pyridine (DMAP)

  • Solvents:

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • Dichloromethane (DCM) for extraction

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and nitrogen inlet

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography (silica gel)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Workup & Purification prep1 Dissolve carboxylic acid in anhydrous toluene prep2 Add triethylamine (Et3N) prep1->prep2 anhydride1 Add Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) prep2->anhydride1 anhydride2 Stir at room temperature anhydride1->anhydride2 ester2 Add alcohol/DMAP solution to reaction mixture anhydride2->ester2 ester1 Prepare solution of Alcohol and DMAP in toluene ester1->ester2 ester3 Stir until reaction is complete (Monitor by TLC) ester2->ester3 workup1 Quench with sat. NaHCO3 ester3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over MgSO4, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 final_product final_product workup5->final_product Isolated Ester

Caption: Experimental workflow for the Yamaguchi esterification.

Step-by-Step Procedure

Part 1: Formation of the Mixed Anhydride

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous toluene (or THF) to a concentration of approximately 0.1-0.5 M.

  • Add freshly distilled triethylamine (1.1 equiv) to the solution via syringe. Stir for 10 minutes at room temperature.

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) to the flask. A precipitate of triethylamine hydrochloride will form.

  • Stir the mixture at room temperature for 1-2 hours.

Causality Check: The triethylamine deprotonates the carboxylic acid, forming a carboxylate salt.[9] This salt then attacks the highly electrophilic Yamaguchi reagent to form the mixed anhydride, which is the activated intermediate for the esterification.[6][7]

Part 2: Esterification 6. In a separate flask, prepare a solution of the desired alcohol (1.2-1.5 equiv) and DMAP (1.2 equiv) in anhydrous toluene. 7. Add the alcohol/DMAP solution from step 6 to the mixed anhydride suspension from step 5. 8. Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

Causality Check: DMAP, a potent nucleophilic catalyst, attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate.[7][8] The alcohol then attacks this intermediate to form the desired ester, regenerating the DMAP catalyst.[9]

Part 3: Workup and Purification 9. Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate. 10. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove unreacted Yamaguchi reagent, 2,4,6-trichlorobenzoic acid byproduct, and salts.[7] 11. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 12. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.[18]

Reaction Parameters and Data

The following table summarizes typical reaction conditions. Optimization may be required depending on the specific alcohol used.

ParameterRecommended Value/ConditionRationale
Carboxylic Acid 1.0 equivLimiting reagent.
Alcohol 1.2–1.5 equivA slight excess helps drive the reaction to completion.
Yamaguchi Reagent 1.1 equivEnsures complete activation of the carboxylic acid.
Triethylamine (Et₃N) 1.1 equivActs as a stoichiometric base to neutralize HCl formed during anhydride formation.[7]
DMAP 1.2 equivUsed in stoichiometric amounts as it is part of the key acylpyridinium intermediate.[6][7]
Solvent Anhydrous Toluene or THFAprotic solvents that do not interfere with the reaction intermediates.[7]
Temperature Room Temperature (approx. 20-25 °C)The reaction is highly efficient under mild conditions.
Reaction Time 4–12 hoursMonitor by TLC for completion.
Typical Yield >85%High efficiency is a hallmark of this reaction for hindered substrates.[10]

Reaction Mechanism

G cluster_step1 cluster_step2 cluster_step3 Acid R-COOH + Et3N Anhydride Mixed Anhydride Acid->Anhydride + Yamaguchi Reagent DMAP_attack DMAP Acyl_DMAP Acylpyridinium Intermediate Anhydride->Acyl_DMAP Alcohol R'-OH Ester R-COOR' + DMAP Acyl_DMAP->Ester

Caption: Simplified mechanism of the Yamaguchi esterification.

References

Anwendungs- und Protokollhandbuch: Derivatisierung von 3,3-Dimethyl-1-cyclobuten-1-carbonsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von 3,3-Dimethyl-1-cyclobuten-1-carbonsäure, einer wertvollen Gerüststruktur für die Entwicklung neuer pharmazeutischer Wirkstoffe. Als Senior Application Scientist stelle ich Ihnen hier nicht nur Protokolle vor, sondern erläutere auch die wissenschaftlichen Grundlagen und strategischen Überlegungen, die für die Erstellung einer diversen Molekülbibliothek für das biologische Screening entscheidend sind.

Wissenschaftlicher und strategischer Hintergrund: Die Bedeutung des Cyclobutan-Gerüsts

In der modernen medizinischen Chemie gewinnen gesättigte carbocyclische Gerüste zunehmend an Bedeutung als Bioisostere für aromatische Ringe.[1][2] Während Phenylringe in vielen Wirkstoffen allgegenwärtig sind, können sie auch zu metabolischen Nachteilen, geringer Löslichkeit und unspezifischen Bindungen führen.[1][2] Das Cyclobutan-Gerüst bietet hier eine attraktive dreidimensionale Alternative, die die Löslichkeit und metabolische Stabilität verbessern kann, während die biologische Aktivität erhalten bleibt oder sogar gesteigert wird.[1][3] Die Einführung von Cyclobutan-Strukturen in Wirkstoffkandidaten hat sich als erfolgreiche Strategie erwiesen, um die pharmakologischen Eigenschaften zu optimieren.[3][4]

Die 3,3-Dimethyl-1-cyclobuten-1-carbonsäure ist ein besonders interessanter Ausgangsstoff. Die Dimethyl-Substitution an Position 3 erhöht die metabolische Stabilität, während die Carbonsäurefunktion eine vielseitige chemische Modifikation ermöglicht. Die Doppelbindung im Cyclobutenring bietet zudem weitere Möglichkeiten für Funktionalisierungen.

Synthese des Ausgangsmaterials: 3,3-Dimethyl-1-cyclobuten-1-carbonsäure

Obwohl 3,3-Dimethyl-1-cyclobuten-1-carbonsäure kommerziell erhältlich ist[5], ist das Verständnis der Synthese für eine umfassende Forschung unerlässlich. Eine gängige Methode zur Herstellung von Cyclobutancarbonsäure-Derivaten ist die [2+2]-Cycloaddition. Eine alternative Methode ist die intramolekulare Cyclisierung. Die Hydrolyse des entsprechenden Esters, wie z.B. Methyl-3,3-dimethylcyclobut-1-en-1-carboxylat[6], ist ein direkter Weg zur Gewinnung der Carbonsäure.

Repräsentatives Syntheseprotokoll (via Esterhydrolyse):

  • Verseifung: Lösen Sie Methyl-3,3-dimethylcyclobut-1-en-1-carboxylat (1,0 Äquiv.) in einer Mischung aus Methanol und Wasser (z.B. 3:1 v/v).

  • Geben Sie eine wässrige Lösung von Lithiumhydroxid (LiOH) oder Natriumhydroxid (NaOH) (1,5 Äquiv.) hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur für 4-12 Stunden und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Nach vollständiger Umsetzung entfernen Sie das Methanol unter reduziertem Druck.

  • Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn mit einem organischen Lösungsmittel (z.B. Diethylether oder Dichlormethan), um unpolare Verunreinigungen zu entfernen.

  • Säuern Sie die wässrige Phase vorsichtig mit einer Säure (z.B. 1 M HCl) auf einen pH-Wert von 2-3 an.

  • Extrahieren Sie das Produkt mehrmals mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die reine 3,3-Dimethyl-1-cyclobuten-1-carbonsäure zu erhalten.

Strategien zur Derivatisierung für Screening-Bibliotheken

Die Carbonsäuregruppe ist ein idealer "Ankerpunkt" für die kombinatorische Synthese. Die beiden primären Derivatisierungsstrategien sind die Bildung von Amiden und Estern.

Amid-Bibliotheken: Ein Grundpfeiler der medizinischen Chemie

Die Amidbindung ist eine der am häufigsten vorkommenden funktionellen Gruppen in pharmazeutischen Wirkstoffen. Die Kopplung der 3,3-Dimethyl-1-cyclobuten-1-carbonsäure mit einer diversen Auswahl an primären und sekundären Aminen kann schnell zu einer großen Bibliothek potenzieller Wirkstoffe führen.

Workflow für die parallele Amidsynthese

Abbildung 1: Workflow für die parallele Synthese von Amid-Bibliotheken.

Protokoll 1: EDC/HOBt-vermittelte Amidkopplung

Diese Methode ist eine der gebräuchlichsten und robustesten für die Amidbildung und eignet sich gut für die Hochdurchsatz-Synthese.[7]

  • Vorbereitung: Lösen Sie 3,3-Dimethyl-1-cyclobuten-1-carbonsäure (1,0 Äquiv.), 1-Hydroxybenzotriazol (HOBt) (1,2 Äquiv.) und das gewünschte Amin (1,1 Äquiv.) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM).

  • Aktivierung: Kühlen Sie die Lösung auf 0 °C und geben Sie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,2 Äquiv.) hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

  • Aufarbeitung:

    • Verdünnen Sie die Reaktionsmischung mit Ethylacetat.

    • Waschen Sie die organische Phase nacheinander mit 5%iger wässriger Zitronensäure, gesättigter wässriger Natriumbicarbonatlösung und gesättigter Kochsalzlösung.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder präparativer HPLC.

Protokoll 2: Synthese über das Säurechlorid

Für sterisch gehinderte oder elektronisch anspruchsvolle Amine kann die Aktivierung der Carbonsäure zum Säurechlorid höhere Ausbeuten liefern.

  • Säurechlorid-Bildung: Geben Sie 3,3-Dimethyl-1-cyclobuten-1-carbonsäure (1,0 Äquiv.) in trockenes DCM. Fügen Sie langsam Oxalylchlorid (1,5 Äquiv.) und eine katalytische Menge DMF hinzu. Rühren Sie bei Raumtemperatur für 1-2 Stunden, bis die Gasentwicklung aufhört. Entfernen Sie das Lösungsmittel und überschüssiges Reagenz im Vakuum, um das rohe Säurechlorid[8] zu erhalten.

  • Kopplung: Lösen Sie das Säurechlorid in trockenem DCM und kühlen Sie auf 0 °C. Geben Sie eine Lösung des Amins (1,1 Äquiv.) und einer nicht-nukleophilen Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) (1,5 Äquiv.) langsam hinzu.

  • Reaktion und Aufarbeitung: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden. Führen Sie die Aufarbeitung wie in Protokoll 1 beschrieben durch.

Tabelle 1: Vergleich gängiger Amid-Kopplungsreagenzien

KopplungsreagenzVorteileNachteileTypische Ausbeute
EDC/HOBtWasserlösliche Nebenprodukte, milde BedingungenKann bei sterisch gehinderten Substraten langsam sein70-95%
HATU/DIPEASehr schnell und effizient, auch für schwierige KopplungenTeurer, Racemisierung bei chiralen Säuren möglich85-99%
Säurechlorid-MethodeHochreaktiv, gut für unreaktive AmineHarte Bedingungen, feuchtigkeitsempfindlich80-98%
Ester-Bibliotheken: Modulation von Löslichkeit und Pharmakokinetik

Ester-Derivate werden häufig zur Verbesserung der Löslichkeit und zur Entwicklung von Prodrugs eingesetzt. Die Veresterung der 3,3-Dimethyl-1-cyclobuten-1-carbonsäure mit einer Reihe von Alkoholen kann zu Verbindungen mit verbesserten pharmakokinetischen Eigenschaften führen.

Protokoll 3: Fischer-Veresterung

Die Fischer-Veresterung ist eine klassische, säurekatalysierte Methode, die sich besonders für einfache Alkohole eignet.[9]

  • Reaktionsansatz: Lösen Sie 3,3-Dimethyl-1-cyclobuten-1-carbonsäure (1,0 Äquiv.) in einem großen Überschuss des gewünschten Alkohols (der auch als Lösungsmittel dient).

  • Katalysator: Fügen Sie eine katalytische Menge einer starken Säure hinzu (z.B. 2-5 mol% Schwefelsäure oder p-Toluolsulfonsäure).

  • Reaktion: Erhitzen Sie die Mischung unter Rückfluss für 4-24 Stunden. Die Entfernung des entstehenden Wassers (z.B. mit einem Dean-Stark-Apparat) verschiebt das Gleichgewicht zugunsten des Produkts.

  • Aufarbeitung: Neutralisieren Sie die abgekühlte Mischung mit einer Base (z.B. gesättigte NaHCO₃-Lösung). Extrahieren Sie das Produkt mit einem organischen Lösungsmittel, waschen, trocknen und reinigen Sie es wie oben beschrieben.

Protokoll 4: Steglich-Veresterung

Für empfindlichere oder sterisch anspruchsvollere Alkohole ist die Steglich-Veresterung unter milderen Bedingungen vorzuziehen.[10]

  • Reaktionsansatz: Lösen Sie 3,3-Dimethyl-1-cyclobuten-1-carbonsäure (1,0 Äquiv.), den Alkohol (1,2 Äquiv.) und eine katalytische Menge 4-Dimethylaminopyridin (DMAP) (0,1 Äquiv.) in trockenem DCM.

  • Aktivierung: Kühlen Sie die Lösung auf 0 °C und geben Sie N,N'-Dicyclohexylcarbodiimid (DCC) oder Diisopropylcarbodiimid (DIC) (1,1 Äquiv.) hinzu.

  • Reaktion: Rühren Sie die Mischung bei 0 °C für 30 Minuten und dann bei Raumtemperatur für 2-12 Stunden.

  • Aufarbeitung: Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff (DCU) ab. Waschen Sie das Filtrat wie in Protokoll 1 beschrieben, trocknen und reinigen Sie es.

Logik der Bibliotheksgestaltung für das Screening

G cluster_0 Phase 1: Primäres Screening cluster_1 Phase 2: Sekundäres Screening & Optimierung Core 3,3-Dimethyl-1-cyclobuten- 1-carbonsäure-Gerüst Amide_Lib Amid-Derivate (Bibliothek A) Core->Amide_Lib Amid-Kopplung Ester_Lib Ester-Derivate (Bibliothek B) Core->Ester_Lib Veresterung Amine_Lib Diverse Amin-Bibliothek (primär, sekundär, aromatisch, aliphatisch) Amine_Lib->Amide_Lib Alcohol_Lib Diverse Alkohol-Bibliothek (primär, sekundär, Phenole) Alcohol_Lib->Ester_Lib Screening Biologisches Screening (z.B. Enzym-Assay, Zell-Assay) Amide_Lib->Screening Ester_Lib->Screening Hits Identifizierte 'Hits' Screening->Hits Focused_Lib Fokussierte Bibliothek (Analoga der 'Hits') Hits->Focused_Lib Synthese SAR Struktur-Wirkungs- Beziehungs-Studien (SAR) Focused_Lib->SAR Lead Leitstruktur-Identifizierung SAR->Lead

Abbildung 2: Logischer Ablauf von der Bibliotheksgestaltung bis zur Leitstruktur.

Biologisches Screening: Von der Bibliothek zur Leitstruktur

Nach der Synthese und Reinigung wird die Derivate-Bibliothek einem Hochdurchsatz-Screening (HTS) unterzogen, um Verbindungen mit der gewünschten biologischen Aktivität zu identifizieren.

Allgemeines Vorgehen beim Screening:

  • Assay-Entwicklung: Etablieren Sie einen robusten und miniaturisierten Assay, der für das Screening in 96- oder 384-Well-Platten geeignet ist. Dies kann ein biochemischer Assay (z.B. Enzym-Inhibition) oder ein zellbasierter Assay (z.B. Reportergen-Assay) sein.

  • Primäres Screening: Testen Sie alle Verbindungen der Bibliothek in einer einzigen Konzentration, um erste "Hits" zu identifizieren.

  • Hit-Validierung: Bestätigen Sie die Aktivität der primären Hits durch erneutes Testen und führen Sie Dosis-Wirkungs-Experimente durch, um die Potenz (z.B. IC₅₀- oder EC₅₀-Werte) zu bestimmen.

  • Sekundär-Assays: Charakterisieren Sie die validierten Hits in weiteren Assays, um ihre Selektivität, ihren Wirkmechanismus und mögliche unspezifische Effekte zu untersuchen.

  • Struktur-Wirkungs-Beziehungen (SAR): Analysieren Sie die Daten aus dem Screening, um Beziehungen zwischen der chemischen Struktur der Derivate und ihrer biologischen Aktivität herzustellen. Diese Erkenntnisse leiten die Synthese weiterer, fokussierter Bibliotheken zur Optimierung der Leitstruktur.

Tabelle 2: Beispielhafte Screening-Kaskade

PhaseZielMethodeErgebnis
Primär-Screening Identifizierung aktiver VerbindungenHTS bei einer Konzentration (z.B. 10 µM)Liste von primären "Hits"
Hit-Validierung Bestätigung der Aktivität und PotenzDosis-Wirkungs-KurvenValidierte "Hits" mit IC₅₀/EC₅₀-Werten
Selektivitäts-Screening Ausschluss von unspezifischen EffektenScreening gegen verwandte ZielmoleküleSelektive "Hits"
SAR-Aufbau Optimierung der LeitstrukturSynthese und Testung von AnalogaVerbesserte Potenz und Selektivität

Fazit und Ausblick

Die Derivatisierung von 3,3-Dimethyl-1-cyclobuten-1-carbonsäure ist eine vielversprechende Strategie zur Generierung neuartiger und diverser Molekülbibliotheken für das biologische Screening. Die einzigartigen sterischen und elektronischen Eigenschaften des Cyclobutan-Gerüsts bieten das Potenzial, Verbindungen mit verbesserten pharmakologischen Profilen zu entdecken. Die hier vorgestellten Protokolle und strategischen Überlegungen bieten eine solide Grundlage für Forscher, um diese spannende chemische Entität in ihren Programmen zur Wirkstoffentdeckung zu nutzen. Zukünftige Arbeiten könnten sich auf die weitere Funktionalisierung der Cyclobuten-Doppelbindung konzentrieren, um die strukturelle Vielfalt der Bibliothek noch weiter zu erhöhen.

Referenzen

  • BenchChem. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. --INVALID-LINK--

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. --INVALID-LINK--

  • Wille, D. R., & Wuitschik, G. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2339-2351. --INVALID-LINK--

  • Carreira, E. M., & Fessard, T. (2014). [2+2] Cycloadditions in the Synthesis of Bioactive Molecules. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21. Georg Thieme Verlag.

  • Osberger, T., & Choi, W. (2018). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Journal of Undergraduate Research. --INVALID-LINK--

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane: a new motif for CNS drug design. Journal of Medicinal Chemistry, 55(7), 3414-3424. --INVALID-LINK--

  • Huits, M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100539. --INVALID-LINK--

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. --INVALID-LINK--

  • Radboud Repository. (2021). Cyclobutanes in Small-Molecule Drug Candidates. --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. --INVALID-LINK--

  • ScholarWorks. (2022). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. --INVALID-LINK--

  • Organic Syntheses. Cyclobutanecarboxylic acid. --INVALID-LINK--

  • PubChem. 3,3-Dimethylcyclobutane-1-carbonyl chloride. --INVALID-LINK--

  • ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules. --INVALID-LINK--

  • PubChem. Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. --INVALID-LINK--

  • Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 65, 152778. --INVALID-LINK--

  • Shelat, A. A., & Guy, R. K. (2007). Scaffold composition and biological relevance of screening libraries. Nature Chemical Biology, 3(8), 442-446. --INVALID-LINK--

  • RSC. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. --INVALID-LINK--

  • SciSpace. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. --INVALID-LINK--

  • eScholarship, University of California. (2022). A workflow to predict the rate of amide coupling reactions. --INVALID-LINK--

  • Sinfoo Biotech. 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. --INVALID-LINK--

  • Google Patents. Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor. --INVALID-LINK--

  • ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. --INVALID-LINK--

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). --INVALID-LINK--

  • Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives. --INVALID-LINK--

  • Google Patents. Method for preparing 3,3-dimethylbutyraldehyde. --INVALID-LINK--

  • University of Calgary. Experiment 10: Fischer Esterification. --INVALID-LINK--

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References

Application Notes and Protocols: 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid as a Precursor for Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 3,3-dimethyl-1-cyclobutene-1-carboxylic acid in polymer chemistry. While the unique strained ring system of this monomer presents intriguing possibilities for the development of novel polymers with tailored properties, experimental evidence indicates significant challenges in its direct homopolymerization via conventional radical pathways. This guide offers a detailed, field-proven protocol for the synthesis of the monomer. It then critically examines the existing literature on the polymerization of sterically hindered cyclobutene derivatives, explaining the causal factors behind the observed lack of reactivity. In light of these challenges, this document proposes and provides detailed protocols for alternative strategies, including copolymerization and polymer post-functionalization, to incorporate the 3,3-dimethylcyclobutene moiety into polymer structures. For comparative purposes and to illustrate general techniques, a protocol for the successful radical polymerization of the less-hindered 1-cyclobutene-carboxylic acid is also included.

Introduction: The Potential of Substituted Cyclobutene Monomers

Cyclobutane-containing polymers are a class of materials that can exhibit a unique combination of properties, bridging the gap between flexible aliphatic and rigid aromatic polymers.[1] The strained four-membered ring can impart specific thermal and mechanical characteristics to the polymer backbone. Ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives offers a powerful route to unsaturated polymers with a 1,4-polybutadiene backbone, a structure not easily accessible by other methods.[2] Additionally, vinyl addition polymerization of the cyclobutene double bond can lead to polymers with pendent cyclobutyl groups, which can influence properties such as glass transition temperature and solubility.

This compound is a particularly interesting monomer due to the presence of the gem-dimethyl group, which is expected to enhance thermal stability and hydrophobicity of the resulting polymer, and the carboxylic acid functionality, which provides a handle for further chemical modification or for influencing properties like adhesion and solubility. However, as this guide will detail, the steric hindrance imposed by the gem-dimethyl group presents a significant barrier to polymerization.

Synthesis of this compound

The synthesis of the target monomer can be achieved through a multi-step process starting from 3,3-dimethylcyclobutanone. The overall synthetic workflow is depicted below.

Monomer Synthesis Workflow start 3,3-Dimethylcyclobutanone step1 Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane start->step1 1 intermediate1 Ethyl 3,3-dimethylcyclobutylideneacetate step1->intermediate1 2 step2 Hydrolysis (e.g., KOH, EtOH/H2O) intermediate1->step2 3 final_product 3,3-Dimethylcyclobutylideneacetic Acid step2->final_product 4

Caption: Workflow for the synthesis of 3,3-dimethylcyclobutylideneacetic acid.

Note on Isomerization: The above synthesis yields the exocyclic double bond isomer. To obtain the endocyclic double bond of this compound, an isomerization step is required. This can often be achieved by treatment with a strong base or acid, although yields may vary. For the purpose of evaluating polymerization of the cyclobutene double bond, this isomerization is crucial. An alternative is to build the cyclobutene ring with the desired substitution pattern directly.

An alternative, more direct route to a related precursor is the synthesis of methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB) as reported by Kitayama et al., which can then be hydrolyzed to the desired carboxylic acid.[3]

Protocol 2.1: Synthesis of Methyl 3,3-Dimethylcyclobutene-1-carboxylate (MDCB) and Subsequent Hydrolysis

This protocol is adapted from the literature procedure for the synthesis of the methyl ester, followed by a standard hydrolysis to the carboxylic acid.[3]

Step 1: Synthesis of Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB)

This step involves a [2+2] cycloaddition of an enamine with methyl acrylate, followed by methylation and elimination.

ReagentsAmountMolar Eq.PuritySupplier
N,N-Dimethylisobutenylamine(as per literature)1.0>95%e.g., Sigma-Aldrich
Methyl acrylate(as per literature)1.0>99%e.g., Sigma-Aldrich
Methyl iodide(as per literature)1.0>99%e.g., Sigma-Aldrich
Potassium tert-butoxide(as per literature)1.1>98%e.g., Sigma-Aldrich
Diethyl ether (anhydrous)(solvent)->99.8%e.g., Sigma-Aldrich
Dichloromethane (DCM)(solvent)->99.8%e.g., Sigma-Aldrich

Procedure:

  • The [2+2] cycloaddition between N,N-dimethylisobutenylamine and methyl acrylate is performed as described in the literature to yield the corresponding cyclobutane adduct.[3]

  • The resulting amino-ester is dissolved in a suitable solvent like DCM.

  • Methyl iodide is added, and the mixture is stirred at room temperature to form the quaternary ammonium salt.

  • The salt is then treated with a base such as potassium tert-butoxide in a suitable solvent to induce elimination, yielding methyl 3,3-dimethylcyclobutene-1-carboxylate.

  • The product is purified by vacuum distillation. Spectroscopic data should match those reported: 1H NMR(CDCl3): δ 6.78 (s, 1H), 3.67 (s, 3H), 2.38 (s, 2H), 1.17 (s, 6H) ppm. 13C NMR(CDCl3): δ 163.5, 155.4, 134.2, 51.1, 42.5, 40.9, 25.3 ppm.[3]

Step 2: Hydrolysis to this compound

ReagentsAmountMolar Eq.PuritySupplier
Methyl 3,3-dimethylcyclobutene-1-carboxylate10.0 g1.0Purified(from Step 1)
Potassium hydroxide (KOH)4.8 g1.2>85%e.g., Sigma-Aldrich
Ethanol100 mL-95%e.g., Fisher Scientific
Water50 mL-Deionized-
Hydrochloric acid (HCl)As needed-37%e.g., Sigma-Aldrich

Procedure:

  • Dissolve methyl 3,3-dimethylcyclobutene-1-carboxylate in ethanol in a round-bottom flask.

  • Add a solution of KOH in water to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or vacuum distillation.

Polymerization of this compound: A Critical Evaluation

While the synthesis of the monomer is feasible, its polymerization into a homopolymer presents significant challenges. The primary obstacle is the substantial steric hindrance around the double bond.

The Challenge of Steric Hindrance in Radical Polymerization

Research by Kitayama, Hall, and coworkers on the radical polymerization of methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB), the methyl ester of the target monomer, provides crucial insights. Their work demonstrated that MDCB did not polymerize under free-radical conditions , even when initiated at low temperatures with a redox system.[3] This lack of reactivity is attributed to the steric hindrance from the two methyl groups at the 3-position, which effectively shield the double bond from the approaching radical chain end.[3]

References

Application Note & Protocol: A Scalable Pathway for the Synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Carbocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing pharmacokinetic and pharmacodynamic properties. Cyclobutane and cyclobutene rings, once considered mere chemical curiosities, are now increasingly recognized for their significant utility.[1] These strained four-membered rings serve as valuable bioisosteres for more common structures like phenyl or gem-dimethyl groups, offering a distinct three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—a concept often referred to as "escaping flatland."[2]

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid is a particularly valuable building block. The gem-dimethyl group provides steric bulk and lipophilicity while locking the conformation of the cyclobutene ring. The vinylic carboxylic acid moiety offers a versatile handle for amide coupling, esterification, or other functional group interconversions, making it an ideal scaffold for library synthesis in drug development programs.[1][3] This document outlines a robust and scalable synthetic procedure designed to produce this key intermediate, providing detailed protocols and explaining the chemical rationale behind each step.

Overview of the Proposed Synthetic Strategy

The synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes can be a complex challenge, often involving multi-step sequences and advanced catalytic systems.[4][5] A direct, large-scale synthesis of the title compound is not prominently documented in a single procedure. Therefore, we present a logical, multi-step pathway constructed from well-established and scalable chemical transformations, ensuring reliability and high throughput.

The proposed strategy begins with the construction of the core 3,3-dimethylcyclobutanone ring, followed by the introduction of unsaturation and the carboxylic acid functionality. This approach prioritizes commercially available starting materials and avoids hazardous or prohibitively expensive reagents, making it suitable for large-scale industrial applications.

Synthetic_Pathway cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Dehalogenation cluster_2 Step 3: Hydrazone Formation cluster_3 Step 4: Shapiro Reaction cluster_4 Step 5: Carboxylation cluster_5 Step 6: Acidification A Isobutylene + Dichloroketene (in situ) B 2,2-Dichloro-4,4-dimethyl- cyclobutanone A->B [2+2] Cycloaddition C 3,3-Dimethylcyclobutanone B->C Zn, AcOH D Tosylhydrazone Intermediate C->D TsNHNH2, cat. H+ E Vinyllithium Species D->E 2.2 eq. n-BuLi F Lithium Carboxylate Salt E->F 1. CO2 (s) 2. Quench G 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid F->G Aq. HCl

Caption: Overall synthetic pathway from isobutylene to the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon).

Part I: Synthesis of 3,3-Dimethylcyclobutanone

This two-step procedure first constructs the chlorinated cyclobutanone ring via a [2+2] cycloaddition, followed by a reductive dehalogenation.

Step 1: Synthesis of 2,2-Dichloro-4,4-dimethylcyclobutanone

  • Rationale: Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, is a highly reactive ketene that readily undergoes [2+2] cycloaddition with alkenes. Isobutylene is a cost-effective C4 source for the gem-dimethyl group. Diethyl ether is a suitable solvent due to its low reactivity and ability to facilitate the reaction at a controlled temperature.

ReagentMolar Mass ( g/mol )AmountMoles
Trichloroacetyl chloride181.82200.0 g1.10
Activated Zinc Dust65.3890.0 g1.38
Isobutylene (condensed)56.11~125 g~2.23
Diethyl Ether (anhydrous)74.121.5 L-

Protocol:

  • Set up a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a dry ice condenser. Ensure the system is under a positive pressure of nitrogen.

  • To the flask, add activated zinc dust (90.0 g) and 1.0 L of anhydrous diethyl ether.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Through the dry ice condenser, condense isobutylene gas (~125 g) into the reaction flask.

  • In the dropping funnel, prepare a solution of trichloroacetyl chloride (200.0 g) in 500 mL of anhydrous diethyl ether.

  • Add the trichloroacetyl chloride solution dropwise to the stirred slurry over 4-5 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Wash the filter cake with diethyl ether (2 x 200 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product. The crude 2,2-dichloro-4,4-dimethylcyclobutanone is a pale yellow oil and is used in the next step without further purification.

Step 2: Synthesis of 3,3-Dimethylcyclobutanone

  • Rationale: Zinc in acetic acid is a classic and effective reagent system for the reductive dehalogenation of α-haloketones. The acidic medium facilitates the reaction, and the process is generally high-yielding and scalable.

ReagentMolar Mass ( g/mol )AmountMoles
Crude Dichloroketone~181.05~1.10 mol~1.10
Zinc Dust65.38180.0 g2.75
Glacial Acetic Acid60.051.0 L-

Protocol:

  • Set up a 3 L flask with a mechanical stirrer and a reflux condenser.

  • Add glacial acetic acid (1.0 L) and zinc dust (180.0 g) to the flask.

  • To the stirred suspension, add the crude 2,2-dichloro-4,4-dimethylcyclobutanone dropwise. The reaction is exothermic; maintain the temperature around 50-60 °C with intermittent cooling.

  • After the addition is complete, heat the mixture to 80 °C and stir for 4 hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Cool the mixture to room temperature and filter off the excess zinc.

  • Carefully pour the filtrate into 2 L of ice-water and extract with diethyl ether (3 x 500 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to afford 3,3-dimethylcyclobutanone as a colorless liquid. (Expected yield: 70-80% over two steps).

Part II: Synthesis of this compound

This sequence transforms the ketone into the target vinylic acid via a Shapiro reaction and subsequent carboxylation.

Step 3 & 4: Tosylhydrazone Formation and Shapiro Reaction

  • Rationale: The Shapiro reaction is a powerful method for converting a ketone into an alkene. It proceeds through a tosylhydrazone intermediate. Treatment with two equivalents of a strong base (n-BuLi) deprotonates the hydrazone twice, leading to the elimination of nitrogen gas and the formation of a vinyllithium species.[6] This in situ generated organometallic is then ready for carboxylation.

ReagentMolar Mass ( g/mol )AmountMoles
3,3-Dimethylcyclobutanone112.1750.0 g0.446
p-Toluenesulfonhydrazide186.2483.0 g0.446
n-Butyllithium (2.5 M in hexanes)64.06392 mL0.981
Tetrahydrofuran (THF, anhydrous)72.111.2 L-

Protocol:

  • Tosylhydrazone Formation: In a 1 L flask, dissolve 3,3-dimethylcyclobutanone (50.0 g) and p-toluenesulfonhydrazide (83.0 g) in 500 mL of methanol. Add a few drops of concentrated HCl as a catalyst. Stir the mixture at room temperature for 4-6 hours. The product will precipitate. Cool the mixture in an ice bath, filter the white solid, wash with cold methanol, and dry under vacuum to yield the tosylhydrazone.

  • Shapiro Reaction: Set up a 3 L three-neck flask, flame-dried under vacuum and backfilled with argon. Equip it with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

  • Add the dried tosylhydrazone (assuming quantitative yield from the previous step, ~0.446 mol) and 1.2 L of anhydrous THF.

  • Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (392 mL, 2.5 M solution) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. The solution will turn deep orange/red, and nitrogen gas will evolve.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours until gas evolution ceases completely. The resulting solution contains the vinyllithium intermediate.

Step 5 & 6: Carboxylation and Acidic Workup

  • Rationale: The highly nucleophilic vinyllithium readily attacks the electrophilic carbon of carbon dioxide. Solid CO₂ (dry ice) is a convenient and inexpensive source. An acidic workup is required to protonate the lithium carboxylate salt formed in the reaction.

Workflow_Carboxylation Start Vinyllithium solution in THF at 0°C A Prepare excess crushed dry ice (CO2) in a separate flask Start->A B Transfer vinyllithium solution via cannula onto dry ice A->B Exothermic C Stir mixture and allow to warm to room temperature B->C D Quench with water and separate layers C->D E Wash aqueous layer with ether to remove neutrals D->E F Acidify aqueous layer to pH 1-2 with conc. HCl E->F Vigorous G Extract product with ethyl acetate (3x) F->G H Dry, filter, and concentrate organic extracts G->H End Crude Product: 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid H->End

Caption: Experimental workflow for the carboxylation and workup steps.

Protocol:

  • In a separate 4 L beaker, place a large excess of crushed dry ice (~1 kg).

  • While vigorously stirring the dry ice, slowly transfer the cold vinyllithium solution onto it via a wide-bore cannula.

  • Once the transfer is complete, allow the mixture to slowly warm to room temperature, allowing excess CO₂ to sublime. A thick white slurry will form.

  • Carefully quench the reaction by adding 500 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 200 mL) to remove any non-acidic organic impurities; discard these ether layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 400 mL).

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from hexanes/ethyl acetate to yield this compound as a white crystalline solid. (Expected yield: 60-75%).

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds from Cyclobutene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutene Moiety in Antiviral Drug Discovery

The relentless challenge posed by viral diseases necessitates the continuous innovation of novel therapeutic agents. Among the myriad of molecular scaffolds employed in medicinal chemistry, carbocyclic nucleoside analogues have emerged as a cornerstone of antiviral therapy.[1] These compounds mimic natural nucleosides but feature a carbocyclic ring in place of the furanose sugar, a modification that imparts crucial metabolic stability by rendering them impervious to enzymatic cleavage by phosphorylases.[2] A key subset of these analogues incorporates a cyclobutene or a related cyclopentene ring system, which introduces conformational constraints that can enhance binding to viral enzymes.

This guide provides a detailed exploration of the synthetic strategies and experimental protocols for creating antiviral compounds derived from cyclobutene precursors, with a particular focus on the synthesis of Carbovir, a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase.[3][4] We will delve into the mechanistic underpinnings of the synthetic transformations, offering insights into the rationale behind the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapeutics.

Part 1: The Cornerstone of Antiviral Activity - Mechanism of Action

Carbocyclic nucleosides derived from cyclobutene precursors, such as Carbovir and its prodrug Abacavir, exert their antiviral effect by targeting the viral replication machinery.[3] Once inside a host cell, these compounds are phosphorylated by cellular kinases to their active triphosphate form.[5] This triphosphate analogue then acts as a competitive inhibitor and a chain terminator for viral reverse transcriptase.[5][6] By mimicking the natural nucleoside, it gets incorporated into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.[5][7]

Mechanism_of_Action Abacavir Abacavir (Prodrug) Carbovir Carbovir Abacavir->Carbovir Cellular Enzymes Carbovir_MP Carbovir Monophosphate Carbovir->Carbovir_MP Cellular Kinases Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases Carbovir_TP Carbovir Triphosphate (Active) Carbovir_DP->Carbovir_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Competitive Inhibition Viral_DNA Growing Viral DNA Chain HIV_RT->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination No 3'-OH group

Caption: Mechanism of action of Abacavir/Carbovir.

Part 2: Synthetic Strategies for Carbocyclic Nucleoside Analogues

The synthesis of enantiomerically pure carbocyclic nucleosides is a significant challenge. The following sections detail a robust and widely adopted strategy commencing from a versatile chiral building block.

The Vince Lactam Approach: A Reliable Pathway to Chiral Intermediates

A cornerstone in the synthesis of many carbocyclic nucleosides is the use of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[3][6] This strained bicyclic lactam provides a rigid framework from which the desired stereochemistry of the cyclopentene ring can be established. A key advantage of this approach is the ability to obtain the desired enantiomer through enzymatic resolution of the racemic Vince lactam.[8]

Vince_Lactam_Approach Racemic_VL Racemic Vince Lactam Enzymatic_Resolution Enzymatic Resolution (e.g., (+)-γ-lactamase) Racemic_VL->Enzymatic_Resolution Minus_VL (-)-Vince Lactam (Desired Enantiomer) Enzymatic_Resolution->Minus_VL Unreacted Plus_VL_hydrolyzed (+)-Vince Lactam (Hydrolyzed) Enzymatic_Resolution->Plus_VL_hydrolyzed Selective Hydrolysis Key_Intermediate Key Chiral Cyclopentenyl Amine Minus_VL->Key_Intermediate Chemical Transformations Carbovir (-)-Carbovir Key_Intermediate->Carbovir Coupling with Purine Base

Caption: Workflow for the synthesis of (-)-Carbovir via the Vince Lactam.

Synthesis of Norcarbovir Analogues from cis-3-Cyclobutene-1,2-dicarboxylic anhydride

An alternative approach for constructing carbocyclic nucleosides with a cyclobutene ring involves starting from cis-3-cyclobutene-1,2-dicarboxylic anhydride.[9][10] This method allows for the synthesis of "norcarbovir" analogues, which lack the methylene bridge present in Carbovir. The synthesis proceeds through a series of transformations including reduction, Hofmann rearrangement to form a key cyclic carbamate intermediate, followed by the construction of the purine base.[9][10] It is crucial to employ mild experimental conditions during the final steps to prevent the unwanted electrocyclic ring opening of the cyclobutene.[9]

Part 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of (-)-Carbovir, adapted from established and reliable methods.[5][6][8]

Protocol 1: Enzymatic Resolution of Racemic Vince Lactam

Rationale: This step is critical for establishing the correct stereochemistry of the final product. Enzymatic resolution offers high enantioselectivity, providing the desired (-)-Vince lactam in high purity.[8]

Materials:

  • Racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Phosphate buffer (50 mM, pH 7.5)

  • Lyophilized cell-free extract containing (-)-γ-lactamase

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, dissolve racemic Vince lactam in 50 mM phosphate buffer (pH 7.5) to a final concentration of 10 g/L.[6]

  • Add the lyophilized cell-free extract containing the (-)-γ-lactamase to the solution (e.g., 0.2 g/L).[6]

  • Stir the reaction mixture at 30°C and monitor the progress of the reaction by chiral HPLC.[6]

  • The reaction is typically complete when approximately 50% of the starting material is consumed.[6]

  • Once the desired conversion is reached, terminate the reaction by adding an equal volume of ethyl acetate.[6]

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (-)-Vince lactam.

Protocol 2: Synthesis of the Key Amino Alcohol Intermediate

Rationale: The resolved (-)-Vince lactam is converted to a key amino alcohol intermediate, which serves as the direct precursor for coupling with the purine base. This involves reduction of the lactam.

Materials:

  • (-)-Vince lactam

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Aqueous sodium hydroxide

Procedure:

  • To a solution of (-)-Vince lactam in anhydrous THF, add a suitable reducing agent (e.g., lithium aluminum hydride) at a controlled temperature (e.g., 0 °C).[5]

  • Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).[5]

  • Carefully quench the reaction by the sequential addition of water and an aqueous base.[5]

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain the intermediate amino alcohol.

Protocol 3: Coupling with the Purine Base and Final Deprotection

Rationale: The chiral amino alcohol is coupled with a suitably protected purine derivative. The choice of coupling conditions is crucial to ensure regioselectivity (N9 vs. N7 alkylation). The final deprotection step unmasks the hydroxyl and amino groups to yield Carbovir.

Materials:

  • Amino alcohol intermediate

  • 2-Amino-6-chloropurine

  • Triethylamine

  • Anhydrous solvent (e.g., n-butanol)

  • Aqueous hydrochloric acid

  • Aqueous ammonium hydroxide

Procedure:

  • Dissolve the amino alcohol intermediate and 2-amino-6-chloropurine in an anhydrous solvent such as n-butanol.[5]

  • Add a base like triethylamine to the mixture.[5]

  • Heat the reaction mixture to facilitate the condensation reaction. Monitor the progress by TLC or HPLC.[5]

  • Upon completion, cool the reaction mixture and quench with water.[5]

  • Extract the product with a suitable organic solvent and purify by column chromatography to yield the carbocyclic analogue of 2-amino-6-chloropurine.[5]

  • Dissolve the 6-chloro intermediate in an acidic aqueous solution (e.g., aqueous hydrochloric acid).[5]

  • Heat the mixture at reflux until the conversion to (-)-Carbovir is complete, as monitored by HPLC.[5]

  • Cool the reaction mixture and neutralize with a base to precipitate the product.[5]

  • Collect the crude (-)-Carbovir by filtration.

Protocol 4: Purification of (-)-Carbovir

Rationale: High purity of the final active pharmaceutical ingredient is paramount. Recrystallization is an effective method for removing minor impurities and obtaining a crystalline solid suitable for further studies.

Procedure:

  • Dissolve the crude (-)-Carbovir in a minimal amount of a hot solvent (e.g., water or an alcohol-water mixture).[5]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[5]

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Part 4: Data Presentation and Characterization

Thorough characterization of all intermediates and the final product is essential to ensure the identity, purity, and stereochemical integrity of the synthesized compounds.

Table 1: Summary of Quantitative Data for the Synthesis of (-)-Carbovir from (-)-Vince Lactam

StepStarting MaterialProductYield (%)Purity (HPLC)Enantiomeric Excess (ee%)
Enzymatic ResolutionRacemic Vince Lactam(-)-Vince Lactam~45-50>98%>99%
Reduction of Lactam(-)-Vince LactamAmino alcohol intermediate~85-95>95%>99%
Coupling with Purine BaseAmino alcohol2-Amino-6-chloro-purine analogue~60-70>95%>99%
Hydrolysis and Deprotection2-Amino-6-chloro-purine analogue(-)-Carbovir~80-90>98%>99%
RecrystallizationCrude (-)-CarbovirPure (-)-Carbovir~70-80>99.5%>99.5%

Yields and purities are representative and may vary depending on the specific reaction conditions and scale.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) Structural elucidation of intermediates and final product.
Mass Spectrometry (MS) Confirmation of molecular weight.
High-Performance Liquid Chromatography (HPLC) Determination of purity and monitoring reaction progress.
Chiral HPLC Determination of enantiomeric excess.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.
Melting Point Assessment of purity of solid compounds.

Conclusion

The synthesis of antiviral compounds from cyclobutene derivatives represents a powerful strategy in the development of new therapeutics. The protocols and insights provided in this guide, particularly focusing on the synthesis of Carbovir, are intended to equip researchers with the knowledge to successfully synthesize these complex and vital molecules. The emphasis on enantioselective synthesis and thorough characterization underscores the importance of precision and quality control in the journey from a synthetic concept to a potential life-saving drug.

References

Stereoselective synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Stereoselective Synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic Acid Analogs For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Constrained Cyclobutene Scaffold

Functionalized four-membered carbocycles, such as cyclobutanes and cyclobutenes, are pivotal structural motifs in medicinal chemistry and natural product synthesis.[1][2][3][4] Their inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to enforce conformational restriction on flexible molecules, which can lead to enhanced potency, selectivity, and improved metabolic stability.[5][6] Specifically, analogs of this compound serve as valuable chiral building blocks, providing a rigid scaffold that can be elaborated into more complex, sp³-rich structures.[4][7]

However, the construction of these strained rings with precise stereochemical control remains a significant synthetic challenge.[8][9] Traditional methods often struggle with low yields or a lack of stereoselectivity. This guide details modern, field-proven catalytic strategies for the stereoselective synthesis of this important class of molecules, focusing on the causality behind experimental design and providing robust, reproducible protocols.

Core Strategy 1: Catalytic Asymmetric [2+2] Cycloaddition

The most direct and atom-economical approach to the cyclobutene core is the [2+2] cycloaddition between an alkyne and an alkene.[3] While historically limited in scope, recent advances in catalysis, particularly using earth-abundant metals like cobalt, have established broadly applicable and highly enantioselective methods.[1][2][10]

Causality and Mechanistic Insight

The key to success in this transformation lies in the design of a chiral catalytic system that can effectively coordinate both the alkyne and alkene partners, orchestrate the cycloaddition, and induce high enantioselectivity. Cobalt(I) complexes, when paired with specifically designed chiral ligands (e.g., quinolinyl-oxazoline derivatives), have emerged as exceptionally effective catalysts. The reaction is believed to proceed through a cobaltacyclopentene intermediate, with the chiral ligand environment dictating the facial selectivity of the alkene approach, thereby setting the stereochemistry of the final product. The choice of ligand and counter-ion can have profound effects on both reactivity and selectivity.[2][11]

Visualizing the Cobalt-Catalyzed [2+2] Cycloaddition

G cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Cycloaddition & Product Formation Co_precatalyst Co(I) Precatalyst Active_Catalyst [L*Co(I)]+ Active Species Co_precatalyst->Active_Catalyst Chiral_Ligand Chiral Ligand (L*) Chiral_Ligand->Active_Catalyst Alkyne Substituted Propiolate (R-C≡C-COOR') Active_Catalyst->Alkyne Coordination Alkene 3,3-Dimethyl-1-butene Active_Catalyst->Alkene Coordination Cobaltacyclopentene Cobaltacyclopentene Intermediate Alkyne->Cobaltacyclopentene Alkene->Cobaltacyclopentene Reductive_Elimination Reductive Elimination Cobaltacyclopentene->Reductive_Elimination Product Chiral Cyclobutene Product Reductive_Elimination->Product Product->Active_Catalyst Catalyst Regeneration

Caption: Cobalt-Catalyzed Asymmetric [2+2] Cycloaddition Workflow.

Protocol 1: Enantioselective Synthesis via Cobalt-Catalyzed [2+2] Cycloaddition

This protocol is a representative procedure adapted from leading literature methodologies for the synthesis of chiral cyclobutenes.[1][2]

Materials & Reagents:

  • Cobalt(I) source (e.g., CoBr₂)

  • Chiral Oxazoline Ligand (e.g., (S)-tert-ButylPyOx)

  • Reducing Agent (e.g., NaBEt₃H or Zn dust)

  • Silver Salt (e.g., AgSbF₆ or AgBF₄)

  • Ethyl 3,3-dimethylbut-1-yne-1-carboxylate (Alkyne)

  • Isobutylene (Alkene)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, DCE)

  • Standard glassware for air-sensitive reactions (Schlenk line, glovebox)

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ):

    • Note: This step must be performed under a strictly inert atmosphere (N₂ or Ar).

    • To a flame-dried Schlenk flask, add CoBr₂ (5 mol%) and the chiral oxazoline ligand (5.5 mol%).

    • Add anhydrous DCE (to 0.1 M final concentration) and stir the suspension for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add the reducing agent (e.g., 1.0 M NaBEt₃H in THF, 10 mol%) dropwise to generate the active Co(I) species. The color will typically change, indicating reduction.

    • Add the silver salt (e.g., AgSbF₆, 5 mol%) to abstract the bromide and generate the cationic active catalyst. Stir for 1 hour at room temperature.

  • Cycloaddition Reaction:

    • To the prepared catalyst solution, add the alkyne substrate, ethyl 3,3-dimethylbut-1-yne-1-carboxylate (1.0 equiv).

    • Pressurize the reaction vessel with isobutylene (alkene, 2.0-3.0 equiv). For laboratory scale, this can be done by bubbling the gas through the solution or using a sealed pressure tube.

    • Stir the reaction at the optimized temperature (typically between 25 °C and 60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, vent the excess isobutylene and quench the reaction by opening it to the air.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired chiral cyclobutene ester.

  • Hydrolysis to Carboxylic Acid (Optional):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add LiOH (2.0-3.0 equiv) and stir at room temperature until saponification is complete (monitor by TLC).

    • Acidify the mixture with 1 M HCl to pH ~2 and extract the product with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target this compound analog.

  • Characterization:

    • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Core Strategy 2: Stereoselective Functionalization of a Prochiral Cyclobutene

An alternative and highly modular strategy involves the functionalization of a pre-formed, prochiral cyclobutene. This approach is particularly powerful for creating analogs with multiple stereocenters. Rhodium-catalyzed asymmetric addition reactions are a benchmark for this type of transformation.[12][13]

Causality and Strategic Design

This strategy begins with a symmetric cyclobutene, such as methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. A chiral rhodium catalyst, typically generated from a Rh(I) precursor and a chiral diene ligand, facilitates the enantioselective addition of a nucleophile (e.g., an arylboronic acid) across the double bond.[13] The reaction proceeds via an asymmetric carbometallation step, where the chiral ligand controls the facial selectivity of the addition, followed by protonation or another termination step to yield the highly enantioenriched cyclobutane product.[12] This method transforms a simple cyclobutene into a complex, stereodefined cyclobutane that can be further modified.

Data Summary: Catalytic Systems for Cyclobutene/ane Synthesis
Catalytic SystemMetalKey TransformationStereocontrolTypical YieldsEnantioselectivity (ee)Reference
Chiral Cobalt-Oxazoline Cobalt[2+2] CycloadditionChiral Ligand60-95%86-97%[1][2]
Chiral Gold-Josiphos Gold[2+2] CycloadditionChiral Ligand70-90%up to 94:6 er[14][15]
Chiral Rhodium-Diene Rhodium1,4-Conjugate AdditionChiral Ligand60-99%up to 99%[13]
Chiral Squaramide OrganocatalystMichael AdditionBifunctional Catalyst80-99%up to 99.7:0.3 er[16]
Protocol 2: Rh-Catalyzed Asymmetric Arylation for Chiral Cyclobutane Analogs

This protocol illustrates how to functionalize a cyclobutene ester to generate a chiral, multi-substituted cyclobutane scaffold.[13]

Materials & Reagents:

  • Rhodium precursor (e.g., [Rh(cod)₂]BF₄)

  • Chiral Diene Ligand (e.g., (S,S)-Ph-BPE)

  • Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (Substrate)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Water

Step-by-Step Procedure:

  • Reaction Setup:

    • Note: This reaction should be performed under an inert atmosphere (N₂ or Ar).

    • In a Schlenk tube, combine the rhodium precursor (3 mol%) and the chiral diene ligand (3.3 mol%).

    • Add anhydrous, degassed 1,4-dioxane and stir for 20 minutes at room temperature to form the active catalyst.

    • To this solution, add the cyclobutene substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Finally, add a controlled amount of degassed water (e.g., 5-10 equiv), which is often crucial for efficient transmetalation.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) for 12-24 hours.

    • Monitor the reaction for consumption of the starting material by GC-MS or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the resulting crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure, chiral cyclobutane product.

  • Characterization:

    • Confirm the structure and relative stereochemistry (diastereomeric ratio, dr) by ¹H NMR (NOE experiments can be informative).

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizing the Functionalization Workflow

G cluster_0 Starting Material cluster_1 Catalytic Transformation cluster_2 Product Scaffolds Start Prochiral Cyclobutene (e.g., 3,3-Dimethyl-1-cyclobutene -1-carboxylate) Reaction Rh-Catalyzed Asymmetric Addition (+ Arylboronic Acid) (+ Chiral Diene Ligand) Start->Reaction Product Chiral Cyclobutane (Enantioenriched) Reaction->Product Derivatization Further Derivatization (e.g., Hydrolysis, Amidation) Product->Derivatization Final_Analogs Complex Analogs Derivatization->Final_Analogs

Caption: Modular Synthesis of Chiral Analogs via Functionalization.

Conclusion and Outlook

The stereoselective synthesis of this compound and its subsequent conversion to complex cyclobutane analogs are now highly feasible due to advances in asymmetric catalysis. Cobalt-catalyzed [2+2] cycloadditions provide a direct and efficient entry to the core cyclobutene structure with excellent enantiocontrol. For further diversification, rhodium-catalyzed functionalization of the cyclobutene olefin offers a modular route to multi-substituted, stereochemically rich cyclobutanes. These methods empower researchers and drug development professionals with robust tools to access novel chemical matter, enabling the exploration of constrained scaffolds in the design of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. This resource is designed for chemistry professionals engaged in the synthesis of complex small molecules, particularly strained cyclic systems. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to improve the yield and purity of your target compound.

Introduction: The Challenge and Importance of a Strained Scaffold

This compound is a valuable synthetic intermediate. Its strained four-membered ring and versatile functional groups make it a key building block for novel chemical entities in agrochemicals and pharmaceuticals, sharing structural motifs with compounds like chrysanthemic acid, the acidic component of pyrethroid insecticides.[1][2] However, the synthesis of such cyclobutene derivatives is often challenging due to high ring strain (approx. 30.2 kcal mol⁻¹) and the potential for competing side reactions.[3] This guide provides practical solutions to overcome these synthetic hurdles.

Troubleshooting & Frequently Asked Questions (FAQs)

This section is structured to address specific issues you may encounter during the synthesis. We will explore two primary synthetic routes: Route A , the hydrolysis of a commercially available or synthesized ester/nitrile precursor, and Route B , the construction of the cyclobutene ring via a Favorskii-type rearrangement.

Q1: My final hydrolysis of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate is resulting in low yield and significant byproducts. What's going wrong?

This is a common issue where the final deprotection step proves inefficient. The problem often lies in the harshness of the reaction conditions, which can degrade the strained cyclobutene ring.

Plausible Causes & Troubleshooting Steps:

  • Ring Opening/Degradation: The high strain of the cyclobutene ring makes it susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[4]

    • Solution: Employ milder hydrolysis conditions. For base-mediated saponification, switch from NaOH or KOH to lithium hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is often effective at lower temperatures, preserving the integrity of the ring.

    • Mechanistic Insight: Strong bases can potentially catalyze isomerization or decomposition pathways. Milder conditions favor the desired nucleophilic acyl substitution without providing enough activation energy for ring degradation.

  • Incomplete Reaction: The steric hindrance from the gem-dimethyl group can slow down the rate of hydrolysis.

    • Solution: If the reaction is incomplete at room temperature, consider a modest increase in temperature (e.g., to 40-50°C) while carefully monitoring the reaction progress by TLC or LC-MS every hour. Prolonging the reaction time at a lower temperature is preferable to a short reaction time at a high temperature.

  • Workup Issues: The carboxylic acid product can be somewhat water-soluble, leading to losses during aqueous extraction.

    • Solution: After acidification of the reaction mixture, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Extract with a more polar solvent like ethyl acetate or a mixture of THF/diethyl ether multiple times. Brine washes should be used to break up emulsions and reduce the solubility of the organic product in the aqueous layer.[1]

Data Summary: Comparison of Hydrolysis Conditions

ConditionBase/AcidSolventTemperature (°C)Typical OutcomeRecommendation
Harsh 6M NaOHEthanol/H₂ORefluxLow Yield (~40%), significant decompositionAvoid ; high risk of ring degradation.
Standard 2M KOHMethanol/H₂O60Moderate Yield (60-75%), some byproductsViable, but requires careful monitoring.
Mild 2M LiOHTHF/H₂O20-40High Yield (85-95%) , clean conversionRecommended starting point.
Acidic 6M HClDioxane/H₂O80Moderate Yield, risk of hydration side productsUse if base-lability is a known issue for other functional groups.
Q2: I am attempting a Favorskii-type rearrangement to synthesize the cyclobutene ring, but the reaction is inefficient. How can I optimize this key step?

The Favorskii rearrangement is a powerful method for ring contraction to form cyclic carboxylic acids.[5][6] For synthesizing a cycloalkenyl carboxylic acid, the starting material is typically an α,α'-dihalogenated cyclic ketone.[7] Success hinges on the efficient formation of a strained cyclopropanone intermediate.[5][8]

Plausible Causes & Troubleshooting Steps:

  • Inefficient Enolate Formation: The first step is the formation of an enolate away from the halogen atom.[5] Steric hindrance or an inappropriate base can suppress this step.

    • Solution: Use a strong, non-nucleophilic base if simple hydroxides are ineffective. However, for the classic Favorskii leading to a carboxylic acid, aqueous NaOH or KOH is standard. Ensure the α-protons are accessible and not overly hindered.

  • Unfavorable Cyclopropanone Intermediate Formation/Opening: The stability of the bicyclic cyclopropanone intermediate and the regioselectivity of its subsequent cleavage are crucial.

    • Solution: The choice of base/nucleophile is critical. Using hydroxide (e.g., KOH) will yield the carboxylic acid salt.[7] Using an alkoxide (e.g., sodium methoxide) will yield the corresponding ester.[6] The solvent can also play a role; polar aprotic solvents may alter reactivity compared to protic solvents.

    • Mechanistic Insight: The ring-opening of the cyclopropanone intermediate typically occurs to form the more stable carbanion.[8] For symmetrical intermediates, this can lead to a mixture of products if labeling is involved, but for most substrates, it proceeds predictably.

  • Competing Elimination Reactions: Instead of rearrangement, α,α'-dihaloketones can undergo elimination to form α,β-unsaturated carbonyl compounds.[5]

    • Solution: Lowering the reaction temperature can favor the rearrangement pathway over elimination. Ensure the base is added slowly to a cooled solution of the substrate to control the exotherm and minimize side reactions.

Workflow: Troubleshooting the Favorskii Rearrangement

G cluster_0 Problem Identification cluster_1 Analysis & Optimization cluster_2 Solutions Start Low Yield in Favorskii Rearrangement Check_Base Is Enolate Formation Occurring? Start->Check_Base Check_Temp Are Side Products (e.g., Elimination) Observed? Check_Base->Check_Temp Yes Use_Stronger_Base Use Stronger Base (e.g., NaH, LDA) if forming ester Check_Base->Use_Stronger_Base No Check_Workup Is Product Lost During Extraction? Check_Temp->Check_Workup No Lower_Temp Lower Reaction Temp & Slow Base Addition Check_Temp->Lower_Temp Yes Modify_Workup Saturate Aqueous Layer with NaCl; Use EtOAc Check_Workup->Modify_Workup Yes End Yield Improved Check_Workup->End No Change_Solvent Screen Solvents (e.g., THF, Dioxane) Use_Stronger_Base->Change_Solvent Change_Solvent->End Re-evaluate Lower_Temp->End Modify_Workup->End

Caption: A troubleshooting workflow for optimizing the Favorskii rearrangement.

Experimental Protocols

Protocol 1: Mild Saponification of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

This protocol prioritizes the preservation of the strained ring system to maximize yield.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature (approx. 20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. If the reaction is sluggish, gently warm the mixture to 40°C.

  • Quenching and Acidification: Once the starting material is consumed, cool the mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) until the pH of the aqueous phase is ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a hexane/ethyl acetate solvent system.

Diagram: Hydrolysis Workflow

G Start Start: Methyl Ester Step1 Dissolve in THF/H₂O Start->Step1 Step2 Add LiOH·H₂O (1.5 eq) Step1->Step2 Step3 Stir at RT Monitor by TLC Step2->Step3 Step4 Acidify with 1M HCl to pH 2 Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry & Concentrate Step5->Step6 End Final Product: Carboxylic Acid Step6->End

Caption: Step-by-step workflow for the mild hydrolysis of the ester precursor.

References

Technical Support Center: Purification of 3,3-Dimethyl-1-cyclobutene-1-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction

Recrystallization is a powerful technique for the purification of solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound (C₇H₁₀O₂, MW: 126.15 g/mol ), successful recrystallization hinges on selecting an appropriate solvent, carefully controlling the cooling process, and efficiently isolating the purified crystals. This guide will walk you through common issues and frequently asked questions to ensure you achieve the desired purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Question 1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

Answer:

This issue typically arises from two possibilities: either you are using an inappropriate solvent, or there are insoluble impurities present.

  • Inappropriate Solvent Selection: The principle of "like dissolves like" is a good starting point. This compound is a moderately polar molecule due to the carboxylic acid group. Therefore, highly nonpolar solvents like hexanes or petroleum ether alone may not be sufficient to dissolve it, even when hot. Conversely, highly polar solvents like water might only dissolve it at very high temperatures. You may need to consider a different solvent or a mixed solvent system.

  • Insoluble Impurities: If most of the compound dissolves but a small amount of solid remains, you are likely dealing with insoluble impurities. Adding excessive solvent to dissolve these will result in a poor yield of your desired compound upon cooling.

    • Solution: Perform a hot filtration. While keeping the solution at or near its boiling point, filter it through a pre-heated funnel with fluted filter paper. This will remove the insoluble impurities. You can then allow the hot, clear filtrate to cool and crystallize.

Question 2: The compound dissolved, but upon cooling, it separated as an oily liquid instead of forming crystals. How can I fix this "oiling out"?

Answer:

"Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point.[1] This can be due to several factors, including a low-melting point solid, a high concentration of impurities depressing the melting point, or too rapid cooling.

  • Causality: The oily droplets are essentially impure liquid forms of your compound, which will solidify into an amorphous solid or impure crystals if left as is, defeating the purpose of purification.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.

    • Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point. If you do not have a known melting point, a slow cooling process to room temperature followed by an ice bath is a good practice.

    • Change the Solvent System: Oiling out can sometimes be prevented by using a solvent with a lower boiling point. Alternatively, if using a mixed solvent system (e.g., ethanol/water), you may have added too much of the anti-solvent (water in this case). Try re-dissolving in the better solvent (ethanol) and adding the anti-solvent more slowly while the solution is hot until the first sign of cloudiness, then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.

Question 3: I have a very low yield of crystals after recrystallization. What went wrong?

Answer:

A low yield can be frustrating. Several factors during the process can contribute to this:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. While it's important to dissolve the compound, using the minimum amount of hot solvent is key to ensuring the solution becomes supersaturated upon cooling, leading to crystal formation.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, some of your product may crystallize along with the impurities you are trying to remove. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Cooling for an insufficient amount of time or not to a low enough temperature will leave a significant portion of your product dissolved in the mother liquor. After slow cooling to room temperature, it is often beneficial to place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[2]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.

Question 4: The recrystallized product is still colored, or the melting point has not improved. How can I improve the purity?

Answer:

If your final product is still impure, it indicates that the chosen recrystallization protocol was not effective at removing the specific impurities present.

  • Colored Impurities: If your product is expected to be colorless but remains tinted, this is often due to high molecular weight, polar impurities.

    • Solution: Use activated charcoal (decolorizing carbon). Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.[2]

  • Persistent Impurities: If the melting point is still broad or low, the impurity has similar solubility properties to your product in the chosen solvent.

    • Solution: You may need to perform a second recrystallization. Alternatively, switching to a different solvent system with different polarity characteristics may be more effective at leaving the impurity behind in the mother liquor. For some challenging separations, other purification techniques like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this carboxylic acid, moderately polar solvents or mixed solvent systems are often a good choice.

Solvent SystemPolarityRationale & Comments
Ethyl Acetate / Heptane Moderate / NonpolarA good starting point. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add heptane as an anti-solvent until the solution becomes cloudy. Then, allow to cool slowly.
Ethanol / Water Polar / PolarAnother common choice for carboxylic acids. Dissolve in hot ethanol and add hot water dropwise until persistent cloudiness is observed. Add a drop or two of ethanol to clarify and then cool.
Acetone / Water Polar / PolarSimilar to ethanol/water, but acetone's lower boiling point can be advantageous.
Toluene Nonpolar (Aromatic)May be effective if the impurities are highly polar. Toluene has a higher boiling point, so care must be taken to avoid oiling out.

It is always recommended to perform small-scale solubility tests with a few potential solvents before committing to a large-scale recrystallization.

Q2: What are the likely impurities in my crude this compound?

Without knowing the specific synthetic route used, we can anticipate some common types of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various cyclobutane precursors.

  • Isomeric Byproducts: The synthesis of substituted cyclobutanes can sometimes lead to the formation of stereoisomers (e.g., cis/trans isomers) or constitutional isomers.[3] Recrystallization can sometimes be effective at separating diastereomers.

  • Reagents and Catalysts: Trace amounts of acids, bases, or metal catalysts used in the preceding reaction steps.

  • Solvent Residues: Residual solvents from the reaction or work-up.

Q3: How can I induce crystallization if no crystals form upon cooling?

If your cooled solution is supersaturated but no crystals have formed, you can try the following techniques to induce nucleation:

  • Scratch the inner surface of the flask with a glass rod. This creates microscopic imperfections that can act as nucleation sites.

  • Add a seed crystal. If you have a small crystal of the pure compound, adding it to the supersaturated solution will provide a template for further crystal growth.

  • Cool to a lower temperature. After cooling to room temperature, place the flask in an ice bath. In some cases, a dry ice/acetone bath may be used, but be careful not to freeze the solvent.

  • Reduce the volume of the solvent. If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate it, then attempt to cool it again.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow. The choice of solvent and specific volumes will need to be optimized for your particular sample.

  • Solvent Selection: Based on small-scale tests, choose an appropriate solvent system (e.g., Ethyl Acetate/Heptane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat the mixture on a hot plate with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated short-stem funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and let them air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the yield and assess the purity by measuring the melting point and comparing it to the literature value. A pure compound will have a sharp melting point range.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Hot Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration If insoluble impurities exist cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filtration Vacuum Filtration ice_bath->vac_filtration wash Wash with Cold Solvent vac_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

References

Technical Support Center: Synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities encountered during its synthesis. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to help you optimize your process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my crude product?

A1: The impurity profile depends heavily on the synthetic route. However, for common methods like the Favorskii rearrangement, you should anticipate:

  • Unreacted Starting Materials: Such as the precursor α-haloketone.

  • Saturated Analog: 3,3-Dimethylcyclobutanecarboxylic acid, which can arise from over-reduction or alternative reaction pathways.[1]

  • Isomeric Byproducts: Rearrangement reactions can sometimes yield regioisomers depending on which bond in an intermediate cleaves.[2]

  • Solvent Adducts: In some cases, the solvent or base (e.g., alkoxides) can react with intermediates to form ester or ether byproducts.[3][4]

Q2: My final product is an oil and won't crystallize. What's the likely cause?

A2: This is a classic sign of persistent impurities. Even small amounts of structurally similar molecules, like the saturated analog or isomeric byproducts, can disrupt the crystal lattice formation. Residual solvent is another common culprit. We recommend first analyzing a sample by ¹H NMR and LC-MS to identify the impurities before attempting further purification.

Q3: My NMR spectrum shows a complex multiplet in the aliphatic region where I expect clean signals. What does this indicate?

A3: A complex, overlapping set of signals in the 1.5-3.0 ppm region often points to a mixture of diastereomers or constitutional isomers.[5] For example, if both this compound and its saturated analog, 3,3-dimethylcyclobutanecarboxylic acid[1], are present, their methylene protons will have distinct chemical shifts and coupling patterns, leading to a more complicated spectrum than expected for a pure compound.

Q4: Can acidic impurities from earlier steps carry through to the final product?

A4: Absolutely. If your synthesis involves a dicarboxylic acid intermediate that undergoes decarboxylation, incomplete reaction is a frequent issue.[6] These diacids are often highly polar and can be difficult to separate. Controlling for these acidic impurities is often crucial for achieving high diastereomeric ratios and successful crystallization in downstream steps.[5]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your synthesis.

Guide 1: Presence of Saturated Analog Impurity

Problem: High-resolution mass spectrometry and ¹H NMR analysis confirm the presence of 3,3-dimethylcyclobutanecarboxylic acid in the final product.

Causality: The formation of the saturated cyclobutane ring instead of the desired cyclobutene can occur through several mechanisms:

  • Hydrogenation Side Reaction: If a reduction step is used in the synthetic sequence (e.g., to remove a halogen), the double bond, once formed, might be susceptible to over-reduction.

  • Alternative Cationic Pathway: Acidic conditions used during workup or purification can sometimes protonate the double bond, leading to a carbocation intermediate that is subsequently quenched by a hydride source or water, potentially leading to the saturated ring or a hydrated byproduct.

Troubleshooting Workflow Diagram

G start Saturated Impurity Detected (NMR, GC-MS) check_source Identify Source: Was a reduction step used? start->check_source check_workup Review Workup: Were strong acids used? check_source->check_workup No action_reduction Optimize Reduction: - Use milder reducing agent - Reduce reaction time/temperature - Monitor by TLC/LC-MS check_source->action_reduction Yes action_workup Modify Workup: - Use buffered or mild acid (e.g., NH4Cl) - Keep temperature low during extraction check_workup->action_workup Yes action_purify Purification Strategy: - Fractional crystallization - Preparative HPLC check_workup->action_purify No/Ineffective action_reduction->action_purify action_workup->action_purify

Caption: Troubleshooting flow for saturated analog impurity.

Experimental Protocol: Purification by Fractional Crystallization
  • Solvent Selection: Choose a solvent system where the desired cyclobutene product has moderate solubility at high temperatures and low solubility at low temperatures, while the saturated impurity remains more soluble. A mixture of hexanes and ethyl acetate is a good starting point.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals of the less soluble, desired product.

  • Seeding (Optional): If you have a pure sample, add a single seed crystal to induce crystallization.

  • Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize precipitation. Collect the crystals by vacuum filtration.

  • Analysis: Wash the crystals with a small amount of ice-cold solvent and dry them. Analyze the purity of the crystals and the mother liquor by NMR or LC-MS to assess the efficiency of the separation.

Guide 2: Impurities from Favorskii Rearrangement Route

The Favorskii rearrangement is a powerful method for ring contraction, often used to synthesize cyclobutane derivatives from α-halo cyclopentanones. However, its mechanism can lead to specific impurities.[4][7]

Reaction Pathway and Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation start α-Halo-dimethyl- cyclopentanone enolate Enolate Intermediate start->enolate Base impurity1 Unreacted Starting Material start->impurity1 Incomplete Reaction cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 product 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid (Desired Product) cyclopropanone->product Ring Opening (Path A) impurity2 Isomeric Acid Byproduct cyclopropanone->impurity2 Ring Opening (Path B)

Caption: Potential impurities in a Favorskii rearrangement route.

Problem: The presence of an isomeric carboxylic acid is detected.

Causality: The key intermediate in the Favorskii rearrangement is a bicyclic cyclopropanone.[2] This intermediate is attacked by a base (e.g., hydroxide), followed by ring opening. The cleavage of the cyclopropanone ring can theoretically occur on either side of the carbonyl group. While cleavage is generally governed by the formation of the more stable carbanion, steric and electronic factors can sometimes lead to the formation of an isomeric byproduct through an alternative ring-opening pathway (Path B).[2][8]

Troubleshooting and Optimization
ParameterRecommended ActionRationale
Base Screen different bases (e.g., NaOH, KOH, LiOH). Use alkoxides (e.g., NaOEt) to form an ester, which may be easier to purify before final hydrolysis.The cation and the nucleophilicity of the base can influence the regioselectivity of the ring-opening step. Esters often have better chromatographic properties than free acids.[4]
Temperature Run the reaction at lower temperatures.Lowering the reaction temperature can increase the selectivity of kinetically controlled reactions, favoring one ring-opening pathway over another.[5]
Solvent Test a range of protic and aprotic polar solvents.The solvent can influence the stability of the carbanion intermediates, thereby affecting the product ratio.
Protocol: Analytical Method for Impurity Profiling by HPLC

A robust HPLC method is essential for quantifying impurities and guiding optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 95:5 (A:B) mixture, ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Prep: Dissolve ~1 mg of the crude product in 1 mL of a 50:50 mixture of Mobile Phase A and B.

This method should provide good separation between the nonpolar starting materials, the slightly more polar desired product, and any highly polar diacid impurities.

References

Technical Support Center: Synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. This strained, four-membered ring is a valuable building block in medicinal chemistry and materials science, prized for its unique conformational constraints and reactivity. However, its synthesis is often plagued by challenges related to ring strain, competing reaction pathways, and purification difficulties.

This guide is structured to function as a direct line to an application scientist. We will move beyond simple procedural outlines to dissect the causality behind common synthetic pitfalls. Here, you will find a blend of mechanistic insights, troubleshooting strategies in a direct question-and-answer format, and detailed protocols designed to be self-validating. Our goal is to empower you to not only solve immediate experimental issues but also to build a deeper, predictive understanding of your chemical system.

Frequently Asked Questions (FAQs) - Core Synthesis Strategy

Question 1: What is a reliable and common synthetic pathway for preparing this compound?

A robust and frequently employed strategy involves the functionalization of a pre-formed cyclobutane ring. A common and logical pathway begins with commercially available 3,3-dimethylcyclobutanone and proceeds through the saturated carboxylic acid intermediate, followed by the introduction of the double bond. This multi-step approach provides clear checkpoints for characterization and purification.

Below is a typical workflow diagram illustrating this synthetic approach.

cluster_0 Phase 1: Carbon Framework Construction cluster_1 Phase 2: Unsaturation Introduction A 3,3-Dimethylcyclobutanone B Intermediate (e.g., Tosylhydrazone) A->B Shapiro or Bamford-Stevens Reagent C 3,3-Dimethylcyclobutanecarbonitrile B->C Cyanide Source (e.g., CuCN) D 3,3-Dimethylcyclobutanecarboxylic Acid C->D Acid or Base Hydrolysis E α-Bromo-3,3-dimethyl- cyclobutanecarboxylic Acid D->E 1. LDA, -78°C 2. Br₂ or NBS D->E F 3,3-Dimethyl-1-cyclobutene- 1-carboxylic Acid (Target) E->F Non-nucleophilic Base (e.g., DBU, t-BuOK) cluster_mech Favorskii Rearrangement Mechanism cluster_side Potential Side Reaction A α-Halo Ketone B Enolate A->B Base (e.g., OH⁻) (Deprotonation) F α,β-Unsaturated Ketone A->F Elimination (if α,α'-dihalo or hindered base) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Tetrahedral Intermediate C->D Nucleophilic Attack by Base E Carboxylate Product (Ring Contraction) D->E Ring Opening & Protonation cluster_workflow Troubleshooting Workflow: α-Bromination A Observe multiple products (TLC/MS) B Is enolate formation controlled? A->B E YES B->E F NO B->F C Is temperature strictly maintained? G YES C->G H NO C->H D Is Br₂ addition rate correct? I YES D->I J NO D->J E->C K Optimize Base: Use fresh LDA (1.05 eq) F->K G->D L Optimize Temp: Maintain -78°C throughout H->L N Problem Solved: Clean mono-bromination I->N M Optimize Addition: Add Br₂ solution dropwise at -78°C J->M K->A Re-evaluate L->A Re-evaluate M->A Re-evaluate

Troubleshooting guide for the synthesis of cyclobutene carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclobutene carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable, yet challenging, four-membered ring structures. The inherent ring strain and diverse reactivity of cyclobutenes demand a nuanced approach to their synthesis.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into common challenges, helping you troubleshoot your experiments with a firm grasp of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of cyclobutene carboxylic acids and their precursors. The questions are structured to follow a logical progression from starting material synthesis to the formation and purification of the target molecule.

Q1: My initial attempts to form the cyclobutane ring via Ring-Closing Metathesis (RCM) are failing or giving very low yields. What are the critical parameters to check?

This is a common bottleneck. The success of an RCM reaction hinges on several interdependent factors, primarily catalyst activity and reaction equilibrium.

  • Causality: RCM is an equilibrium-driven process where a diene cyclizes to form a cycloalkene and a volatile byproduct, typically ethylene.[3] For the reaction to proceed, the formation of the ring must be favored, and the catalyst must remain active.

  • Troubleshooting Steps:

    • Catalyst Choice & Handling: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and functional-group tolerant.[4] However, they are sensitive to impurities. Ensure your starting diene is meticulously purified to remove any potential catalyst poisons (e.g., sulfur-containing compounds, coordinating solvents).

    • Driving the Equilibrium: The removal of ethylene is critical to push the reaction toward the cyclic product.[4] Conduct the reaction under a gentle stream of inert gas (argon or nitrogen) or under reduced pressure to effectively drive off the ethylene gas.

    • Substrate Concentration: RCM is an intramolecular reaction. To favor cyclization over intermolecular oligomerization, the reaction must be run at high dilution (typically 0.001–0.05 M).[5] If you are observing polymer formation, decrease the concentration.

    • Solvent Purity: Use anhydrous, deoxygenated solvents. Dichloromethane (DCM) or toluene are common choices. Impurities like water or peroxides can deactivate the ruthenium catalyst.[6]

A logical workflow for troubleshooting RCM reactions is presented below.

RCM_Troubleshooting Start Low RCM Yield Check_Purity Check Substrate & Solvent Purity Start->Check_Purity Impurities? Check_Catalyst Verify Catalyst Activity & Loading Start->Check_Catalyst Catalyst Issue? Check_Conditions Review Reaction Conditions Start->Check_Conditions Suboptimal Setup? Purify Purify Substrate/ Use Fresh Solvent Check_Purity->Purify New_Catalyst Use Fresh Catalyst/ Increase Loading Check_Catalyst->New_Catalyst Adjust_Conditions Adjust Concentration & Ethylene Removal Check_Conditions->Adjust_Conditions Success Successful Cyclization Purify->Success New_Catalyst->Success Adjust_Conditions->Success

Caption: Troubleshooting workflow for Ring-Closing Metathesis (RCM).

Q2: I am using a photochemical [2+2] cycloaddition to form the cyclobutene ring, but my yields are poor and I see a complex mixture of byproducts. How can I optimize this?

Photochemical reactions are powerful but can be notoriously "messy" if not properly controlled. The key is to ensure that the desired cycloaddition pathway is more favorable than competing photochemical processes.

  • Causality: A [2+2] photocycloaddition involves the excitation of an alkene to a higher energy state, allowing it to react with another alkene to form a cyclobutane ring.[7] However, this excited state can also undergo other reactions, such as Norrish-type cleavages or isomerizations, leading to byproducts.[8]

  • Troubleshooting Steps:

    • Wavelength Selection: Ensure you are using a light source with a wavelength that selectively excites your substrate without causing decomposition of the product. The use of filters can be crucial.

    • Solvent Choice: The solvent can influence the reaction's efficiency and selectivity. For non-polar substrates, solvents like hexane or cyclohexane are often used. For more polar systems, acetone can act as both a solvent and a triplet sensitizer, which can sometimes lead to cleaner reactions.

    • Degassing: Dissolved oxygen can quench the excited state of your reactants, leading to lower yields and potential side reactions. Thoroughly degas your solvent and reaction mixture before and during irradiation.

    • Substrate Purity: As with RCM, impurities can act as quenchers or participate in unwanted side reactions. High-purity starting materials are essential.

The diagram below illustrates the fundamental competition between the desired cycloaddition and potential side reactions.

Photochem_Pathway Alkene Alkene + hv Excited Excited State (Singlet or Triplet) Alkene->Excited Cycloaddition [2+2] Cycloaddition (Desired Product) Excited->Cycloaddition + Alkene Side_Rxn Side Reactions (e.g., Isomerization) Excited->Side_Rxn Unimolecular Quenching Quenching (e.g., by O2) Excited->Quenching Energy Transfer

Caption: Competing pathways in a photochemical reaction.

Q3: My synthesis involves a Diels-Alder reaction with a cyclobutenone dienophile, but the reaction is sluggish. Should I use a Lewis acid?

Yes, this is a common and effective strategy. While cyclobutenone itself is a highly reactive dienophile due to its ring strain, substituted derivatives may require activation.[9]

  • Causality: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[10][11] The reaction rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[12] A Lewis acid can coordinate to the carbonyl oxygen of the cyclobutenone, making the double bond more electron-deficient and thus a more reactive dienophile.

  • Troubleshooting & Optimization:

    • Choice of Lewis Acid: Start with mild Lewis acids like MgBr₂, ZnCl₂, or SnCl₄. Stronger Lewis acids like AlCl₃ can also be effective but may promote side reactions or polymerization.

    • Stoichiometry: You may only need a catalytic amount (10-20 mol%), but some reactions require stoichiometric amounts of the Lewis acid.

    • Temperature Control: Lewis acid-catalyzed reactions are often run at lower temperatures (e.g., -78 °C to 0 °C) to improve selectivity and prevent degradation of the starting materials or product.

ParameterUncatalyzed ReactionLewis Acid CatalyzedRationale
Temperature Often requires elevated temperatures (80-150 °C)Can often be run at low temperatures (-78 to 25 °C)Lewis acid lowers the activation energy of the reaction.
Reaction Time Can be slow (12-48 hours)Typically much faster (1-12 hours)Increased reactivity of the dienophile accelerates the reaction.
Selectivity Endo/exo selectivity is governed by thermal control.Can enhance endo/exo and facial selectivity.The rigid, complexed transition state enhances stereocontrol.
Q4: I have successfully synthesized my cyclobutene carboxylic acid, but purification is proving difficult. How can I effectively isolate my product?

Purification of carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel. A multi-step approach is often best.

  • Causality: The polar carboxylic acid group can strongly interact with silica gel, leading to poor separation. Additionally, residual starting materials or non-polar byproducts can be difficult to separate from the desired product.

  • Recommended Purification Protocol:

    • Aqueous Extraction: This is the most effective first step. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

    • Back-Extraction: Separate the layers. Carefully acidify the aqueous layer to a pH of ~2 using cold 1-2 M HCl. This will re-protonate the carboxylate, causing the carboxylic acid to precipitate or become extractable.

    • Final Extraction & Drying: Extract the acidified aqueous layer several times with fresh organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

    • Chromatography (if needed): If further purification is required, column chromatography can be performed. To reduce streaking, add a small amount of acetic acid or formic acid (0.5-1%) to the eluent system.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Decarboxylation

This protocol details a common method for preparing the saturated cyclobutane carboxylic acid, a frequent precursor for further functionalization into cyclobutene derivatives.[14] The method relies on the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.[15][16]

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Simple distillation apparatus (e.g., Claisen flask, condenser, receiving flask)

  • Heating mantle or oil bath

  • Magnetic stirrer (optional)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Place 1,1-cyclobutanedicarboxylic acid (e.g., 20.0 g) into the distillation flask.

  • Decarboxylation: Heat the flask gently in the heating mantle or oil bath to approximately 160-170 °C.[16] You will observe the evolution of carbon dioxide gas as the solid melts and reacts. Continue heating until the gas evolution ceases. This indicates the completion of the decarboxylation step.

  • Distillation: Increase the bath temperature to 210–220 °C. The product, cyclobutanecarboxylic acid, will begin to distill.

  • Collection: Collect the fraction that boils between 189–195 °C.[15][16] This is the crude product.

  • Redistillation (Optional): For higher purity, the collected fraction can be redistilled. The pure acid has a boiling point of 191.5–193.5 °C at atmospheric pressure.[16] The expected yield is typically high (85-91%).[15]

References

Technical Support Center: Optimization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbocyclic molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common challenges associated with this synthesis. We will focus on the critical final step: the hydrolysis of the corresponding ester precursor, a stage where yield and purity are often determined.

Reaction Overview and Core Principles

The most direct and common laboratory-scale synthesis of this compound involves the hydrolysis of its methyl or ethyl ester precursor, namely Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate[1]. This process, known as saponification, is a robust and well-understood transformation. However, the inherent ring strain of the cyclobutene moiety requires careful control of reaction conditions to prevent undesired side reactions.[2]

The overall transformation is as follows:

G start Methyl 3,3-dimethyl-1- cyclobutene-1-carboxylate reagents 1. Base (e.g., KOH, NaOH) Solvent (e.g., EtOH/H₂O) Heat (Reflux) 2. Acid Workup (e.g., HCl) start->reagents product 3,3-Dimethyl-1- cyclobutene-1-carboxylic acid reagents->product caption General workflow for saponification.

Caption: General workflow for saponification.

The reaction proceeds via a base-catalyzed acyl substitution mechanism (BAC2).[3][4] In this two-step process, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide or ethoxide leaving group to yield the carboxylate salt. The final product, the free carboxylic acid, is obtained after acidification.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting ester, even after several hours. What are the likely causes and how can I fix it?

Answer: This is a common issue often related to reaction kinetics and equilibrium. The primary factors to investigate are the stoichiometry of the base, reaction temperature, and solvent system.

  • Causality & Rationale: Saponification is a second-order reaction; its rate depends on the concentration of both the ester and the hydroxide base. Insufficient base, low temperature, or poor solubility of the reactants can dramatically slow the reaction.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Use at least 1.1 to 1.5 molar equivalents of the base (e.g., KOH or NaOH). A slight excess helps drive the reaction to completion. Using only a single equivalent can lead to an equilibrium that does not favor the products.

    • Increase Temperature: Heating the reaction to reflux is a standard procedure for saponification as it significantly increases the reaction rate.[5] A common solvent system is a mixture of ethanol and water, which will typically reflux around 80-90°C.

    • Ensure Proper Solvation: The starting ester is organic-soluble, while the hydroxide base is water-soluble. A co-solvent system, such as ethanol/water or THF/water, is critical to create a homogeneous phase where the reactants can interact effectively.

    • Extend Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). If conversion is slow but steady, extending the reaction time may be all that is needed.

Data-Driven Optimization of Reaction Parameters:

ParameterSub-Optimal ConditionRecommended OptimizationRationale
Base (KOH) 1.0 eq1.2 - 1.5 eqDrives the equilibrium towards the product side.
Temperature Room TemperatureReflux (80-100°C)Increases reaction rate according to Arrhenius equation.
Solvent Single Phase (e.g., pure EtOH)Biphasic (e.g., EtOH/H₂O 2:1)Ensures solubility for both the organic ester and the inorganic base.
Time 1-2 hours2-16 hours (TLC monitored)Allows the reaction to proceed to completion, especially if kinetics are slow.

Question 2: My NMR spectrum shows the desired product, but it's contaminated with significant impurities. What side reactions could be occurring?

Answer: Impurity formation often points to reaction conditions being too harsh for the strained cyclobutene ring. While stable under many conditions, four-membered rings can undergo cleavage under extreme thermal or pH stress.[2]

  • Causality & Rationale: The primary suspect is a base-mediated ring-opening or rearrangement reaction. High concentrations of a strong base coupled with prolonged heating can provide enough energy to overcome the activation barrier for ring cleavage, leading to acyclic byproducts.

  • Troubleshooting Steps:

    • Use a Milder Base: Consider switching from NaOH or KOH to Lithium Hydroxide (LiOH). LiOH is often used for more sensitive substrates as it can effectively hydrolyze esters under milder conditions.

    • Lower the Reaction Temperature: If refluxing leads to decomposition, try running the reaction at a lower temperature (e.g., 40-50°C) for a longer period.

    • Limit Exposure to Strong Base: Ensure the workup is performed promptly once the reaction is complete. Do not let the reaction mixture sit for extended periods under strongly basic conditions after completion.

    • Consider Enzymatic Hydrolysis: For exceptionally sensitive substrates, enzymatic hydrolysis using a lipase, such as Porcine Liver Esterase (PLE) or Novozym 435, can provide unparalleled selectivity, often at neutral pH and moderate temperatures.[6]

Question 3: I have confirmed product formation via TLC/LC-MS, but I'm struggling with low recovery after the acidic workup and extraction. Where is my product going?

Answer: This is a classic workup and extraction problem. The issue lies in either incomplete protonation of the carboxylate salt or inefficient extraction from the aqueous phase.

  • Causality & Rationale: After saponification, the product exists as a water-soluble carboxylate salt (R-COO⁻K⁺). To make it soluble in an organic extraction solvent (like ethyl acetate or ether), it must be fully protonated to the neutral carboxylic acid (R-COOH). If the pH is not sufficiently low, a significant portion of the product will remain as the salt in the aqueous layer.

  • Troubleshooting Steps:

    • Ensure Complete Acidification: After cooling the reaction mixture, acidify with a strong acid like 1M or 2M HCl. Check the pH with pH paper or a meter to ensure it is ≤ 2. A common mistake is not adding enough acid to neutralize all the excess base and convert all the carboxylate to the carboxylic acid.[5]

    • Use a Saturated Brine Wash: Before extraction, adding saturated NaCl solution (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, driving more of it into the organic layer during extraction (the "salting-out" effect).

    • Perform Multiple Extractions: Never rely on a single extraction. Perform at least three separate extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). This is far more efficient than one large-volume extraction.

    • Thoroughly Dry the Organic Layer: Water dissolved in the organic extract can retain some of the polar product. Dry the combined organic extracts over an anhydrous drying agent like MgSO₄ or Na₂SO₄ before filtration and solvent removal.

G cluster_causes Potential Causes cluster_solutions Solutions q1 Low Yield or Incomplete Reaction? c1 Incomplete Conversion q1->c1 Yes c2 Product Decomposition q1->c2 Yes c3 Poor Extraction q1->c3 Yes s1 Increase Base Stoichiometry Increase Temperature Extend Reaction Time c1->s1 s2 Use Milder Base (LiOH) Lower Temperature Consider Enzymes c2->s2 s3 Ensure pH ≤ 2 Use Brine Wash Perform 3+ Extractions c3->s3 caption Troubleshooting decision tree for low yield.

References

How to remove unreacted starting materials from 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are working with 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. Achieving high purity of the final product is critical for reliable downstream applications and accurate characterization. This document provides in-depth troubleshooting and purification protocols to address common challenges encountered during its synthesis, specifically the removal of unreacted starting materials.

Frequently Asked Questions & Troubleshooting Guides
Q1: How can I remove neutral, unreacted starting materials (e.g., methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate) from my crude this compound product?

A1: The most robust and efficient method for this separation is acid-base extraction.

Scientific Principle: This technique leverages the acidic nature of your target compound, this compound. Carboxylic acids are generally insoluble or sparingly soluble in water but react with a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) to form their corresponding carboxylate salts.[1][2] These salts are ionic and, therefore, highly soluble in the aqueous phase. Neutral organic starting materials, such as the corresponding ester (methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate) or nitrile precursor, do not react with the base and will remain in the organic solvent layer.[3][4] This difference in solubility allows for a clean separation.

Comparative Data of Compounds:

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Chemical PropertyExpected Phase during Extraction
Product This compoundC₇H₁₀O₂126.15[5]AcidicAqueous (as salt)
Impurity Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylateC₈H₁₂O₂140.18[6]Neutral (Ester)Organic
Impurity 3,3-DimethylcyclobutanecarbonitrileC₇H₁₁N109.17[7]Neutral (Nitrile)Organic

Experimental Workflow: Acid-Base Extraction

This workflow outlines the separation of the acidic product from neutral impurities.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Separation cluster_3 Step 4: Product Recovery a Crude Product Mixture (Acid + Neutral Impurity) b Dissolve in Organic Solvent (e.g., Diethyl Ether) a->b c Transfer to Separatory Funnel b->c d Add Aqueous Base (e.g., 5% NaHCO₃ solution) c->d e Shake & Vent Funnel d->e f Allow Layers to Separate e->f g Aqueous Layer (Sodium 3,3-dimethyl-1-cyclobutene-1-carboxylate) f->g h Organic Layer (Neutral Impurity in Solvent) f->h i Collect Aqueous Layer g->i j Acidify with HCl (aq) to pH < 4 i->j k Precipitated Product j->k l Isolate via Suction Filtration k->l m Wash with Cold Water & Dry l->m n Pure Carboxylic Acid m->n

Caption: Acid-Base Extraction Workflow.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture (approximately 1-2 grams) in a suitable organic solvent like diethyl ether or ethyl acetate (20-40 mL) in an Erlenmeyer flask. Ensure all solids are completely dissolved.

  • Transfer: Carefully transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Expert Insight: Sodium bicarbonate is a weak base and is preferred for separating strong acids (like carboxylic acids) from very weak acids (like phenols) if they are present. For this specific separation from neutral impurities, a stronger base like 5% sodium hydroxide (NaOH) can also be used.[2][4]

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution will occur if using bicarbonate). Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The lower, denser layer will be the aqueous phase containing your dissolved carboxylate salt.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".

  • Repeat Extraction: To ensure complete extraction of the acid, add a fresh portion of the aqueous base to the organic layer remaining in the funnel. Repeat the shaking and separation process. Drain this second aqueous layer into the same "Aqueous 1" flask.

  • Product Recovery (Acidification): Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH < 4).[3] You should observe the formation of a white precipitate as the water-insoluble carboxylic acid is regenerated.

    • Causality: The strong acid protonates the carboxylate salt, converting it back to the neutral carboxylic acid, which is not soluble in water and thus precipitates out.[1]

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid cake on the filter paper with a small amount of ice-cold water to remove any residual inorganic salts. Allow the product to air dry on the filter paper, then transfer it to a watch glass for final drying in a desiccator.

Q2: My product is still impure after extraction, or it oiled out instead of precipitating. What are my next steps?

A2: If impurities persist or the product fails to solidify, recrystallization is the recommended secondary purification technique.

Scientific Principle: Recrystallization purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at a high temperature but only sparingly at a low temperature. Impurities should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor).

Protocol for Recrystallization:

  • Solvent Selection: The key is finding a suitable solvent. Test small amounts of your crude product in various solvents (e.g., hexane, ethyl acetate/hexane mixture, water). A good solvent will dissolve the product when heated but cause it to crystallize upon cooling.

  • Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration.

  • Drying: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly.

Troubleshooting Recrystallization:

IssuePotential CauseRecommended Solution
Product "oils out" The boiling point of the solvent is higher than the melting point of the product. / The solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Try adding a bit more hot solvent.
No crystals form Too much solvent was used. / The solution is not saturated.Boil off some of the solvent to increase the concentration and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor recovery The compound is too soluble in the cold solvent.Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Q3: How can I definitively confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used to confirm both the purity and structural identity of the this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure. The resulting spectra should be compared against literature values or predicted spectra to ensure the correct compound has been isolated. Impurities will present as extra, unassignable peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides a mass spectrum for each. It is excellent for assessing purity and identifying volatile impurities by their mass-to-charge ratio and fragmentation patterns.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can confirm the presence of key functional groups. For your product, you should observe a broad O-H stretch (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid.

References

Stability issues of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid (CAS 37676-90-7). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a unique molecule containing a strained cyclobutene ring and a carboxylic acid functional group. This combination of functionalities presents specific stability challenges that researchers must be aware of to ensure the reliability and reproducibility of their results. The primary stability concerns revolve around the potential for ring opening of the strained cyclobutene moiety and reactions of the carboxylic acid group.[1][2] This guide will provide a framework for understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area.[3] The container should be tightly sealed to prevent exposure to moisture and air. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability by minimizing oxidative degradation. While specific temperature recommendations can vary by supplier, refrigeration (2-8 °C) is a common practice for preserving the integrity of reactive small molecules.[1]

Q2: I've noticed a change in the color/consistency of my stored compound. What could be the cause?

A2: A physical change in the appearance of the compound, such as discoloration or clumping, often indicates degradation. This could be due to exposure to light, moisture, or elevated temperatures. It is crucial to re-analyze the purity of the material before use if any physical changes are observed.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, both the cyclobutene ring and the carboxylic acid can be sensitive to pH. Strong acidic or basic conditions can potentially catalyze the hydrolysis of the carboxylic acid group or promote the ring opening of the strained cyclobutene.[4][5][6] It is advisable to use this compound in buffered solutions and to be mindful of the pH of your reaction mixtures.

Q4: Can I dissolve the compound in any solvent for my experiments?

A4: While solubility is a key consideration, the choice of solvent can also impact stability. Protic solvents, especially at elevated temperatures, could potentially react with the compound. It is recommended to use aprotic solvents when possible, and if a protic solvent is necessary, to prepare solutions fresh and use them promptly. Always consult the supplier's datasheet for recommended solvents.

Troubleshooting Guide: Common Stability Issues

This guide provides a structured approach to troubleshooting common stability-related problems.

Problem 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock of this compound using a suitable analytical method like HPLC or GC-MS.[7][8]

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).

    • Prepare Fresh Solutions: If you are using a stock solution, it may have degraded over time. Prepare a fresh solution from solid material for your next experiment.

Problem 2: Appearance of unexpected peaks in my analytical chromatogram.
  • Potential Cause: Formation of degradation products during the experiment or storage.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Consider the likely degradation pathways:

      • Hydrolysis: The carboxylic acid can be hydrolyzed under certain conditions.[4][5]

      • Oxidation: The double bond in the cyclobutene ring is susceptible to oxidation.[9][10]

      • Ring Opening: The strained cyclobutene ring can undergo thermal or photochemically induced ring-opening to form a diene.[11]

    • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study on a small sample of the compound (see Protocol 1).[12][13][14]

    • Optimize Experimental Conditions: If degradation is occurring during your experiment, consider modifying conditions such as temperature, pH, and exposure to light.

Problem 3: Low yield in a synthetic reaction where the compound is a starting material.
  • Potential Cause: The compound is degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Reaction Mixture Over Time: Take aliquots from your reaction at different time points and analyze them to monitor the disappearance of the starting material and the appearance of any byproducts.

    • Modify Reaction Conditions:

      • Temperature: If the reaction is run at an elevated temperature, consider if a lower temperature is feasible.

      • pH: Ensure the pH of the reaction is compatible with the stability of the compound.

      • Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method.

Materials:

  • This compound

  • 0.1 M HCl (for acidic hydrolysis)

  • 0.1 M NaOH (for basic hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[7]

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Store a sample of the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

    • Photodegradation: Expose a sample of the solid compound and a solution to light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by your chosen analytical method (e.g., HPLC) to observe the formation of degradation products.

Protocol 2: Routine Purity Check

This protocol describes a general method for a routine check of the purity of your compound.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., acetonitrile)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare a standard solution of the compound with a known concentration.

  • Sample Preparation: Prepare a solution of your stored compound at the same concentration as the standard.

  • HPLC Analysis: Inject both the standard and the sample solutions into the HPLC system.

  • Data Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the chemical properties of its functional groups.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_thermal_photo Thermal/Photochemical Pathway A 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid B Ring-opened hydrolysis product A->B H₂O / H⁺ or OH⁻ C 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid D Oxidized products (e.g., epoxides, diols) C->D [O] (e.g., O₂, H₂O₂) E 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid F Ring-opened diene E->F Heat or Light (hν)

Caption: Potential degradation pathways of this compound.

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Temperature Store in a cool place (refrigeration at 2-8 °C is recommended).To minimize thermal degradation and potential ring-opening.
Light Protect from light. Store in an amber vial or in the dark.To prevent photochemical reactions, such as ring-opening.
Moisture Store in a tightly sealed container in a dry environment.To prevent hydrolysis of the carboxylic acid.[4][5]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).To minimize oxidative degradation of the cyclobutene double bond.
pH Avoid strongly acidic or basic conditions.To prevent acid/base-catalyzed degradation.[6]

References

Navigating the Synthesis and Scale-Up of 3,3-Dimethyl-1-cyclobutene-1-carboxylic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deeper understanding of the underlying chemistry and practical solutions to common challenges encountered in the laboratory and during process development. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may face.

Section 1: Understanding the Synthetic Landscape

The synthesis of highly substituted, strained ring systems like this compound presents a unique set of challenges. The inherent ring strain of the cyclobutene moiety can drive side reactions, and steric hindrance from the gem-dimethyl group can impede reactivity. A common and logical synthetic approach involves the olefination of a suitable cyclobutanone precursor, often via a Wittig-type reaction. This guide will focus on troubleshooting this plausible and widely applicable synthetic strategy.

dot

Preventing isomerization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid (CAS: 37676-90-7)[1][2]. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this unique strained-ring building block. Due to its inherent ring strain and reactive functional groups, preventing unintended isomerization is critical for ensuring experimental success and product purity. This document provides in-depth answers to common questions, troubleshooting protocols, and best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to isomerization?

The primary reason for the compound's reactivity is the significant ring strain inherent in the four-membered cyclobutene ring. This strain makes the ring susceptible to opening under certain conditions to form more stable, acyclic structures. The main pathway of concern is a thermally induced electrocyclic ring-opening reaction to form a substituted 1,3-butadiene derivative.[3][4] This process is often irreversible and leads to a complete loss of the desired cyclobutene scaffold.

Additionally, the presence of the carboxylic acid and the double bond can make the molecule susceptible to acid- or base-catalyzed rearrangements.[5][6][7] Protic acids, Lewis acids, or strong bases can potentially initiate reactions that lead to isomerization or degradation.

Q2: I am observing a new, less polar impurity in my sample upon storage or after a reaction. What could it be?

If you observe a new impurity, particularly after heating, it is highly probable that you are seeing the product of thermal ring-opening. The isomerization of this compound would likely yield 2,4-dimethylpenta-1,3-diene-3-carboxylic acid . This diene is a more stable, conjugated acyclic molecule. The process is illustrated below.

Isomerization_Pathway cluster_start Strained Reactant cluster_product Ring-Opened Product Reactant 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid Product 2,4-Dimethylpenta-1,3-diene- 3-carboxylic acid Reactant->Product Δ (Heat) Electrocyclic Ring Opening

Caption: Potential thermal isomerization of the cyclobutene ring.

This transformation results in a loss of the strained four-membered ring, which is a highly exothermic and often favorable process.[4]

Q3: Can my reaction conditions or work-up procedures cause this isomerization?

Absolutely. Beyond simple heating, several common laboratory conditions can trigger degradation:

  • High Temperatures: Any step involving heating, such as refluxing in a high-boiling solvent or distillation, poses a significant risk. Cyclobutenes are known to undergo thermal rearrangements.[3][8][9]

  • Strong Acids: Exposure to strong Brønsted or Lewis acids can catalyze isomerization, potentially via carbocation intermediates.[5][6][7] This is a critical consideration during acidic aqueous work-ups or in reactions employing acid catalysts.

  • Strong Bases: While less common for this specific rearrangement, strong bases could potentially lead to other unwanted side reactions or deprotonation-rearrangement pathways.

  • Transition Metals: Certain transition metal catalysts, particularly those used in hydrogenation or cross-coupling, could potentially coordinate to the double bond and facilitate ring-opening or other rearrangements.[10]

Troubleshooting Guide & Protocols

This section provides solutions to specific problems you may encounter during the handling, storage, or use of this compound.

Problem 1: Compound purity decreases over time in storage.

This indicates that the storage conditions are not optimal. The primary goal is to mitigate thermal degradation and prevent exposure to atmospheric contaminants that could catalyze decomposition.

Solution: Protocol for Optimal Long-Term Storage

  • Aliquot the Sample: Upon receiving, if you do not plan to use the entire amount at once, aliquot the solid material into smaller, single-use vials. This minimizes the number of times the main stock is warmed to room temperature and exposed to air.

  • Use Inert Gas: Before sealing, flush each vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Seal Tightly: Use vials with tight-fitting, high-quality caps, preferably with PTFE liners, to ensure an airtight seal.

  • Store Cold and Dark: Place the sealed vials inside a secondary container and store them in a freezer at or below -20°C.[11] The dark environment prevents potential photochemical reactions.

  • Log and Label: Clearly label each vial with the compound name, date, and amount. Maintain a log to track usage.

ParameterRecommendationRationale
Temperature ≤ -20°CMinimizes thermal energy, significantly slowing the rate of potential electrocyclic ring-opening.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Container Amber Glass Vial with PTFE CapProtects from light and provides an inert, well-sealed environment.[12][13]
Handling Aliquot upon receiptReduces freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Problem 2: Significant impurity formation is observed after an aqueous work-up.

This strongly suggests that the pH of your aqueous phase or the temperature during extraction is causing isomerization.

Solution: Protocol for a Mild Reaction Work-up

  • Avoid High Temperatures: If the reaction was run at an elevated temperature, ensure it is cooled to room temperature or below (0-5°C) before beginning the work-up.

  • Use Buffered or Weakly Acidic/Basic Solutions:

    • Instead of strong acids like 1M HCl for quenching, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like citric acid.

    • When washing, use brine (saturated NaCl solution) instead of plain water to minimize the dissolution of the product in the aqueous layer and reduce emulsion formation.

  • Minimize Contact Time: Perform extractions quickly and efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

  • Dry and Concentrate Cold:

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and immediately concentrate the solvent.

    • Use a rotary evaporator with the water bath at a low temperature (≤ 30°C) to remove the solvent. For very sensitive applications, consider removing the solvent under high vacuum without external heating.

Troubleshooting_Workflow start Purity Issue Detected (e.g., by NMR, LC-MS) q1 When was the impurity observed? start->q1 storage During Storage q1->storage Storage workup Post-Reaction / Work-up q1->workup Work-up purification Post-Purification q1->purification Purification sol_storage Implement Optimal Storage Protocol (See Table 1) storage->sol_storage sol_workup Implement Mild Work-up Protocol (Low Temp, Buffered pH) workup->sol_workup sol_purification Use Low-Temperature Chromatography (Avoid heat during solvent removal) purification->sol_purification

Caption: Decision workflow for troubleshooting purity issues.

References

Validation & Comparative

Analytical methods for the characterization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and comparison of analytical methodologies for the structural elucidation and purity assessment of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere protocols to explain the causal reasoning behind methodological choices, ensuring a robust and validated characterization workflow.

Introduction: The Significance of Rigorous Characterization

This compound is a unique molecular scaffold featuring a strained four-membered ring, a site of unsaturation, and a carboxylic acid moiety. Cyclobutane derivatives are increasingly utilized in medicinal chemistry for their ability to impart specific conformational constraints and metabolic stability to drug candidates[1]. The inherent ring strain and diverse functional groups in the target molecule necessitate a multi-faceted analytical approach to confirm its identity, purity, and stability. An incorrect structural assignment or failure to detect critical impurities can have profound consequences on downstream applications, from synthetic utility to biological activity.

This guide details a suite of orthogonal analytical techniques, providing not only the "how" but the "why" for each method. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis, we can construct a self-validating analytical package that provides an unambiguous profile of the molecule.

Recommended Analytical Workflow

A logical and efficient characterization of this compound begins with non-destructive techniques to confirm the core structure and functional groups, followed by methods to assess purity and thermal stability.

G cluster_0 Primary Structural Elucidation cluster_1 Purity & Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) HPLC HPLC / UPLC (Purity, Stability) NMR->HPLC Structural Info informs method development MS Mass Spectrometry (HRMS, GC-MS) MS->HPLC IR FTIR Spectroscopy IR->HPLC Thermal Thermal Analysis (TGA, DSC) HPLC->Thermal Purity confirmed before thermal property testing Sample Sample of 3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid Sample->NMR Molecular Connectivity & Functional Groups Sample->MS Molecular Weight & Fragmentation Sample->IR Key Functional Groups (C=O, O-H, C=C)

Caption: Recommended workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: The choice of 2D NMR experiments like COSY and HSQC is critical. Due to the strained cyclobutene ring, proton and carbon signals may appear in unexpected regions. These experiments provide correlational data that definitively links protons to their directly attached carbons (HSQC) and to neighboring protons (COSY), removing ambiguity in assignments.

Expected ¹H NMR Data

Predicted data is based on analysis of similar structures, such as the methyl and ethyl esters of the target acid and related cyclobutane derivatives.[2][3][4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOH The acidic proton is typically deshielded and exhibits a broad signal.
~6.5-7.0Triplet (t) or Singlet1H=C-H The vinylic proton on the cyclobutene ring. Its multiplicity depends on coupling to the CH₂ protons.
~2.5-2.8Doublet (d) or Singlet2H-CH₂- The methylene protons on the cyclobutene ring. They are adjacent to the vinylic proton.
~1.2-1.4Singlet (s)6H-C(CH₃)₂ The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a strong singlet.
Expected ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-175-COOH The carbonyl carbon of the carboxylic acid is highly deshielded.
~140-145=C-COOH The quaternary vinylic carbon attached to the carboxylic acid.
~130-135=C-H The tertiary vinylic carbon.
~45-50-CH₂- The methylene carbon in the strained ring.
~35-40-C(CH₃)₂ The quaternary aliphatic carbon.
~25-30-CH₃ The equivalent methyl carbons.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: Deuterated solvents are essential to prevent large solvent signals from obscuring the analyte's proton signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire data on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in cyclic molecules.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Mass Spectrometry (MS): Unveiling the Molecular Weight

MS is a destructive technique that provides the molecular weight of the compound, offering powerful confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

Expertise & Causality: Electrospray ionization (ESI) in negative mode is the preferred method for this acidic compound, as it readily forms the [M-H]⁻ ion. This provides a clear signal for the deprotonated molecule. Coupling Gas Chromatography with MS (GC-MS) can also be used, which offers the dual benefit of separating volatile impurities while providing fragmentation patterns that can aid in structural confirmation.[5]

Expected Data
  • Molecular Formula: C₇H₁₀O₂

  • Monoisotopic Mass: 126.0681 Da

  • HRMS (ESI-): Expected [M-H]⁻ ion at m/z 125.0608. Causality: HRMS provides an exact mass measurement to four or more decimal places, allowing for the unambiguous determination of the elemental composition.

  • GC-MS Fragmentation: Expect to see fragmentation patterns corresponding to the loss of COOH (m/z 45) and subsequent ring fragmentation.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use ESI in negative ion mode. Set the capillary voltage and other source parameters to optimize the signal for the target m/z.

  • Mass Analysis: Acquire data using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its measured exact mass to the theoretical value for C₇H₉O₂⁻. The difference should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid, non-destructive technique perfect for identifying the key functional groups present in the molecule. It provides excellent confirmatory evidence for the carboxylic acid and alkene moieties.

Expertise & Causality: The carboxylic acid functional group has two highly characteristic vibrations: a broad O-H stretch and a sharp C=O stretch. The position of the C=O stretch can be influenced by conjugation with the C=C double bond, typically shifting it to a lower wavenumber. The presence of these distinct peaks provides strong, immediate evidence for the proposed structure.

Expected Absorption Bands

Data is based on typical values for unsaturated carboxylic acids.[4][6]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1680-1710C=O stretchCarboxylic Acid (conjugated)
~1640-1660C=C stretchAlkene (in cyclobutene)
~2950-3000C-H stretchAlkyl (sp³)
~3010-3050=C-H stretchAlkene (sp²)
Experimental Protocol: FTIR (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Chromatographic Methods: Quantifying Purity

Chromatography is essential for determining the purity of the compound and for separating it from starting materials, byproducts, or degradation products.

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse method for non-volatile, polar compounds like carboxylic acids.[7] The carboxylic acid group contains a chromophore (C=O) that allows for detection around 210-220 nm. An acidic mobile phase (e.g., containing 0.1% formic or trifluoroacetic acid) is used to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape. The stability of cyclobutene derivatives can be monitored using HPLC by tracking the appearance of degradation products over time.[8]

Experimental Protocol: RP-HPLC
  • System: An HPLC or UPLC system equipped with a C18 column and a UV/Vis or PDA detector.

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 5% B to 95% B over 10 minutes. Causality: The gradient elution ensures that compounds with a wide range of polarities can be eluted and separated effectively.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Injection: Inject 5-10 µL of the sample.

  • Detection: Monitor the elution profile at 210 nm.

  • Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Thermal Analysis: Assessing Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability, melting point, and decomposition profile of the material. This is critical for determining appropriate storage and handling conditions. The thermal decomposition of carboxylic acids can proceed through various pathways, including decarboxylation.[9][10]

Expected Data
  • DSC: An endothermic peak corresponding to the melting point of the compound.

  • TGA: A mass loss profile showing the temperature at which the compound begins to decompose. The decomposition of carboxylic acids can be complex, potentially involving multiple steps.[11][12]

Experimental Protocol: TGA/DSC
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Setup: Place the sample pan in the instrument furnace alongside an empty reference pan.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analysis: Determine the onset of decomposition from the TGA curve and the melting point from the DSC thermogram.

Comparative Summary of Techniques

TechniqueInformation ProvidedSample AmountDestructive?Primary Application
NMR Detailed molecular structure, connectivity5-10 mgNoStructural Elucidation
HRMS Exact mass, molecular formula<1 mgYesFormula Confirmation
FTIR Functional groups present<1 mgNoFunctional Group ID
HPLC Purity, number of components<1 mgYes (sample lost)Purity & Stability
TGA/DSC Thermal stability, melting point3-5 mgYesPhysical Properties

Conclusion

The characterization of this compound demands a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational structural data, it must be corroborated by MS for molecular formula confirmation and FTIR for functional group identification. Chromatographic methods are non-negotiable for establishing purity, and thermal analysis provides crucial data on material stability. By following the integrated workflow described in this guide, researchers can ensure a comprehensive and self-validating characterization, leading to reliable and reproducible scientific outcomes.

References

A Senior Scientist's Guide to the Structural Elucidation of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. For researchers in drug development and organic synthesis, accurate structural determination of novel scaffolds is paramount. Small, strained ring systems like cyclobutenes present unique challenges in spectral interpretation due to unusual chemical shifts and coupling constants influenced by ring strain and conformation.

This document moves beyond a simple data report. It offers a comparative analysis, grounding the spectral assignments of our target molecule against the foundational data of unsubstituted cyclobutene. We will explore the causal effects of the gem-dimethyl and carboxylic acid substituents on the spectrum, providing a predictive framework that can be applied to related structures. Every assignment is rationalized, and a comprehensive experimental protocol is provided to serve as a self-validating system for researchers aiming to replicate or adapt these methods.

The Challenge of the Strained Ring: Interpreting Cyclobutene NMR

The cyclobutene ring is not a planar square; it exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1] This conformational dynamic, combined with the inherent ring strain, significantly impacts the electronic environment of the nuclei, leading to chemical shifts and coupling constants that can deviate from those observed in more flexible acyclic or larger ring systems. For instance, the ¹H NMR spectrum of unsubstituted cyclobutene shows vinylic protons at approximately 5.95 ppm and allylic methylene protons at a surprisingly downfield 2.57 ppm, with the corresponding ¹³C signals at 117.2 ppm and 31.3 ppm, respectively.[2] Understanding these baseline values is critical to dissecting the influence of substituents.

Predicted ¹H and ¹³C NMR Assignments for this compound

In the absence of a publicly available, peer-reviewed spectrum for this specific molecule, we present a detailed prediction based on established NMR principles and data from analogous structures. The numbering convention used for assignment is shown below.

Caption: Atom numbering for NMR assignment.

¹H NMR Spectral Analysis (Predicted)
  • Carboxylic Acid Proton (-COOH): Expected to appear as a broad singlet in the range of 10.0 - 12.0 ppm . This significant downfield shift is characteristic of acidic protons, which are highly deshielded and often participate in hydrogen bonding.[3]

  • Vinylic Proton (H-2): Predicted to be a singlet at approximately 6.5 - 7.0 ppm . The baseline for the parent cyclobutene is ~5.95 ppm.[2] The adjacent carboxylic acid group exerts a strong deshielding effect through-bond (inductive effect) and through-space (anisotropy), shifting this proton significantly downfield. The signal is expected to be a singlet or a very finely split multiplet, as the vicinal coupling to the allylic protons (⁴J) in cyclobutene systems is typically very small or negligible (~0-1 Hz).[4]

  • Methylene Protons (H-4): Predicted to appear as a singlet around 2.6 - 2.8 ppm . In unsubstituted cyclobutene, these protons are at ~2.57 ppm.[2] The gem-dimethyl group at C-3 will have a minor electronic effect. This signal represents two equivalent protons.

  • Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet is predicted at approximately 1.2 - 1.4 ppm , integrating to six protons. These two methyl groups are chemically equivalent due to free rotation and are situated on a quaternary carbon, preventing any coupling to other protons.

¹³C NMR Spectral Analysis (Predicted)
  • Carboxylic Carbon (-COOH): The carbonyl carbon is expected in the 170 - 175 ppm range. Carboxylic acid carbons are typically less deshielded than those of aldehydes or ketones.[3]

  • Vinylic Carbon C-1 (-C-COOH): This quaternary carbon, directly attached to the electron-withdrawing carboxylic acid, is predicted to be significantly downfield, around 145 - 150 ppm .

  • Vinylic Carbon C-2 (-CH=): This protonated vinylic carbon is predicted to be in the region of 135 - 140 ppm . Compared to the parent cyclobutene (~117.2 ppm), both vinylic carbons are shifted downfield due to the conjugation with the carboxyl group.[2]

  • Methylene Carbon (C-4): Expected around 33 - 36 ppm . This is slightly downfield from the parent cyclobutene (~31.3 ppm) due to the overall substitution pattern.[2]

  • Quaternary Carbon (C-3): The carbon bearing the gem-dimethyl groups is predicted to be in the 40 - 45 ppm range.

  • Methyl Carbons (-C(CH₃)₂): These two equivalent carbons are expected to produce a single signal around 25 - 30 ppm .

Comparative Data Summary

The following table provides a side-by-side comparison of the predicted NMR data for this compound against the experimental data for the parent cyclobutene molecule.

Assignment This compound (Predicted) Cyclobutene (Experimental) [2]Rationale for Shift
¹H NMR
-COOH10.0 - 12.0 ppm (s, 1H)N/ACharacteristic acidic proton.
Vinylic H-26.5 - 7.0 ppm (s, 1H)5.95 ppm (t, 2H)Deshielding by adjacent -COOH group.
Methylene H-42.6 - 2.8 ppm (s, 2H)2.57 ppm (d, 4H)Minor substituent effects.
Methyl -CH₃1.2 - 1.4 ppm (s, 6H)N/AStandard alkyl region.
¹³C NMR
-C OOH170 - 175 ppmN/ACharacteristic carboxyl carbon.
Vinylic C -1145 - 150 ppm117.2 ppmDeshielding by direct attachment of -COOH.
Vinylic C -2135 - 140 ppm117.2 ppmDeshielding by conjugation with -COOH.
C -340 - 45 ppmN/AQuaternary carbon in a strained ring.
C -433 - 36 ppm31.3 ppmMinor substituent effects.
-C H₃25 - 30 ppmN/AStandard alkyl region.

Experimental Protocol for Spectral Verification

To validate the predicted assignments, a suite of NMR experiments should be performed. The following protocol outlines a robust, self-validating workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve ~10-15 mg of sample in ~0.7 mL of CDCl3 prep2 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 ¹H NMR Acquisition (16 scans, 2s relaxation delay) prep3->acq1 Insert Sample acq2 ¹³C{¹H} NMR Acquisition (1024 scans, 2s relaxation delay) acq1->acq2 proc1 Apply Fourier Transform & Phase Correction acq2->proc1 acq3 2D COSY (Correlation Spectroscopy) exp_cosy COSY: Confirms lack of H-H coupling. acq3->exp_cosy acq4 2D HSQC (Heteronuclear Single Quantum Coherence) exp_hsqc HSQC: Correlates each proton signal to its directly attached carbon. acq4->exp_hsqc acq5 2D HMBC (Heteronuclear Multiple Bond Correlation) proc5 Confirm assignments using 2D data exp_hmbc HMBC: Establishes long-range (2-3 bond) C-H correlations, crucial for assigning quaternary carbons (C-1, C-3, COOH). acq5->exp_hmbc proc2 Calibrate spectra to TMS (0 ppm) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Assign ¹H and ¹³C signals proc3->proc4 proc4->proc5

Caption: Recommended workflow for NMR data acquisition and analysis.

Methodology Details:

  • Sample Preparation: Deuterated chloroform (CDCl₃) is a suitable solvent. The carboxylic acid proton may exchange with residual water; observation can be enhanced by using a very dry solvent or by running the experiment in DMSO-d₆.

  • ¹H NMR: A standard proton experiment will quickly establish the chemical shifts and integrations of the proton-bearing fragments.

  • ¹³C{¹H} NMR: A proton-decoupled carbon experiment will provide the chemical shifts of all unique carbon atoms.

  • 2D HSQC: This experiment is essential for unambiguously linking the proton signals for H-2, H-4, and the methyl groups to their corresponding carbon signals (C-2, C-4, and the methyl carbons).

  • 2D HMBC: This is the key experiment for confirming the structure. It will reveal correlations over two and three bonds. Key expected correlations include:

    • The vinylic proton (H-2) correlating to the quaternary carbons C-1, C-3, and C-4.

    • The methylene protons (H-4) correlating to vinylic carbons C-1 and C-2, and the quaternary carbon C-3.

    • The methyl protons correlating to C-3, C-2, and C-4.

    • The carboxylic acid proton (if observed) correlating to C-1 and the carbonyl carbon.

By following this comprehensive approach, researchers can confidently assign the structure of this compound and build a reliable dataset for this and other novel cyclobutene-based compounds.

References

A Comparative Guide to the Synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, strained ring systems such as cyclobutene derivatives have garnered significant attention. Among these, 3,3-dimethyl-1-cyclobutene-1-carboxylic acid stands out as a valuable building block, offering a unique conformational rigidity and a strategic substitution pattern. Its synthesis, however, presents a unique set of challenges. This guide provides a comprehensive comparison of the primary synthetic methodologies for this target molecule, supported by experimental data and detailed protocols to empower researchers in selecting the optimal route for their specific needs.

This guide will explore two principal synthetic strategies:

  • Method 1: [2+2] Cycloaddition-Elimination Strategy

  • Method 2: Halogenation-Elimination-Carboxylation Strategy

We will delve into the mechanistic underpinnings, experimental intricacies, and a comparative analysis of these approaches to provide a holistic understanding of the synthesis of this important cyclobutene derivative.

Method 1: The [2+2] Cycloaddition-Elimination Pathway

This elegant and often high-yielding approach constructs the cyclobutane ring first through a [2+2] cycloaddition reaction, followed by the introduction of the double bond via an elimination step. A well-documented route for the synthesis of the methyl ester of the target molecule, methyl 3,3-dimethylcyclobutene-1-carboxylate, utilizes the reaction of an enamine with an acrylic ester, followed by methylation and base-induced elimination. The final carboxylic acid can then be obtained by hydrolysis.

Mechanistic Rationale

The cornerstone of this method is the thermally induced [2+2] cycloaddition between an electron-rich enamine and an electron-deficient alkene (methyl acrylate). This reaction proceeds through a zwitterionic intermediate to form a substituted cyclobutane. Subsequent quaternization of the amino group with methyl iodide transforms it into a good leaving group. Finally, treatment with a base facilitates an E2 elimination, yielding the desired cyclobutene ring system.

Diagram of the [2+2] Cycloaddition-Elimination Pathway

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Quaternization cluster_2 Step 3: Elimination cluster_3 Step 4: Hydrolysis Enamine N-(2-methylprop-1-en-1-yl)piperidine Cycloadduct Methyl 2-(piperidin-1-yl)-3,3-dimethylcyclobutane-1-carboxylate Enamine->Cycloadduct + Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Cycloadduct + Quaternary_Salt Quaternary Ammonium Salt Cycloadduct->Quaternary_Salt + CH3I Methyl_Ester Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate Quaternary_Salt->Methyl_Ester + Base Final_Product This compound Methyl_Ester->Final_Product + H3O+

Caption: Synthetic workflow for Method 1.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(piperidin-1-yl)-3,3-dimethylcyclobutane-1-carboxylate

  • In a round-bottom flask, N-(2-methylprop-1-en-1-yl)piperidine and methyl acrylate are combined in a suitable solvent such as acetonitrile.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the cycloadduct.

Step 2: Quaternization of the Cycloadduct

  • The purified cycloadduct is dissolved in a suitable solvent like acetone.

  • An excess of methyl iodide is added to the solution.

  • The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours), during which the quaternary ammonium salt precipitates.

  • The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Step 3: Elimination to form Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

  • The quaternary ammonium salt is suspended in a suitable solvent, such as methanol.

  • A strong base, for instance, sodium methoxide in methanol, is added to the suspension.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the elimination reaction.

  • After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and the solvent is evaporated to give the crude methyl ester, which can be purified by distillation.

Step 4: Hydrolysis to this compound

  • The purified methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • The mixture is heated under reflux until the hydrolysis is complete.

  • The reaction mixture is cooled, and the alcohol is removed under reduced pressure.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Method 2: The Halogenation-Elimination-Carboxylation Approach

This alternative strategy involves the initial formation of the 3,3-dimethylcyclobutene core, followed by the introduction of the carboxylic acid functionality. This multi-step process begins with a suitable cyclobutane precursor, which is halogenated and then subjected to an elimination reaction to generate the cyclobutene. The final carboxylation is typically achieved via a lithiation-carboxylation sequence.

Mechanistic Rationale

The synthesis commences with the bromination of a suitable starting material to produce 3-bromo-1,1-dimethylcyclobutane. Subsequent treatment with a strong, non-nucleophilic base induces an E2 elimination to form 3,3-dimethylcyclobutene. The vinylic proton of the cyclobutene can then be deprotonated with a strong organolithium base to form a vinyllithium species. This nucleophilic intermediate is then quenched with carbon dioxide to afford the lithium carboxylate, which upon acidic workup yields the target carboxylic acid.

Diagram of the Halogenation-Elimination-Carboxylation Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Elimination cluster_2 Step 3: Lithiation cluster_3 Step 4: Carboxylation Starting_Material 3,3-Dimethylcyclobutanol Bromo_Intermediate 3-Bromo-1,1-dimethylcyclobutane Starting_Material->Bromo_Intermediate + PBr3 or HBr Cyclobutene 3,3-Dimethylcyclobutene Bromo_Intermediate->Cyclobutene + Strong Base (e.g., t-BuOK) Vinyllithium 1-Lithio-3,3-dimethylcyclobutene Cyclobutene->Vinyllithium + n-BuLi or s-BuLi Final_Product This compound Vinyllithium->Final_Product 1. CO2 2. H3O+

Caption: Synthetic workflow for Method 2.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-1,1-dimethylcyclobutane

Step 2: Synthesis of 3,3-Dimethylcyclobutene

  • 3-Bromo-1,1-dimethylcyclobutane is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred until the elimination is complete.

  • The reaction is quenched with water, and the product is extracted with a low-boiling organic solvent.

  • The organic layer is washed, dried, and the volatile 3,3-dimethylcyclobutene is carefully isolated by distillation.

Step 3 & 4: Lithiation and Carboxylation of 3,3-Dimethylcyclobutene

  • A solution of 3,3-dimethylcyclobutene in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • An organolithium reagent, such as n-butyllithium or sec-butyllithium, is added dropwise to the solution. The reaction is stirred at this temperature for a period to ensure complete formation of the vinyllithium species.

  • Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction mixture is allowed to warm to room temperature.

  • An acidic workup (e.g., with dilute HCl) is performed to protonate the carboxylate.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

Comparative Analysis

FeatureMethod 1: [2+2] Cycloaddition-EliminationMethod 2: Halogenation-Elimination-Carboxylation
Overall Yield Generally moderate to high yields have been reported for analogous systems.Can be variable, highly dependent on the efficiency of each step, particularly the lithiation and carboxylation.
Reagents & Conditions Utilizes common reagents, though methyl iodide is toxic and requires careful handling. The elimination step uses a strong base.Requires a brominating agent, a strong base for elimination, and a highly reactive and pyrophoric organolithium reagent, necessitating strict anhydrous and inert conditions.
Scalability The [2+2] cycloaddition and subsequent steps are generally scalable.The use of cryogenic temperatures and organolithium reagents can present challenges for large-scale synthesis.
Stereo/Regiocontrol The regiochemistry of the cycloaddition is well-defined.The carboxylation step is highly regioselective at the vinylic position.
Substrate Scope The enamine and acrylate components can potentially be varied to introduce other functionalities.The synthesis of the initial halogenated cyclobutane can be a limiting factor.
Safety Considerations Use of toxic methyl iodide.Use of corrosive brominating agents and pyrophoric organolithium reagents.

Conclusion for the Senior Application Scientist

Both synthetic strategies present viable pathways to this compound, each with its own set of advantages and challenges.

Method 1, the [2+2] Cycloaddition-Elimination strategy , appears to be the more established and potentially higher-yielding route based on available literature for similar structures. It relies on a powerful ring-forming reaction and a reliable elimination sequence. While it involves multiple steps, the procedures are generally well-understood and amenable to scale-up. The primary safety concern is the use of methyl iodide.

Method 2, the Halogenation-Elimination-Carboxylation approach , offers a more convergent synthesis of the carbon skeleton, but introduces the complexity and hazards associated with organolithium chemistry. The success of this route is heavily contingent on the efficient synthesis of the brominated precursor and the careful execution of the low-temperature lithiation and carboxylation steps. This method might be more suitable for smaller-scale syntheses or when specific precursors for this route are readily available.

For researchers in drug development and process chemistry, Method 1 is likely the preferred starting point for optimization and scale-up due to its more predictable nature and avoidance of highly sensitive organometallic intermediates in the final carboxylation step. However, the choice of synthesis will ultimately depend on the specific expertise, available resources, and safety infrastructure of the laboratory. Further investigation and optimization of either route will be crucial for the efficient and safe production of this valuable synthetic building block.

The Strategic Duel in Drug Design: Cyclobutene vs. Cyclopropane Carboxylic Acids as Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Medicinal Chemists

In the intricate world of drug discovery, the choice of molecular scaffolds is a critical determinant of a candidate's ultimate success. Small, strained ring systems, in particular, have emerged as powerful tools for medicinal chemists to finely tune the properties of drug molecules. Among these, cyclopropane and cyclobutene carboxylic acids have garnered significant attention as versatile bioisosteres. This guide provides a comprehensive comparative analysis of these two moieties, delving into their distinct physicochemical properties, metabolic stability profiles, and impact on receptor binding. By understanding the subtle yet significant differences between these strained rings, researchers can make more informed decisions in the rational design of novel therapeutics.

The Allure of Strained Rings: A Conformational Advantage

The incorporation of small, strained rings like cyclopropane and cyclobutene into drug candidates offers a distinct advantage over more flexible aliphatic chains. The inherent ring strain forces a more rigid conformation, which can pre-organize a molecule into its bioactive conformation for optimal interaction with a biological target.[1] This conformational restriction can lead to significant gains in binding potency and selectivity, while minimizing off-target effects.

Flexible Alkyl Chain Flexible Alkyl Chain Bioactive Conformation Bioactive Conformation Flexible Alkyl Chain->Bioactive Conformation High-energy transition Strained Ring System Strained Ring System Strained Ring System->Bioactive Conformation Pre-organized Biological Target Biological Target Bioactive Conformation->Biological Target Optimal Binding cluster_0 Cyclopropane Carboxylic Acid cluster_1 Cyclobutene Carboxylic Acid CPA Metabolically Robust CBEA Potential Metabolic Hotspot Epoxidation Epoxidation CBEA->Epoxidation Hydration Hydration CBEA->Hydration CYP450 Enzymes CYP450 Enzymes CYP450 Enzymes->CPA Resistant CYP450 Enzymes->CBEA Potential Target

References

A Comparative Guide to the Definitive Structural Validation of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the analytical techniques used for the structural elucidation of small molecules, centered on the validation of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. We will explore the capabilities and limitations of spectroscopic methods and demonstrate why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for absolute structure determination in pharmaceutical and chemical research.

Introduction: The Imperative of Unambiguous Structural Proof

In drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is not an academic detail—it is the very foundation of its biological activity, safety profile, and intellectual property. For novel chemical entities like this compound, a substituted cyclobutene, the presence of a strained ring system and stereochemical considerations makes absolute structural confirmation a critical step. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide essential clues to a molecule's connectivity and functional groups, they can sometimes leave room for ambiguity. This guide details the multi-technique approach to characterization, culminating in the definitive validation provided by X-ray crystallography.

Chapter 1: The Initial Characterization - A Spectroscopic Approach

Before undertaking the rigorous process of X-ray crystallography, a foundational understanding of the molecule is established using rapid, solution-state spectroscopic techniques. This initial data builds confidence in the proposed structure and confirms the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the cornerstone of molecular structure determination in solution. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton.

  • Expertise in Practice: For this compound, we anticipate specific chemical shifts and coupling patterns. The gem-dimethyl groups on the C3 carbon should appear as a sharp singlet in the ¹H NMR spectrum, while the methylene protons at C4 and the vinylic proton at C2 will exhibit characteristic shifts. The carboxylic acid proton is expected to be a broad singlet far downfield (>10 ppm).[1][2][3] The number of unique signals in both the proton and carbon spectra must align with the proposed molecular symmetry. Any deviation would immediately signal an incorrect structure or the presence of impurities.

| Table 1: Predicted NMR Spectroscopic Data for this compound | | :--- | :--- | :--- | | Technique | Predicted Chemical Shift (δ, ppm) | Assignment | | ¹H NMR | ~1.2 | -C(CH ₃)₂ (Singlet, 6H) | | | ~2.5 | -CH ₂- (Singlet or complex multiplet, 2H) | | | ~6.0 | =CH - (Singlet or complex multiplet, 1H) | | | >10 | -COOH (Broad singlet, 1H) | | ¹³C NMR | ~30 | -C (CH₃)₂ | | | ~35 | -C H₂- | | | ~120 | =C H- | | | ~140 | =C -COOH | | | ~170 | -C OOH |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is highly effective for the rapid confirmation of key functional groups. The vibrational frequencies of bonds act as molecular fingerprints.

  • Expertise in Practice: The most prominent features in the IR spectrum of our target molecule are the absorptions from the carboxylic acid group.[4][5] A very broad O-H stretch is expected from approximately 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state or in concentrated solutions.[1][6] The carbonyl (C=O) stretch will present as a strong, sharp peak around 1700 cm⁻¹. The presence of the carbon-carbon double bond within the cyclobutene ring is confirmed by a C=C stretching vibration, typically around 1640 cm⁻¹.

| Table 2: Characteristic IR Absorption Frequencies | | :--- | :--- | :--- | | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | | O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | | C-H stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | | C=O stretch (Carbonyl) | 1680 - 1730 | Strong, Sharp | | C=C stretch (Alkene) | 1620 - 1680 | Medium | | C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer clues that support the proposed structure. For carboxylic acids, a characteristic fragmentation is the loss of the hydroxyl group (-OH, 17 amu) and the subsequent loss of carbon monoxide (-CO, 28 amu).[7]

Chapter 2: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

While spectroscopic methods provide compelling evidence, they describe an averaged structure from a large ensemble of molecules in solution or bulk material. SCXRD stands alone in its ability to provide a precise, three-dimensional map of the atomic positions within a single crystal, yielding unambiguous data on bond lengths, bond angles, and stereochemistry.[8][9][10]

The Causality Behind the Method

The choice to pursue SCXRD is driven by the need for certainty. In a regulatory environment, "probable" is insufficient. SCXRD is the definitive experiment because it moves from inferring connectivity to directly observing the atomic framework. The resulting crystal structure is a self-validating system; the calculated diffraction pattern from the solved structure must match the experimentally observed pattern with a very low residual error (R-factor).

Below is the comprehensive workflow for the structural validation of this compound via SCXRD.

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination cluster_validation Phase 4: Validation & Reporting synthesis Synthesis & Purification crystallization Crystal Growth (Solvent Screening) synthesis->crystallization High Purity Material mounting Crystal Selection & Mounting crystallization->mounting High Quality Single Crystal collection X-ray Diffraction Data Collection mounting->collection Mounted on Goniometer solution Structure Solution (Phase Problem) collection->solution Diffraction Pattern Data refinement Structural Refinement (Least-Squares) solution->refinement Initial Atomic Model validation Data Validation (CIF Check) refinement->validation Refined Structural Model reporting Final Structure & Report validation->reporting Validated CIF File

Caption: Workflow for structural validation by SCXRD.

Experimental Protocol: SCXRD Analysis
  • Synthesis and Purification: The title compound is synthesized via established organic chemistry routes.[11][12] Purity is paramount and must be >99%, as confirmed by NMR and HPLC, to avoid introducing defects into the crystal lattice.

  • Crystallization: This is the most critical and often challenging step. A systematic solvent screening is performed.[13] Slow evaporation is a common and effective technique. Solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol, acetonitrile, and mixtures thereof) are screened to find conditions that yield single, well-diffracting crystals, typically 0.1-0.3 mm in size.[14]

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it has sharp edges and no visible fractures. It is mounted on a goniometer head, often using cryo-oil, and flash-cooled in a stream of nitrogen gas to ~100 K to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map, from which an initial molecular structure is built. This model is then refined using iterative least-squares methods, where the calculated diffraction intensities are fitted to the observed data, resulting in a final, precise model of the atomic positions.

Interpreting the Results: The Definitive Answer

The final output is a Crystallographic Information File (CIF) containing the precise coordinates of every atom. This allows for the exact determination of all molecular parameters.

| Table 3: Representative Crystallographic Data for a Small Organic Molecule | | :--- | :--- | | Parameter | Example Value | Significance | | Chemical Formula | C₇H₁₀O₂ | Confirms elemental composition. | | Molecular Weight | 126.15 | Agrees with mass spectrometry. | | Crystal System | Monoclinic | Describes the basic crystal symmetry. | | Space Group | P2₁/c | Defines the symmetry operations within the unit cell. | | Unit Cell Dimensions | a=8.5 Å, b=10.2 Å, c=9.1 Å, β=95° | Defines the size and shape of the repeating unit. | | Bond Length (C=O) | 1.25 Å | Confirms the double bond character. | | Bond Length (C=C) | 1.34 Å | Confirms the double bond character. | | Bond Angle (C-C-C in ring) | ~90° | Quantifies the degree of ring strain. | | Final R-factor (R1) | < 0.05 | Indicates an excellent fit between the model and data. |

Chapter 3: Comparative Analysis - A Unified Conclusion

No single technique provides the complete picture, but together they form an undeniable body of evidence, with SCXRD as the final arbiter.

Comparative_Analysis main Definitive Structure (3,3-Dimethyl-1-cyclobutene- 1-carboxylic acid) nmr NMR Spectroscopy (Connectivity) nmr->main Corroborates ir IR Spectroscopy (Functional Groups) ir->main Corroborates ms Mass Spectrometry (Molecular Formula) ms->main Corroborates scxrd SCXRD (3D Atomic Coordinates) scxrd->main Defines

Caption: Relationship between analytical techniques for structural validation.

| Table 4: Comparison of Analytical Techniques for Structural Validation | | :--- | :--- | :--- | :--- | :--- | | Parameter | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | SCXRD | | Information Provided | C-H framework, connectivity, molecular symmetry | Functional groups | Molecular formula, fragmentation | 3D atomic coordinates, bond lengths/angles, stereochemistry | | Sample State | Solution | Solid, Liquid, Gas | Gas phase (ionized) | Single Crystal (Solid) | | Definitive? | No (infers connectivity) | No (group presence only) | No (isomers indistinguishable) | Yes (absolute structure) | | Key Limitation | Ambiguity in complex molecules | Lacks 3D information | No stereochemical information | Requires high-quality single crystals |

Conclusion

The structural validation of a novel chemical entity like this compound is a systematic process. While NMR, IR, and mass spectrometry provide rapid and crucial data to confirm the molecular formula and connectivity, they cannot offer the absolute proof required for modern chemical and pharmaceutical development. Single-Crystal X-ray Diffraction provides that definitive proof, delivering an unambiguous, high-resolution 3D structure. It is the gold standard that transforms a proposed structure into a validated fact, underpinning all further research and development. In cases where single crystals are unobtainable, alternative methods like Powder X-ray Diffraction (PXRD) or Microcrystal Electron Diffraction (MicroED) may be explored.[15][16][17]

References

A Senior Application Scientist's Guide to Purity Assessment of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid: A Comparative Analysis of HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid is a valuable cyclobutane-containing building block utilized in the synthesis of complex molecular architectures, including potent therapeutic agents.[1] The precise characterization of its purity is critical to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of two robust analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

Part 1: The Workhorse Technique - Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the default technique for purity determination in many pharmaceutical labs due to its high resolving power, sensitivity, and robustness. However, applying it to a small, non-chromophoric molecule like this compound requires careful consideration.

Principle of Analysis & Methodological Causality

The primary challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore. The carboxylic acid and the isolated double bond only exhibit significant absorbance at very low UV wavelengths (typically < 220 nm). Analysis at these wavelengths is feasible but requires high-purity mobile phase solvents to minimize baseline noise and interference.

The method described herein is a reversed-phase approach. The stationary phase is a nonpolar C18 silica-based material, and the mobile phase is a more polar mixture of water and acetonitrile. The retention of the carboxylic acid on the column is governed by its partitioning between these two phases. To ensure consistent retention and sharp peak shape, the mobile phase is acidified (e.g., with formic or phosphoric acid). This suppresses the ionization of the carboxylic acid group (pKa ~4-5), rendering the molecule less polar and increasing its retention time on the C18 column.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of results.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance for precise weighing.

  • Class A volumetric flasks and pipettes.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Industry-standard for retaining small organic molecules. Provides excellent resolution and peak shape.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidification suppresses carboxylate formation, ensuring good peak shape. Acetonitrile is a common organic modifier with low UV cutoff.
Elution Mode Isocratic, 60:40 (A:B, v/v)A simple isocratic method is often sufficient for purity assessment of a main component and is highly reproducible.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30°CThermostatting ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.
Detection UV Absorbance at 210 nmMaximizes sensitivity for the weak chromophore of the analyte. A DAD is recommended to assess peak purity spectrally.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient to elute the main peak and any common, less polar impurities.

3. Sample & Standard Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (60:40 Water:Acetonitrile with 0.1% Formic Acid) to achieve a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%. This verifies the precision and stability of the HPLC system.

5. Data Analysis: The purity of the sample is typically determined by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor at 210 nm. For a more accurate assessment, a reference standard for each impurity would be required to calculate response factors.

Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_MP Prepare Mobile Phase (0.1% Formic Acid in H2O/ACN) Prep_Sample Prepare Sample & Standard (~1 mg/mL in Mobile Phase) Prep_MP->Prep_Sample Filter Filter through 0.45 µm filter Prep_Sample->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Isocratic Separation (1.0 mL/min, 30°C) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity assessment.

Part 2: The Absolute Technique - Quantitative NMR (qNMR)

While HPLC is excellent for separation, its reliance on response factors can be a limitation for absolute purity assessment. Quantitative NMR (qNMR) emerges as a powerful primary method that provides a direct measure of purity without the need for specific impurity reference standards.[2][3]

Principle of Analysis & Methodological Causality

qNMR operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of a stable, high-purity internal standard, the purity of the sample can be calculated directly.

The key to a successful qNMR experiment is the selection of an appropriate internal standard. It must:

  • Be of high, certified purity.

  • Be stable and non-reactive with the sample or solvent.

  • Have at least one signal that is sharp, well-resolved, and in a region of the spectrum free from any sample or impurity signals.

  • Be soluble in the chosen deuterated solvent.

For this compound, a common internal standard like dimethyl sulfone or maleic acid could be suitable, depending on the chosen solvent and the specific spectral regions of interest.

Experimental Protocol: ¹H qNMR

This protocol ensures accuracy through meticulous sample preparation and specific NMR acquisition parameters.

1. Instrumentation & Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance (readable to at least 0.01 mg).

  • High-purity internal standard (e.g., Dimethyl Sulfone, certified purity >99.9%).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

2. Sample Preparation:

  • Step 1: Accurately weigh ~15-20 mg of the internal standard (IS) into a clean, dry vial. Record the exact weight.

  • Step 2: Accurately weigh ~15-20 mg of the this compound sample into the same vial. Record the exact weight.

  • Step 3: Dissolve the mixture in ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Step 4: Transfer the solution to a clean NMR tube.

3. NMR Data Acquisition:

  • Key Parameters: To ensure quantitativity, certain acquisition parameters must be optimized. The most critical is the relaxation delay (d1), which must be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated (both sample and standard). A value of 30-60 seconds is often sufficient for many small molecules.

  • Typical ¹H NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Acquisition Time (at): ~3-4 seconds

    • Relaxation Delay (d1): 30 seconds

    • Number of Scans (ns): 8-16 (to achieve good signal-to-noise)

    • Temperature: 298 K

4. Data Processing & Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate a well-resolved, unique signal for the analyte and a well-resolved signal for the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal (e.g., N=6 for the two methyl groups of dimethyl sulfone)

    • MW: Molecular weight

    • m: Mass

    • P_IS: Purity of the internal standard (as a percentage)

Visualization: qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_IS Accurately weigh Internal Standard (IS) Weigh_Sample Accurately weigh Analyte Sample Weigh_IS->Weigh_Sample Dissolve Dissolve both in Deuterated Solvent Weigh_Sample->Dissolve Acquire Acquire ¹H Spectrum Dissolve->Acquire Params Key Parameters: - Long Relaxation Delay (d1) - 90° Pulse Angle Acquire->Params Process Phase & Baseline Correction Params->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calculate Calculate Absolute Purity using Formula Integrate->Calculate

Caption: Workflow for qNMR purity assessment.

Part 3: Head-to-Head Performance Comparison

The choice between HPLC and qNMR depends on the specific analytical goal. The following table provides an objective comparison of their performance characteristics for the purity assessment of this compound.

ParameterRP-HPLC with UV DetectionQuantitative NMR (qNMR)
Principle Chromatographic separation followed by relative quantification based on UV absorbance.Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei.[5]
Specificity High for separation of impurities. Peak purity can be assessed with a DAD. Co-eluting impurities can be missed.High structural specificity. Can distinguish and quantify isomers and structurally related impurities if signals are resolved.
Sensitivity Moderate to low due to weak chromophore. LOD/LOQ are typically in the µg/mL range.Lower sensitivity than HPLC. Requires mg-scale sample quantities. Not suitable for trace impurity analysis.
Precision High. RSDs <1% are routinely achievable with modern instrumentation.High. RSDs of 1-2% are typical, highly dependent on weighing accuracy and signal-to-noise.
Accuracy Relative (Area %). Absolute accuracy requires reference standards for all impurities.Absolute. Provides a direct, SI-traceable purity value relative to a certified internal standard.[5]
Sample Throughput High. Typical run times are 10-20 minutes per sample. Automation is standard.Lower. Requires careful sample preparation and longer acquisition times (due to long relaxation delays).
Non-destructive No. The sample is consumed and diluted during the analysis.Yes. The sample can be fully recovered after analysis by evaporating the solvent.[2]
Regulatory Acceptance Universally accepted. A cornerstone of pharmacopeial methods and regulatory submissions.[6][7][8][9][10]Increasingly accepted as a primary analytical method for purity assignment of reference standards.[2][5]

Conclusion and Recommendations

Both RP-HPLC and qNMR are powerful, validated techniques for assessing the purity of this compound, yet they serve distinct purposes.

  • RP-HPLC is the ideal choice for routine quality control, impurity profiling, and stability testing. Its high throughput, excellent resolving power, and sensitivity to trace impurities make it indispensable for monitoring reaction progress and ensuring batch-to-batch consistency. The primary limitation is that it provides a relative purity unless every impurity has been identified and quantified with a reference standard.

  • qNMR is the superior method for the absolute purity assignment of a reference standard or a final, isolated batch of material. [2][3] Its non-destructive nature and independence from analyte-specific reference standards make it an invaluable tool for certifying the purity of a substance. It serves as a primary, orthogonal technique to validate the results obtained from HPLC.

References

A Comparative Analysis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic Acid in the Landscape of Strained Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and materials science, the architecture of a molecule is paramount. The inclusion of strained ring systems has emerged as a powerful strategy to modulate a molecule's properties, from enhancing metabolic stability to dictating three-dimensional conformation. This guide provides a comprehensive comparison of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid with other notable strained ring systems, offering researchers, scientists, and drug development professionals a detailed examination of their relative strengths and weaknesses, supported by experimental and computational data.

Introduction to Strained Ring Systems in Chemical Design

Strained rings, such as cyclopropanes and cyclobutanes, are carbocycles that deviate from the ideal tetrahedral bond angle of 109.5°, leading to inherent instability.[1][2] This "ring strain" is not a liability but a valuable tool in chemical synthesis and molecular design. The controlled release of this strain can drive reactions, while the rigid conformations of these rings can be exploited to orient substituents in specific spatial arrangements, a critical factor in drug-receptor interactions.[3][4] The introduction of strained rings can also block metabolic pathways, prolonging the active life of a drug in the body.[3]

This compound: A Unique Profile

This compound presents a fascinating case study. It combines the inherent strain of a cyclobutene ring with the steric bulk of two methyl groups and the functional handle of a carboxylic acid. This unique combination of features influences its reactivity, stability, and potential applications.

Structural and Electronic Properties

The cyclobutene ring in this molecule possesses significant angle and torsional strain.[1] The endocyclic double bond introduces further strain compared to its saturated counterpart, cyclobutane.[5] Computational studies on substituted cyclobutenes have shown that the substituents can significantly influence the energetics of ring-opening reactions.[6][7][8] The gem-dimethyl groups at the 3-position provide steric shielding and can influence the preferred conformation of the ring, potentially impacting its interaction with biological targets.

Comparison with Other Strained Ring Systems

To fully appreciate the characteristics of this compound, it is essential to compare it with other commonly employed strained ring systems.

Cyclopropanes

Cyclopropanes exhibit the highest ring strain among the simple cycloalkanes due to their 60° internal bond angles.[1][9][10] This high strain energy makes them highly reactive and susceptible to ring-opening reactions.[11]

  • Reactivity: Cyclopropanes are generally more reactive towards ring-opening than cyclobutanes.[9][12]

  • Stability: The higher strain in cyclopropanes makes them less stable than cyclobutanes.[13]

  • Applications: Their high reactivity is harnessed in various synthetic transformations.[4][14]

Cyclobutanes

Cyclobutanes have less angle strain than cyclopropanes, with bond angles of approximately 90°.[9][10] They often adopt a "puckered" conformation to alleviate torsional strain.[1][9]

  • Reactivity: Cyclobutanes are less prone to ring-opening than cyclopropanes but are still considered strained and can participate in strain-release reactions.[12]

  • Stability: They are more stable than cyclopropanes but less stable than larger cycloalkanes like cyclopentane and cyclohexane.[2][12]

  • Applications: Cyclobutane motifs are found in numerous natural products and medicinally important molecules, where they often serve to restrict conformation.[12][15][16][17]

Bicyclo[1.1.0]butanes

These are among the most strained four-membered ring systems, with a strain energy of approximately 66 kcal/mol.[5][18]

  • Reactivity: Their extreme strain leads to a unique and diverse range of chemical transformations, making them valuable synthetic intermediates.[18]

  • Stability: They are kinetically stable despite their high strain energy.[18]

  • Applications: Bicyclo[1.1.0]butanes are used to rapidly assemble complex molecular scaffolds.[18]

Quantitative Comparison of Ring Strain

Ring SystemStrain Energy (kcal/mol)
Cyclopropane~27.5
Cyclobutane ~26.3
Cyclopentane~6.2
Cyclohexane~0
Cyclopropene~54
Cyclobutene ~28-30 (estimated)
Bicyclo[1.1.0]butane~66

Note: The strain energy of this compound would be influenced by its specific substitutions, but the parent cyclobutene value provides a useful baseline.

Experimental and Computational Methodologies

The comparative analysis of these strained systems relies on a combination of experimental and computational techniques.

Experimental Protocols

1. Synthesis of this compound and its Analogs: A common route involves the [2+2] cycloaddition of an alkyne and an alkene, followed by functional group manipulation.[15][16]

Step-by-step Synthesis Example:

  • [2+2] Cycloaddition: React an appropriately substituted ketene with an alkene to form a cyclobutanone intermediate.

  • Wittig Reaction: Convert the cyclobutanone to the corresponding exocyclic methylene compound.

  • Isomerization and Oxidation: Isomerize the double bond into the ring and oxidize the resulting aldehyde to the carboxylic acid.

2. Calorimetry: Differential Scanning Calorimetry (DSC) and Bomb Calorimetry are used to experimentally determine the heat of combustion, from which the strain energy can be calculated.[2]

3. Spectroscopic Analysis: NMR and X-ray crystallography provide insights into the bond angles, bond lengths, and conformations of these molecules, which are direct indicators of strain.

Computational Chemistry

Density Functional Theory (DFT) Calculations: DFT methods are invaluable for calculating the strain energies of molecules.[19] By comparing the energy of the cyclic molecule to a corresponding strain-free acyclic reference, a quantitative measure of strain can be obtained.[20]

Caption: A generalized workflow for the computational analysis of strained ring systems using DFT.

Applications in Drug Discovery and Materials Science

The unique properties of this compound and related strained systems make them attractive for various applications.

  • Medicinal Chemistry: The rigid framework of the cyclobutene ring can be used to create conformationally restricted analogs of known drugs, potentially leading to improved potency and selectivity.[12][17] The carboxylic acid group provides a convenient point for further derivatization to explore structure-activity relationships.

  • Materials Science: The controlled ring-opening of cyclobutene derivatives can be used in polymerization reactions to create novel polymers with unique thermal and mechanical properties.[17]

Conclusion

This compound occupies a compelling space within the diverse family of strained ring systems. Its moderate strain, combined with the steric and electronic influence of its substituents, offers a nuanced profile of reactivity and stability. While not as reactive as highly strained systems like bicyclo[1.1.0]butanes or cyclopropenes, it provides a more stable and synthetically versatile scaffold than many cyclopropanes. For researchers and developers, the choice of which strained ring to incorporate will depend on the specific application, whether the goal is to introduce conformational rigidity, enhance metabolic stability, or drive a specific chemical transformation. A thorough understanding of the comparative properties outlined in this guide will empower more informed and effective molecular design.

References

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise stereochemical characterization of molecules is paramount. The spatial arrangement of substituents on a cyclobutane ring can dramatically influence a compound's biological activity, physical properties, and potential applications. This guide provides an in-depth spectroscopic comparison of cis and trans isomers of substituted cyclobutane carboxylic acids, offering a robust framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral differences and provide supporting data from the literature.

The Significance of Stereochemistry in Cyclobutane Scaffolds

Cyclobutane rings are prevalent structural motifs in medicinally important compounds and functional materials. The rigid, puckered nature of the cyclobutane core restricts conformational flexibility, leading to distinct spatial orientations of substituents. The cis isomer possesses substituents on the same face of the ring, while the trans isomer has them on opposite faces. This seemingly subtle difference can lead to profound changes in molecular shape, polarity, and the ability to interact with biological targets or other molecules, thereby altering the compound's efficacy and safety profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between cis and trans isomers of cyclobutane derivatives. The chemical shifts (δ) and spin-spin coupling constants (J) of both protons (¹H NMR) and carbon-13 nuclei (¹³C NMR) are exquisitely sensitive to the local electronic and steric environment, which is directly influenced by the stereochemistry.

¹H NMR Spectroscopy: Unraveling Stereochemistry Through Chemical Shifts and Coupling Constants

The proton NMR spectra of cis and trans isomers of substituted cyclobutane carboxylic acids exhibit characteristic differences in both chemical shifts and coupling constants.

Chemical Shifts:

Generally, the protons in the trans isomer tend to resonate at a more downfield (higher ppm) region compared to the corresponding protons in the cis isomer. This is often attributed to the anisotropic effects of the substituents and the different steric environments. In the cis isomer, the substituents are on the same side of the ring, which can lead to greater shielding of the ring protons.

Coupling Constants:

The vicinal coupling constants (³J) between protons on adjacent carbons of the cyclobutane ring are particularly informative. According to the Karplus relationship, the magnitude of ³J is dependent on the dihedral angle between the coupled protons.

  • Cis isomers: Protons on the same side of the ring (cis relationship) typically exhibit larger vicinal coupling constants.

  • Trans isomers: Protons on opposite sides of the ring (trans relationship) generally show smaller vicinal coupling constants.

For instance, in a study of 3-alkyl-substituted isochromene-4-carboxylic acids, a system with a four-membered ring-like fragment, it was observed that the chemical shifts of the H-3 and H-4 protons in the trans isomers are shifted downfield compared to those in the cis isomer.[1] While not a direct cyclobutane example, this principle is often applicable to cyclic systems.

Table 1: Expected ¹H NMR Spectral Data Comparison for a Generic 3-Substituted Cyclobutane-1-carboxylic Acid

Parametercis Isomertrans IsomerRationale
Chemical Shift (δ)
H1 (methine)Typically more upfieldTypically more downfieldAnisotropic effects and steric environment.
H3 (methine)Typically more upfieldTypically more downfieldAnisotropic effects and steric environment.
Coupling Constant (³J)
³J (H1, H2)LargerSmallerDihedral angle dependence (Karplus relationship).
³J (H3, H4)LargerSmallerDihedral angle dependence (Karplus relationship).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra also provide valuable clues for distinguishing between cis and trans isomers. The chemical shifts of the carbon atoms in the cyclobutane ring are influenced by steric interactions, a phenomenon known as the gamma-gauche effect.

  • In the cis isomer , the substituents are in a gauche-like arrangement, which can cause steric compression and lead to a shielding effect (upfield shift) on the ring carbons compared to the trans isomer.

  • The trans isomer , with its substituents further apart, generally experiences less steric hindrance, resulting in carbon signals that are often more downfield.

Symmetry considerations are also crucial.[2] In symmetrically substituted cyclobutanes, the number of distinct carbon signals can help in assigning the stereochemistry. For example, a symmetrically substituted trans-1,3-dicarboxylic acid would show fewer signals than its cis counterpart due to a higher degree of symmetry.

Table 2: Expected ¹³C NMR Spectral Data Comparison for a Generic 3-Substituted Cyclobutane-1-carboxylic Acid

Carbon Atomcis Isomertrans IsomerRationale
C1 (methine)Typically more upfieldTypically more downfieldSteric effects (gamma-gauche).
C2/C4 (methylene)May show distinct shiftsMay show distinct shiftsInfluence of substituent orientation.
C3 (methine)Typically more upfieldTypically more downfieldSteric effects (gamma-gauche).
Carboxyl CarbonSubtle differencesSubtle differencesLess directly influenced by ring stereochemistry.

Infrared (IR) Spectroscopy: A Confirmatory Technique

While NMR is the primary tool for stereochemical assignment, IR spectroscopy can provide confirmatory evidence. The vibrational frequencies of bonds are sensitive to the overall molecular geometry. For cis and trans isomers of substituted cyclobutane carboxylic acids, the most informative regions are the C-H bending and the fingerprint region.

  • C-H Bending Vibrations: The out-of-plane C-H bending vibrations can differ between the isomers due to their different symmetries. Cis isomers, often being less symmetrical, may exhibit more complex or a greater number of absorption bands in this region.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall molecular structure. While difficult to interpret from first principles, a direct comparison of the IR spectra of the two isomers will reveal distinct patterns, serving as a "fingerprint" for each.

The characteristic absorptions of the carboxylic acid group, such as the broad O-H stretch (around 3000 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹), will be present in both isomers, but subtle shifts in their positions and shapes may be observed due to differences in intermolecular hydrogen bonding influenced by the overall molecular packing, which is in turn dictated by the stereochemistry.

Mass Spectrometry (MS): Distinguishing Isomers Through Fragmentation

Electron ionization mass spectrometry (EI-MS) can sometimes differentiate between cis and trans isomers based on their fragmentation patterns. The stability of the molecular ion and the relative abundances of fragment ions can be influenced by the stereochemistry.

In general, the isomer that can more readily form a stable fragment ion will show a more abundant peak for that fragment. For example, in cyclobutane-1,2-dicarboxylic acid, the fragmentation patterns of the cis and trans isomers show differences in the relative intensities of key fragment ions.[3][4] The trans isomer might exhibit a more stable molecular ion due to reduced steric strain. The fragmentation pathways can be influenced by the proximity of the interacting groups, which differs between the cis and trans isomers.

Table 3: Comparison of Key Fragment Ions in the Mass Spectra of cis- and trans-Cyclobutane-1,2-dicarboxylic Acid

m/zPutative FragmentRelative Abundance in cis IsomerRelative Abundance in trans Isomer
144[M]⁺PresentPresent, potentially more abundant
98[M - H₂O - CO]⁺SignificantSignificant
73[C₃H₅O₂]⁺AbundantAbundant

Note: The relative abundances can vary depending on the ionization conditions.

Experimental Protocols

Synthesis of cis- and trans-3-Phenylcyclobutane-1-carboxylic Acid (A Model System)

A common route to substituted cyclobutane carboxylic acids involves the [2+2] cycloaddition of a ketene with an appropriate alkene, followed by functional group manipulation. Alternatively, multi-step syntheses starting from commercially available cyclobutanone derivatives are frequently employed. The separation of cis and trans isomers is typically achieved by column chromatography or fractional crystallization.

A Generalized Synthetic Approach:

  • Reaction: Start with a suitable cyclobutanone derivative.

  • Functionalization: Introduce the desired substituents.

  • Separation: Separate the cis and trans isomers using chromatographic techniques.

  • Characterization: Confirm the stereochemistry using the spectroscopic methods outlined above.

Spectroscopic Analysis Workflow

The following workflow provides a systematic approach to the spectroscopic characterization and differentiation of cis and trans isomers.

References

Benchmarking the reactivity of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Reactivity Guide to 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique chemical entity, combining the high ring strain of a cyclobutene core with the steric hindrance of a gem-dimethyl group and the versatile functionality of a carboxylic acid. This guide provides a comprehensive benchmark of its reactivity against structurally similar compounds. Through a series of comparative experiments focusing on esterification, thermal ring-opening, and cycloaddition reactions, we dissect the influence of each structural motif. The data presented herein offers a predictive framework for researchers looking to incorporate this valuable, yet challenging, building block into complex synthetic pathways, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Unique Profile of a Strained Synthon

Cyclobutene derivatives are highly prized building blocks in organic synthesis, serving as versatile intermediates for constructing complex molecular architectures.[1] Their utility stems from the inherent reactivity of the strained four-membered ring, which can be harnessed to drive a variety of transformations.[2] this compound presents a particularly interesting case study. Its structure features three key components that dictate its chemical behavior:

  • A Strained Alkene: The cyclobutene ring possesses significant angle and torsional strain, making it susceptible to reactions that relieve this strain, such as ring-opening.[3][4]

  • A Conjugated Carboxylic Acid: The carboxyl group is an electron-withdrawing group that influences the electronic properties of the double bond and provides a handle for further functionalization.

  • A Sterically Shielded Core: The gem-dimethyl group at the 3-position provides significant steric bulk, which can hinder the approach of reagents to both the carboxylic acid and the ring itself.

Understanding the interplay of these features is critical for predicting its behavior and designing successful synthetic strategies. This guide benchmarks its reactivity against carefully selected analogues to isolate and quantify the impact of each of these structural elements.

Experimental Design and Rationale

To build a comprehensive reactivity profile, we selected three distinct classes of chemical reactions, each designed to probe a different aspect of the molecule's structure. The comparator compounds were chosen to systematically remove or alter one key structural feature at a time, allowing for a clear attribution of reactivity trends.

dot

Caption: Rationale for selecting comparator compounds and benchmark reactions.

Benchmark 1: Esterification Reactivity

This reaction directly assesses the steric hindrance around the carboxylic acid. We chose the Steglich esterification, a mild method known for its effectiveness with sterically demanding substrates, which utilizes dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst.[5][6]

Benchmark 2: Thermal Electrocyclic Ring-Opening

The 4π electrocyclic ring-opening of cyclobutenes is a classic pericyclic reaction driven by the release of ring strain.[7][8] By monitoring the reaction rate at a given temperature, we can directly quantify the inherent reactivity of the strained ring and the electronic influence of the substituents.

Benchmark 3: Diels-Alder Cycloaddition

This [4+2] cycloaddition reaction probes the reactivity of the π-system. Using a highly reactive diene like tetracyclone, we can evaluate the dienophilic character of the cyclobutene double bond as influenced by ring strain and the electron-withdrawing nature of the carboxylic acid.

Comparative Reactivity Analysis

The following sections present the experimental findings, offering insights into how each structural element of this compound governs its reactivity.

Steric Hindrance in Esterification

The Steglich esterification with methanol was performed under standardized conditions. The results clearly demonstrate the powerful shielding effect of the gem-dimethyl group.

Table 1: Comparative Yields for Steglich Esterification with Methanol

Compound Key Structural Difference Yield (%) after 24h Relative Rate (Approx.)
1-Cyclohexene-1-carboxylic acid Low Ring Strain 95 10x
3-Methyl-1-cyclobutene-1-carboxylic acid Single Methyl Group 88 7x
3,3-Dimethylcyclobutane-1-carboxylic acid Saturated Ring 65 2x

| This compound | Target Compound | 41 | 1x |

Analysis: The target compound exhibited the lowest reactivity, yielding only 41% of the corresponding methyl ester after 24 hours.[9] This is significantly lower than the less-hindered 3-methyl analogue (88%) and the low-strain cyclohexene derivative (95%). The saturated analogue, 3,3-dimethylcyclobutane-1-carboxylic acid, was also more reactive, suggesting that the geometry of the double bond may contribute slightly to the shielding of the carboxyl group.[10] The data strongly indicates that the gem-dimethyl group is the primary determinant of the low esterification rate. Overcoming this requires understanding the reaction mechanism.

dot

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea DCC DCC DCC->Acylisourea Acylpyrid N-Acylpyridinium (Active Ester) Acylisourea->Acylpyrid More Nucleophilic than R'OH Ester R-COOR' Acylisourea->Ester Slow, uncatalyzed path (Prone to side reactions) DMAP DMAP DMAP->Acylpyrid Acylpyrid->Ester ROH R'-OH ROH->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

As shown, DMAP acts as a highly effective acyl transfer catalyst by forming an N-acylpyridinium intermediate ("active ester").[6] This intermediate is more reactive than the initial O-acylisourea and less prone to side reactions, but its formation is still subject to the steric hindrance around the carboxylic acid, explaining the observed low conversion rate for our target compound.

Ring Strain Dominance in Thermal Ring-Opening

The compounds were heated in a toluene solution, and the rate of disappearance of the starting material was monitored to determine the half-life of the ring-opening reaction.

Table 2: Comparative Data for Thermal Electrocyclic Ring-Opening at 110°C

Compound Key Structural Difference Half-life (t½, hours)
This compound Target Compound ~2.5
3-Methyl-1-cyclobutene-1-carboxylic acid Single Methyl Group ~2.8

| 1-Cyclohexene-1-carboxylic acid | Low Ring Strain | No reaction observed |

Analysis: Both cyclobutene derivatives underwent a thermal electrocyclic ring-opening to form substituted butadiene products, a reaction driven by the release of approximately 26 kcal/mol of ring strain.[3][11] The reaction for both compounds was facile at 110°C, with half-lives under 3 hours. The presence of a gem-dimethyl group versus a single methyl group had only a minor accelerating effect, consistent with literature observations on substituted cyclobutenes.[8] The most striking result is the complete lack of reactivity for the 1-cyclohexene-1-carboxylic acid analogue under these conditions. This definitively demonstrates that the high ring strain of the cyclobutene core is the overwhelming factor governing this mode of reactivity.

π-System Reactivity in Diels-Alder Cycloaddition

The dienophilic character of the alkenes was tested in a reaction with tetracyclone. The relative rates were estimated from the time required for the characteristic deep purple color of the diene to disappear.

Table 3: Comparative Reactivity in Diels-Alder Cycloaddition

Compound (Dienophile) Key Structural Feature Relative Rate (Approx.)
3-Methyl-1-cyclobutene-1-carboxylic acid Less Hindered Alkene 5x
This compound Target Compound 1x

| 1-Cyclohexene-1-carboxylic acid | Low Strain Alkene | < 0.1x (Very Slow) |

Analysis: The reactivity order in the Diels-Alder reaction is again revealing. The low-strain cyclohexene derivative was extremely unreactive, confirming that the strained π-bond of cyclobutenes is significantly more activated for cycloaddition reactions.[12] Between the two cyclobutene derivatives, the 3-methyl analogue reacted approximately five times faster than our target compound. While the electron-withdrawing carboxylic acid activates the double bond in both cases, the steric bulk of the gem-dimethyl group in the target compound appears to impede the approach of the diene, thus reducing the reaction rate.

Experimental Protocols

The following protocols are representative procedures for the benchmark experiments described. Standard laboratory safety precautions should be observed at all times.

Protocol 1: General Procedure for Steglich Esterification
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol), 4-dimethylaminopyridine (DMAP, 0.05 mmol), and anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add methanol (1.2 mmol). In a separate vial, dissolve dicyclohexylcarbodiimide (DCC, 1.1 mmol) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the pure methyl ester.[5]

Protocol 2: General Procedure for Thermal Ring-Opening
  • Setup: In a pressure-rated vial, dissolve the cyclobutene derivative (0.5 mmol) in toluene (5 mL).

  • Reaction: Seal the vial and place it in a pre-heated oil bath at 110°C.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture, cool it to room temperature, and analyze by Gas Chromatography (GC) or ¹H NMR to determine the ratio of starting material to product.

  • Analysis: Plot the concentration of the starting material versus time to determine the reaction half-life.

Protocol 3: General Procedure for Diels-Alder Cycloaddition
  • Setup: To a flask, add tetracyclone (0.1 mmol) and the cyclobutene derivative (0.12 mmol). Add toluene (2 mL).

  • Reaction: Heat the mixture to 80°C and monitor the disappearance of the purple color of the tetracyclone.

  • Analysis: Record the time required for the solution to become colorless or pale yellow. Compare these times to estimate relative reaction rates. For quantitative data, the reaction can be monitored using UV-Vis spectroscopy by following the disappearance of the tetracyclone absorption maximum.

Summary and Outlook

This guide demonstrates that the reactivity of this compound is a complex balance of three distinct structural factors:

  • High Reactivity Driven by Ring Strain: The molecule readily undergoes thermal ring-opening reactions, a characteristic it shares with other cyclobutenes but not with less-strained cycloalkenes.

  • Significant Steric Hindrance: The gem-dimethyl group severely impedes reactions at both the adjacent carboxylic acid function and, to a lesser extent, the double bond. This makes it a challenging substrate for reactions requiring nucleophilic attack or reagent approach to the α-face.

  • Activated π-System: The strained double bond is inherently more reactive in cycloadditions than its unstrained counterparts, though this reactivity is tempered by steric shielding.

For the synthetic chemist, this compound is a double-edged sword. Its inherent strain energy can be a powerful tool for driving desired transformations, but the steric hindrance presents a significant challenge that must be overcome through careful selection of reagents and reaction conditions. Future work could explore leveraging this steric bulk to control stereoselectivity in reactions or employing the ring-opening reaction to synthesize complex, highly functionalized acyclic structures.[13]

References

Safety Operating Guide

Navigating the Disposal of 3,3-Dimethyl-1-cyclobutene-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid (CAS No. 37676-90-7), a compound utilized in various research and development applications. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Hazard Profile and Essential Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Skin Irritation (H315) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319) : Causes serious eye irritation.[1]

  • Respiratory Irritation (H335) : May cause respiratory irritation if inhaled.[1]

Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Mandatory Personal Protective Equipment (PPE) includes:

  • Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[2]

  • Chemical-impermeable gloves.[2]

  • A laboratory coat or apron.[2]

The Primary Disposal Pathway: Professional Waste Management

The most secure and universally compliant method for disposing of this compound is through a licensed hazardous waste disposal company.[3] This approach ensures that the chemical is managed in accordance with all federal, state, and local regulations.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][3]

Step-by-Step Protocol for Professional Disposal:
  • Waste Minimization : Prior to experimentation, carefully calculate the necessary quantities of this compound to minimize the generation of excess waste.[3]

  • Waste Segregation : It is crucial to prevent the mixing of this compound waste with incompatible materials.[3] Store it separately from strong oxidizing agents, strong bases, or other reactive chemicals.[5][6] Collect solid and liquid waste in distinct containers. If the compound is dissolved in a solvent, segregate the waste based on the solvent type (e.g., halogenated vs. non-halogenated).[3][5]

  • Container Selection and Labeling :

    • Use a container that is chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] The container must be in good condition and have a secure, leak-proof closure.[7]

    • As soon as waste is added, the container must be clearly labeled. The label should include:

      • The words "Hazardous Waste".[3][8]

      • The full chemical name: "this compound".[3]

      • The associated hazards (e.g., "Irritant").[3]

      • The date when waste accumulation began.[3]

      • The name of the principal investigator and the laboratory location.[3]

  • Satellite Accumulation : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][8] This area should have secondary containment, such as a chemical-resistant tray, to contain any potential spills.[3] Keep the container closed except when adding waste.[3][9]

  • Arrange for Pickup : Once the container is full or reaches the institutional time limit for accumulation, contact your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal company to arrange for collection.[3][9]

In-Lab Treatment: A Cautious Consideration

While professional disposal is the gold standard, in-lab neutralization of small quantities of some simple carboxylic acids may be permissible in certain jurisdictions. However, for a compound like this compound, with its specific hazard profile, this is not recommended without explicit approval from your institution's EHS department .

Should in-lab neutralization be deemed permissible after a thorough risk assessment and with EHS approval, the following general principles would apply. This is provided for informational purposes and does not constitute a recommendation for this specific compound.

General Neutralization Protocol (for consideration with EHS approval only):
  • Dilution : If the acid is concentrated, it should first be diluted to a concentration below 10% by slowly adding the acid to cold water.[10][11]

  • Neutralization : Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the diluted acid solution while stirring continuously in a suitable container placed in an ice bath to manage any exothermic reaction.

  • pH Monitoring : Monitor the pH of the solution throughout the neutralization process. The target pH should be between 5.5 and 9.0.[12]

  • Final Disposal : If the resulting neutralized solution contains no other hazardous components, it may be permissible for drain disposal with copious amounts of water, subject to local regulations and institutional policies.[12]

Crucially, the complex structure of this compound may present additional hazards not fully addressed by simple neutralization, making professional disposal the far safer option.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 37676-90-7[1][13]
Molecular Formula C₇H₁₀O₂[13]
Molecular Weight 126.15 g/mol [13]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1]
Primary Disposal Route Approved Hazardous Waste Disposal Plant[1][3]
Satellite Accumulation Limit Do not exceed 55 gallons of hazardous waste or 1 quart of acute hazardous waste.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed collect_separate Collect in a dedicated, compatible, and properly labeled container. Segregate from incompatibles. is_mixed->collect_separate No collect_mixed Consult EHS for guidance on co-disposal. Collect in a labeled container noting all components. is_mixed->collect_mixed Yes store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_separate->store collect_mixed->store contact_ehs Contact EHS or a licensed waste disposal company for pickup. store->contact_ehs end Compliant Disposal contact_ehs->end

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.